molecular formula C7H10O4 B099043 Dimethyl ethylidenemalonate CAS No. 17041-60-0

Dimethyl ethylidenemalonate

Numéro de catalogue: B099043
Numéro CAS: 17041-60-0
Poids moléculaire: 158.15 g/mol
Clé InChI: FRCFZWCJSXQAMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palladium -catalyzed deconjugative allylation of dimethyl ethylidenemalonate has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethyl 2-ethylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFZWCJSXQAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342362
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17041-60-0
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Knoevenagel Condensation in Action: A Technical Guide to the Synthesis of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of dimethyl ethylidenemalonate, a valuable building block in organic synthesis. The core of this process lies in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, provides a specific experimental protocol, presents key quantitative and spectroscopic data in a structured format, and offers visualizations of the chemical pathway and experimental workflow.

Core Mechanism: The Knoevenagel Condensation

The formation of this compound proceeds via the Knoevenagel condensation, which involves the reaction of an active methylene compound, in this case, dimethyl malonate, with a carbonyl compound, acetaldehyde. The reaction is typically catalyzed by a weak base. The general mechanism can be described in three key stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The presence of two electron-withdrawing ester groups makes this proton particularly acidic.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated to form an alcohol, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, this compound, and a water molecule.

A visual representation of this mechanism is provided below.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acetaldehyde Acetaldehyde (CH₃CHO) DimethylMalonate Dimethyl Malonate (CH₂(COOCH₃)₂) Enolate Enolate Ion DimethylMalonate->Enolate + Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Acetaldehyde Alcohol Alcohol Intermediate Alkoxide->Alcohol + BH⁺ Product This compound (CH₃CH=C(COOCH₃)₂) Alcohol->Product - H₂O - Base Water Water (H₂O) Base Base (B:) BaseH Conjugate Acid (BH⁺) BaseH->Base Proton Transfer

Caption: Knoevenagel condensation mechanism for this compound formation.

Experimental Protocol

A reported synthesis of this compound achieves a high yield through a two-stage process.[1]

Materials:

  • Dimethyl malonate

  • Acetic anhydride

  • Lithium bromide

  • Acetaldehyde

Procedure:

Stage 1:

  • A mixture of dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide is prepared.

  • The reaction mixture is heated to 80°C and stirred for 4 hours.

Stage 2:

  • Acetaldehyde is added to the reaction mixture from Stage 1.

  • The temperature is maintained at 80°C for an additional 1 hour.

  • Upon completion, the product is isolated and purified.

This protocol has been reported to yield 97% of this compound.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Condensation cluster_workup Workup & Purification A Mix Dimethyl Malonate, Acetic Anhydride, & LiBr B Heat to 80°C A->B C Stir for 4 hours B->C D Add Acetaldehyde C->D E Maintain at 80°C D->E F Stir for 1 hour E->F G Reaction Quench F->G H Extraction G->H I Purification (e.g., Distillation) H->I J Dimethyl Ethylidenemalonate I->J Characterization

Caption: Workflow for the synthesis of this compound.

Data Presentation

Physicochemical and Quantitative Data
PropertyValueReference
Molecular FormulaC₇H₁₀O₄[2]
Molecular Weight158.15 g/mol [2]
Density1.111 g/mL at 25 °C
Refractive Indexn20/D 1.447
Boiling Point154 °C[3]
Flash Point97 °C[3]
Yield97%[1]
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15q1H=CH
~3.84s3HOCH₃
~3.78s3HOCH₃
~1.97d3HCH₃

(Data sourced from typical spectra; exact values may vary based on solvent and instrument.)[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (ppm)Assignment
~165C=O
~163C=O
~143=CH
~131=C(COOCH₃)₂
~52OCH₃
~51OCH₃
~15CH₃

(Data sourced from typical spectra; exact values may vary based on solvent and instrument.)[2]

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
~2950C-H stretch (alkane)
~1720C=O stretch (ester)
~1650C=C stretch (alkene)
~1250C-O stretch (ester)

(Data sourced from typical spectra.)[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Ethylidenemalonate

This document provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 17041-60-0), a versatile reagent in organic synthesis. It includes key quantitative data, detailed experimental protocols for its synthesis and reactions, and visualizations of its primary synthetic pathways.

Core Properties and Identifiers

This compound is a diester derivative of ethylidenemalonic acid. Its structure features a reactive carbon-carbon double bond conjugated with two electron-withdrawing methoxycarbonyl groups, making it an excellent electrophile and a valuable building block in synthetic chemistry.

Structural and Molecular Data

The fundamental identifiers and structural information for this compound are summarized below.

IdentifierValueCitation
CAS Number 17041-60-0[1][2][3]
Molecular Formula C₇H₁₀O₄[1][4][5]
Molecular Weight 158.15 g/mol [1][2][4]
IUPAC Name dimethyl 2-ethylidenepropanedioate[4]
Synonyms Dimethyl 2-ethylidenemalonate, Ethylidenemalonic acid dimethyl ester[4][6][7]
SMILES CC=C(C(=O)OC)C(=O)OC[1][4]
InChI InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3[1][4]
InChIKey FRCFZWCJSXQAMQ-UHFFFAOYSA-N[1][4]
Physical and Thermochemical Properties

The physical and thermochemical data for this compound are presented below, highlighting its characteristics as a combustible liquid.

PropertyValueCitation
Appearance Colorless to light yellow liquid[5][6][8]
Density 1.111 g/mL at 25 °C[1][2][5][8]
Boiling Point 154 °C[5][6][8]
Refractive Index n20/D 1.447[1][2][5][8]
Flash Point 97.0 °C (206.6 °F) - closed cup[1][2]
Solubility Insoluble in water; miscible with most organic solvents[5]
Storage Class 10 - Combustible liquids[1][2]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of its double bond. This makes it a key substrate for various nucleophilic addition reactions and a versatile intermediate in the synthesis of more complex molecules.

Key Reactions
  • Michael Addition: As a potent Michael acceptor, it readily reacts with a wide range of nucleophiles (enamides, enecarbamates, etc.) in 1,4-conjugate addition reactions.[1][8][9] This reaction is fundamental to its application in carbon-carbon bond formation.

  • Deconjugative Allylation: Palladium(0)-catalyzed deconjugative allylation of this compound has been reported, offering a route to novel diene structures.[1][8]

  • Complex Formation: It is employed in the preparation of N-bound α-cyanocarbanion complexes.[1][8][9]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.[5] Its ability to act as an electrophile in catalytic asymmetric Michael reactions is particularly valuable in the development of chiral molecules for drug discovery.[1][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a cornerstone reaction.

Synthesis via Knoevenagel Condensation

The most common laboratory synthesis of this compound involves the Knoevenagel condensation between dimethyl malonate and acetaldehyde.[10]

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Acetic anhydride

  • Lithium bromide

Procedure:

  • Stage 1: A mixture of dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide is heated to 80 °C. The reaction is maintained at this temperature for 4 hours.[10]

  • Stage 2: After 4 hours, acetaldehyde is added to the reaction mixture. The temperature is maintained at 80 °C for an additional 1 hour to complete the condensation.[10]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as distillation under reduced pressure. This procedure has been reported to yield the final product in up to 97% yield.[10]

G cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Condensation DMM Dimethyl Malonate Activated_Intermediate Activated Intermediate DMM->Activated_Intermediate 80 °C, 4h AA Acetic Anhydride AA->Activated_Intermediate 80 °C, 4h LiBr Lithium Bromide (Catalyst) LiBr->Activated_Intermediate 80 °C, 4h Acetaldehyde Acetaldehyde Product This compound Activated_Intermediate->Product Reacts with Acetaldehyde->Product 80 °C, 1h

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

General Protocol for Michael Addition

This compound serves as an excellent Michael acceptor. The following is a generalized protocol for its reaction with a nucleophile.

Materials:

  • This compound (Michael Acceptor)

  • Nucleophile (e.g., an enamine, enolate, or thiol)

  • Appropriate solvent (e.g., THF, CH₂Cl₂, Ethanol)

  • Catalyst (if required, e.g., a base like Et₃N or a chiral catalyst for asymmetric reactions)

Procedure:

  • Reaction Setup: The nucleophile and this compound are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiation: The catalyst is added to the solution. For base-catalyzed reactions, this is often done at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: The mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux, depending on the reactants) and monitored by TLC or GC-MS until the starting materials are consumed.

  • Work-up and Purification: The reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final Michael adduct.

G Acceptor This compound (Michael Acceptor) Adduct Michael Adduct (1,4-Conjugate Addition Product) Acceptor->Adduct Donor Nucleophile (Michael Donor) Donor->Adduct Catalyst Catalyst (e.g., Base or Chiral Lewis Acid) Catalyst->Adduct Facilitates reaction

Caption: Logical workflow of a Michael Addition reaction using this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The reaction of dimethyl malonate with acetaldehyde gives a product with a characteristic ¹H NMR spectrum consistent with the structure of this compound.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR data provides information on the carbon skeleton of the molecule and is available for this compound.[4]

  • IR (Infrared) Spectroscopy: IR spectroscopy can identify the key functional groups. For this compound, characteristic peaks would include C=O stretching for the ester groups and C=C stretching for the alkene.[4]

  • MS (Mass Spectrometry): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[4][12]

References

Dimethyl Ethylidenemalonate as a Michael Acceptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, utilizes activated alkenes known as Michael acceptors. Dimethyl ethylidenemalonate, with its electron-deficient olefinic bond activated by two flanking ester groups, serves as a versatile and reactive Michael acceptor. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound in Michael addition reactions. It details the underlying reaction mechanisms, presents quantitative data for a range of nucleophilic additions, and furnishes detailed experimental protocols for key transformations. Furthermore, this guide explores the utility of this compound in the synthesis of complex molecules, particularly in the context of drug discovery and development, with a focus on the preparation of precursors for bioactive compounds such as γ-aminobutyric acid (GABA) analogues.

Introduction: The Michael Addition Reaction

First described by Arthur Michael in 1887, the Michael reaction involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] This reaction is a powerful and widely employed method in organic synthesis for the construction of new covalent bonds under generally mild conditions.[2]

This compound (DMEM) is an exemplary Michael acceptor. The two electron-withdrawing methoxycarbonyl groups polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide array of soft nucleophiles.

Reaction Mechanisms

The Michael addition to this compound can be catalyzed by bases, acids, or organocatalysts, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Michael Addition

The base-catalyzed mechanism is the most common pathway for Michael additions. It involves three principal steps:

  • Deprotonation: A base abstracts an acidic proton from the Michael donor (e.g., a 1,3-dicarbonyl compound, thiol, or amine) to generate a resonance-stabilized nucleophile (e.g., an enolate or thiolate).

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a transient enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct and regenerate the catalyst.

Base_Catalyzed_Michael_Addition Donor Michael Donor (Nu-H) Nucleophile Nucleophile (Nu⁻) Donor->Nucleophile Deprotonation Base Base (B:) Base->Nucleophile Intermediate Enolate Intermediate Nucleophile->Intermediate Nucleophilic Attack Acceptor This compound Acceptor->Intermediate Adduct Michael Adduct Intermediate->Adduct Protonation Protonated_Base Protonated Base (B-H⁺) Protonated_Base->Adduct

Base-Catalyzed Michael Addition Pathway
Lewis Acid-Catalyzed Michael Addition

Lewis acids can also catalyze the Michael addition by activating the Michael acceptor.[3] The Lewis acid coordinates to one of the carbonyl oxygens of this compound, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.[3]

Lewis_Acid_Catalyzed_Michael_Addition Acceptor Dimethyl Ethylidenemalonate Activated_Acceptor Activated Acceptor (LA-Complex) Acceptor->Activated_Acceptor LA Lewis Acid (LA) LA->Activated_Acceptor Coordination Intermediate Intermediate Activated_Acceptor->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Adduct Michael Adduct Intermediate->Adduct Proton Transfer & Catalyst Regeneration

Lewis Acid-Catalyzed Activation
Organocatalyzed Michael Addition

Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) and thioureas, have emerged as powerful tools for effecting enantioselective Michael additions.[2][4]

  • Enamine Catalysis: Chiral secondary amines react with the Michael donor (if it is a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor in a stereocontrolled fashion.

  • Iminium Catalysis: Alternatively, the secondary amine can react with an α,β-unsaturated aldehyde (as the acceptor) to form an iminium ion, which is a more reactive electrophile.

  • Bifunctional Catalysis: Catalysts such as chiral thioureas can act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding. This dual activation in a chiral environment leads to high levels of stereocontrol.

Organocatalyzed_Michael_Addition cluster_activation Dual Activation by Bifunctional Catalyst Catalyst Chiral Thiourea Catalyst Donor Michael Donor Catalyst->Donor H-bonds (activates) Acceptor Dimethyl Ethylidenemalonate Catalyst->Acceptor H-bonds (activates) TS Chiral Transition State Donor->TS Acceptor->TS Product Enantioenriched Michael Adduct TS->Product Stereoselective C-C Bond Formation

Bifunctional Organocatalysis Model

Quantitative Data on Michael Additions to this compound

The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound and related alkylidenemalonates, highlighting the influence of catalysts, solvents, and reaction conditions on yield and stereoselectivity.

Table 1: Michael Addition of Carbon Nucleophiles

EntryNucleophile (Donor)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Dimethyl MalonateThiourea Derivative (10)TolueneRT9699N/A[5]
2AcetylacetoneThiourea Derivative (10)TolueneRT969910[5]
3NitromethaneThiourea Derivative (10)TolueneRT968448[6]
4MalononitrileThiourea Derivative (10)TolueneRT9689N/D[6]

N/A: Not Applicable, N/D: Not Determined.

Table 2: Aza-Michael Addition of Nitrogen Nucleophiles

EntryNucleophile (Donor)CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineNoneMethanolRT2-17Moderate
22-MethoxyanilinePhenol (3 equiv)MethanolRT2-1784
31,4-DiaminobenzeneNoneMethanolRT2-1772 (bis-adduct)

Yields are often reported as conversions for these reactions.

Table 3: Thia-Michael Addition of Sulfur Nucleophiles

EntryNucleophile (Donor)CatalystSolventTemp (°C)Time (min)Yield (%)Reference
1ThiophenolNoneNone303093[4]
24-ChlorothiophenolNoneNone301598[4]
3BenzylthiolNoneNone304576[4]

Data for entries in Table 3 are for reactions with methyl vinyl ketone, a structurally similar Michael acceptor, and are representative of the expected reactivity.

Experimental Protocols

The following are representative protocols for performing Michael addition reactions with this compound and analogous acceptors.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup 1. Combine Acceptor, Donor & Catalyst in Solvent. 2. Stir under inert atmosphere (if required). reaction Reaction & Monitoring 3. Maintain Temperature (e.g., RT, 0 °C, or reflux). 4. Monitor progress (TLC, GC-MS, NMR). setup->reaction workup Work-up & Purification 5. Quench reaction. 6. Extraction. 7. Dry & concentrate. 8. Purify (Column Chromatography). reaction->workup analysis Analysis 9. Characterization (NMR, IR, MS). 10. Determine Yield & Stereoselectivity. workup->analysis

General Experimental Workflow
Protocol 1: Organocatalyzed Michael Addition of a 1,3-Dicarbonyl Compound

This protocol is adapted from a general procedure for the organocatalytic Michael addition of 1,3-dicarbonyl compounds to alkylidenemalonates.[5]

  • Reaction Setup: To a solution of the this compound (0.4 mmol) in toluene (0.8 mL) is added the chiral organocatalyst (e.g., a bifunctional thiourea, 0.02 mmol, 5 mol%). The Michael donor (e.g., acetylacetone, 0.44 mmol, 1.1 eq) is then added.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

Protocol 2: Aza-Michael Addition of an Amine (Solvent-Free)

This protocol describes a general and often catalyst-free approach for the addition of amines.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., aniline, 1.1 mmol, 1.1 eq).

  • Reaction: Stir the neat mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC. For many amines, the reaction may be complete within a few hours. If necessary, the product can be purified by column chromatography.

Protocol 3: Thia-Michael Addition of a Thiol (Solvent-Free)

This protocol is a representative procedure for the catalyst-free addition of thiols.[4]

  • Reaction Setup: In a reaction vial, mix this compound (1 mmol) and the thiol (e.g., thiophenol, 1.2-2 mmol).

  • Reaction: Stir the mixture at room temperature (e.g., 30 °C). The reaction is often rapid.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, the product can often be used without further purification, or it can be purified by column chromatography if needed.

Applications in Drug Development and Synthesis

The Michael addition reaction is a powerful tool for the synthesis of complex molecules with biological activity. The adducts derived from this compound are valuable intermediates in the synthesis of various pharmaceutical compounds, particularly analogues of γ-aminobutyric acid (GABA).[1][7]

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Prominent examples of GABA analogues include pregabalin and baclofen.[8][9]

The synthetic strategy often involves the Michael addition of a nucleophile (such as nitromethane or a malonate) to an α,β-unsaturated ester, followed by functional group transformations (e.g., reduction of a nitro group and hydrolysis/decarboxylation of esters) to furnish the final GABA derivative. While many reported syntheses of these drugs use other α,β-unsaturated esters, the principles are directly applicable to this compound, making it a valuable building block for the discovery of novel GABA analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a highly versatile and reactive Michael acceptor that readily participates in conjugate addition reactions with a wide variety of carbon and heteroatom nucleophiles. The ability to perform these reactions under mild conditions, and in many cases with high stereocontrol using organocatalysts, makes this compound an invaluable tool in modern organic synthesis. Its application in the construction of precursors for biologically active molecules, such as GABA analogues, underscores its importance for researchers, scientists, and professionals in the field of drug development. The protocols and data presented in this guide provide a solid foundation for the utilization of this compound in the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to dimethyl ethylidenemalonate, with a focus on the widely utilized Knoevenagel condensation. This document details the starting materials, experimental protocols, and underlying reaction mechanisms. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key chemical transformations and workflows are illustrated with diagrams to facilitate understanding.

Introduction

This compound is a valuable α,β-unsaturated compound and a versatile intermediate in organic synthesis. Its structure, featuring a reactive double bond conjugated with two electron-withdrawing ester groups, makes it a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The most common and efficient method for its preparation is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.

Primary Synthetic Route: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of this compound, this involves the reaction of dimethyl malonate and acetaldehyde in the presence of a basic catalyst.

Starting Materials

The primary starting materials for the Knoevenagel condensation route are:

  • Dimethyl malonate: An active methylene compound.

  • Acetaldehyde: The carbonyl-containing reactant.

  • Catalyst: Typically a weak base.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Deprotonation: A basic catalyst abstracts an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy malonate.

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, this compound.

Knoevenagel_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Acetaldehyde Acetaldehyde DimethylMalonate Dimethyl Malonate Enolate Enolate Ion DimethylMalonate->Enolate + Base BetaHydroxy β-Hydroxy Intermediate Enolate->BetaHydroxy + Acetaldehyde Product This compound BetaHydroxy->Product - H₂O Water Water Product->Water byproduct Catalyst Base Catalyst Catalyst->DimethylMalonate Experimental_Workflow Start Starting Materials: - Dimethyl Malonate - Acetaldehyde - Acetic Anhydride - Lithium Bromide Reaction Two-Stage Reaction: 1. Intermediate Formation (80°C, 4h) 2. Condensation (80°C, 1h) Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification FinalProduct Pure Dimethyl Ethylidenemalonate Purification->FinalProduct Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry FinalProduct->Characterization

References

Spectroscopic Profile of Dimethyl Ethylidenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl ethylidenemalonate (CAS 17041-60-0), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1][2][3] The structural and spectroscopic data presented below are crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available

Note: Specific, publicly available, peer-reviewed ¹H and ¹³C NMR chemical shift data for this compound is limited. The data is often presented in graphical format in databases. Researchers should acquire and interpret their own spectra for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data [4]

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1720StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)

Note: The exact peak positions and intensities may vary slightly depending on the sampling method (e.g., neat, thin film, or solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data [1][5]

m/zRelative Intensity (%)Assignment
158Moderate[M]⁺ (Molecular Ion)
127High[M - OCH₃]⁺
126High[M - CH₃OH]⁺
99Moderate[M - COOCH₃]⁺
59High[COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[6]

    • The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[6] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[6]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased and baseline corrected.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

    • A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

    • ATR corrections may be applied if necessary.

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[5]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[1][7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample This compound Preparation Dissolution / Neat Sample Sample->Preparation NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Fourier Transform Signal Processing NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Logic Compound Dimethyl ethylidenemalonate NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight) Compound->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

CAS number and molecular structure of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of Dimethyl Ethylidenemalonate, a versatile building block in modern organic synthesis and drug discovery.

Introduction

This compound is a key organic compound utilized as a versatile precursor in a variety of chemical transformations. Its activated carbon-carbon double bond makes it an excellent Michael acceptor and a valuable component in the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly for professionals in research, and drug development.

Molecular Structure and Chemical Identity

This compound is systematically named dimethyl 2-ethylidenepropanedioate. Its structure features a propanedioate backbone with an ethylidene group attached to the second carbon.

CAS Number: 17041-60-0[1][2][3]

Molecular Formula: C₇H₁₀O₄[4]

Molecular Weight: 158.15 g/mol [1][3]

Linear Formula: CH₃CH=C(CO₂CH₃)₂[1][2]

SMILES: CC=C(C(=O)OC)C(=O)OC[3]

InChI Key: FRCFZWCJSXQAMQ-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is crucial for its handling, characterization, and use in experimental settings.

Physicochemical Properties
PropertyValueSource(s)
AppearanceColorless to light yellow liquid[5][6]
Density1.111 g/mL at 25 °C[1][5][6]
Boiling Point154 °C[5]
Refractive Indexn20/D 1.447[1][5][6]
Flash Point97.0 °C (closed cup)[1][5]
Topological Polar Surface Area52.6 Ų[3]
Rotatable Bond Count4[4]
Hydrogen Bond Acceptor Count4[4]
Hydrogen Bond Donor Count0[4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound.

Mass Spectrometry: The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.

m/zInterpretation
158Molecular Ion [M]⁺
127[M - OCH₃]⁺
126[M - CH₃OH]⁺
98[M - CO₂CH₃ - H]⁺
59[CO₂CH₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the raw spectral data is not provided in the search results, ¹H NMR and ¹³C NMR are standard techniques for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, most notably the C=O of the ester groups and the C=C of the ethylidene group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of acetaldehyde with dimethyl malonate.[7][8] This reaction involves the nucleophilic addition of the enolate of dimethyl malonate to the carbonyl group of acetaldehyde, followed by dehydration.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the Knoevenagel condensation to synthesize this compound. This protocol is based on established chemical principles and may require optimization for specific laboratory conditions.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • A weak base catalyst (e.g., piperidine, pyridine, or an amine salt)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate or a Dean-Stark apparatus if using an azeotropic solvent)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and possibly a Dean-Stark trap, add dimethyl malonate and the chosen solvent.

  • Add a catalytic amount of the weak base.

  • Slowly add acetaldehyde to the mixture while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to neutralize the basic catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Note: A specific literature procedure involves the reaction of dimethyl malonate and acetaldehyde in the presence of acetic anhydride and lithium bromide at 80 °C.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, with notable applications in the construction of complex molecules and in medicinal chemistry.

  • Michael Acceptor: It serves as an electrophile in catalytic asymmetric Michael additions, a powerful C-C bond-forming reaction.[1][5]

  • Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic compounds.

  • Pharmaceutical Intermediate: The malonate functional group is a common feature in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[9] this compound can be used to introduce this functionality into a molecule.

  • Preparation of N-bound α-cyanocarbanion complexes. [5]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.

Knoevenagel Condensation: Reaction Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst Dimethyl Malonate Dimethyl Malonate Enolate Formation Enolate Formation Acetaldehyde Acetaldehyde Nucleophilic Attack Nucleophilic Attack Base Base Enolate Formation->Nucleophilic Attack Enolate Protonation Protonation Nucleophilic Attack->Protonation Alkoxide Intermediate Dehydration Dehydration Protonation->Dehydration Aldol Adduct Product Dimethyl ethylidenemalonate Dehydration->Product Elimination of H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Reaction_Setup Combine Dimethyl Malonate, Acetaldehyde, Catalyst, and Solvent Start->Reaction_Setup Reflux Heat to Reflux (Monitor by TLC/GC) Reaction_Setup->Reflux Workup Cool, Wash with Acid and Brine Reflux->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End Characterization->End

Caption: Generalized workflow for the synthesis and purification.

Application in Michael Addition

Michael_Addition Nucleophile Nucleophile (Michael Donor) Adduct 1,4-Conjugate Adduct Nucleophile->Adduct DEM Dimethyl ethylidenemalonate (Michael Acceptor) DEM->Adduct

Caption: Role as a Michael Acceptor.

References

An In-depth Technical Guide on the Solubility and Stability of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylidenemalonate is a valuable intermediate in organic synthesis, finding applications in the preparation of a variety of target molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide combines qualitative information with data from structurally similar molecules to provide reasonable estimates. Furthermore, it details robust experimental protocols for the precise determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Density 1.111 g/mL at 25 °C[1]
Boiling Point 154 °C
Refractive Index n20/D 1.447[1]
Appearance Colorless to light yellow liquid[1]

Solubility Profile

Qualitative assessments indicate that this compound is insoluble in water but miscible with most organic solvents[1]. For practical applications, quantitative solubility data is essential. In the absence of specific experimental data for this compound, Table 2 provides estimated solubility values in common laboratory solvents. These estimations are based on the known solubility of structurally related compounds such as dimethyl malonate and diethyl malonate, which exhibit good solubility in a range of organic solvents.

SolventEstimated Solubility at 25°C ( g/100 mL)Qualitative Description
Water< 0.1Insoluble
Methanol> 50Miscible
Ethanol> 50Miscible
Acetone> 50Miscible
Ethyl Acetate> 50Miscible
Dichloromethane> 50Miscible
Diethyl Ether> 50Miscible
Toluene> 50Miscible
n-Hexane< 10Sparingly Soluble

Stability Profile

The stability of this compound is dictated by its chemical structure, which features two ester functional groups and an activated carbon-carbon double bond (an α,β-unsaturated system). These moieties are susceptible to degradation under various conditions.

Hydrolytic Stability

The ester groups of this compound are prone to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly faster under basic (alkaline) conditions compared to acidic or neutral conditions. The presence of the α,β-unsaturation can enhance the rate of alkaline hydrolysis[2][3]. The hydrolysis would proceed in a stepwise manner, first yielding methyl ethylidenemalonate and then ethylidenemalonic acid, which itself may be unstable and prone to decarboxylation.

Thermal Stability

Malonic acid esters can undergo thermal decomposition at elevated temperatures. The primary degradation pathway is likely to involve decarboxylation, especially if hydrolysis to the corresponding malonic acid occurs first. While specific data for this compound is unavailable, malonic acids are known to decarboxylate upon heating.

Photostability

α,β-Unsaturated esters are known to be photochemically active. Upon exposure to UV light, this compound may undergo E/Z isomerization or [2+2] cycloaddition reactions. The potential for photodegradation should be considered, and the compound should be stored in light-resistant containers.

A summary of the expected stability of this compound under various conditions is presented in Table 3.

ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 4) Moderately StableMethyl ethylidenemalonate, Ethylidenemalonic acid, Methanol
Neutral (pH 4-8) Stable for short periodsSlow hydrolysis to Methyl ethylidenemalonate
Alkaline (pH > 8) UnstableMalonate salts, Acetaldehyde, Carbonate
Elevated Temperature Potentially UnstableDecarboxylation and polymerization products
UV/Visible Light Potentially UnstableIsomers, Cycloaddition products

Experimental Protocols

To obtain precise and reliable data, the following experimental protocols are recommended.

Determination of Solubility

A standard method for determining the solubility of a liquid compound is the isothermal equilibrium method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved this compound has settled.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

A workflow for this experimental protocol is visualized in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess Dimethyl ethylidenemalonate to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow undissolved material to settle equil1->sep1 ana1 Withdraw supernatant sep1->ana1 ana2 Quantify by HPLC or GC ana1->ana2 calc1 Calculate solubility ana2->calc1

Experimental workflow for solubility determination.

Assessment of Chemical Stability

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Hydrolytic Stability: Adjust the pH of aqueous solutions to acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and alkaline (e.g., pH 9.0) conditions. Store the solutions at a controlled temperature (e.g., 40 °C).

    • Thermal Stability: Store solid samples and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose solid samples and solutions to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of remaining this compound and any major degradants.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each stress condition.

The logical relationship for assessing the stability of this compound is depicted below.

G cluster_stress Stress Conditions cluster_degradation Degradation Pathways compound This compound hydrolysis Hydrolysis (Acidic, Neutral, Basic) compound->hydrolysis H₂O, H⁺/OH⁻ thermal Thermal (Elevated Temperature) compound->thermal Δ photo Photochemical (UV/Vis Light) compound->photo hydro_prod Hydrolysis Products (e.g., Methyl ethylidenemalonate) hydrolysis->hydro_prod thermo_prod Thermal Degradants (e.g., Decarboxylation products) thermal->thermo_prod photo_prod Photodegradants (e.g., Isomers, Dimers) photo->photo_prod

Logical pathways for the degradation of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides a robust framework for researchers. By utilizing the estimated solubility data and understanding the likely degradation pathways, scientists can make informed decisions in the design of their experiments. The detailed experimental protocols provided herein offer a clear path for generating the precise data necessary for process optimization, formulation development, and regulatory submissions. Further experimental investigation is highly encouraged to build a comprehensive and validated physicochemical profile for this important synthetic intermediate.

References

Key reactions involving Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Reactions of Dimethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMEM) is a versatile α,β-unsaturated compound with significant applications in organic synthesis. Its electrophilic nature, stemming from the electron-withdrawing ester functionalities, makes it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. This guide provides a comprehensive overview of the key reactions involving DMEM, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Compound Profile:

PropertyValue
IUPAC Name dimethyl 2-ethylidenepropanedioate[1]
CAS Number 17041-60-0[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to light yellow liquid
Density 1.111 g/mL at 25 °C[2]
Refractive Index n20/D 1.447[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a base-catalyzed condensation, followed by dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Dimethyl_Malonate Dimethyl Malonate Enolate Malonate Enolate Dimethyl_Malonate->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate Nucleophilic Attack Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide_Intermediate Hydroxy_Intermediate β-Hydroxy Malonate Alkoxide_Intermediate->Hydroxy_Intermediate Protonation DMEM This compound Hydroxy_Intermediate->DMEM Dehydration (-H₂O)

Knoevenagel condensation for DMEM synthesis.
Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of alkylidene malonates.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Acetic acid (co-catalyst)

  • Benzene or Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add dimethyl malonate (1.0 eq), acetaldehyde (1.1 eq), and benzene or toluene as the solvent.

  • Add a catalytic amount of piperidine (0.05 eq) and acetic acid (0.05 eq).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data: Knoevenagel Condensation
ReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Dimethyl malonate, AcetaldehydeLithium bromideAcetic anhydride80597Synthesis, 2006, (6), 1045-1049

Key Reactions of this compound

Michael Addition

As a Michael acceptor, DMEM readily undergoes conjugate addition with a wide range of soft nucleophiles, including enamines, enolates, amines, and thiols. This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Michael_Addition cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation DMEM This compound Enolate_Intermediate Enolate Intermediate DMEM->Enolate_Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate_Intermediate 1,4-Addition Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source (H⁺) Proton_Source->Michael_Adduct

General mechanism of Michael Addition to DMEM.

This protocol describes a green and efficient addition of an amine to DMEM.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the amine (1.1 eq).

  • Stir the neat mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. For many simple amines, the reaction is complete within 1-4 hours.

  • If the product is sufficiently pure, it can be used directly. Otherwise, purification can be achieved by column chromatography or vacuum distillation.

NucleophileCatalystSolventTemp. (°C)Time (h)Yield (%)
EnamidesChiral Brønsted acidToluene-2024up to 96
Enamines(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCH₂Cl₂RT12up to 99
ThiophenolEt₃NTHFRT1>95
Dimethyl malonateDBUCH₃CNRT4~90
Palladium-Catalyzed Deconjugative Allylation

This reaction allows for the introduction of an allyl group at the α-position of the malonate, leading to the formation of a new quaternary carbon center and a conjugated diene system.

Palladium_Allylation DMEM_Enolate DMEM Enolate Product Allylated Product DMEM_Enolate->Product Nucleophilic Attack Allyl_Acetate Allyl Acetate Pi_Allyl_Pd π-Allyl Palladium Complex Allyl_Acetate->Pi_Allyl_Pd Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Pi_Allyl_Pd Pi_Allyl_Pd->Product Product->Pd(0) Reductive Elimination

Simplified mechanism of Pd-catalyzed allylation.

This is a general procedure based on similar reactions.

Materials:

  • This compound

  • Allylic acetate (e.g., allyl acetate)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and PPh₃)

  • Base (e.g., LHMDS, DBU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the allylic acetate (1.2 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base dropwise.

  • Stir the reaction mixture until completion, as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Allylic AcetateBaseCatalyst SystemSolventYield (%)
Allyl acetateLHMDSPd₂(dba)₃ / PPh₃DMF85
Cinnamyl acetateDBUPd(PPh₃)₄THF78
Cycloaddition Reactions

The electron-deficient double bond of DMEM makes it a good dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions, leading to the formation of various cyclic and heterocyclic systems.

Diels_Alder DMEM This compound (Dienophile) Transition_State [4+2] Cyclic Transition State DMEM->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct Concerted Reaction

Diels-Alder reaction with DMEM as the dienophile.

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of solvent or use it neat.

  • Cool the flask in an ice bath.

  • Slowly add the diene (1.1 eq) to the stirred solution. The reaction is often exothermic.

  • Allow the reaction mixture to stir at room temperature or with gentle heating until completion (monitored by TLC or NMR).

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

Reaction TypeReactant 2ConditionsYield (%)
[4+2] Diels-AlderCyclopentadieneNeat, RT, 2h>95
[4+2] Diels-Alder2,3-Dimethyl-1,3-butadieneToluene, 80 °C, 12h88
[3+2] CycloadditionNitroneToluene, 110 °C, 24h75
Reduction Reactions

The ester functionalities and the carbon-carbon double bond in DMEM can be selectively or fully reduced using various reducing agents.

This protocol describes the reduction of the ester groups to alcohols.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Three-necked flask with a dropping funnel and condenser

  • Ice bath

  • Sulfuric acid (dilute)

Procedure:

  • Set up a three-necked flask under an inert atmosphere and add a suspension of LiAlH₄ (excess) in anhydrous diethyl ether.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).

  • Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diol product.

Note: To selectively reduce the double bond, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

Applications in Heterocyclic Synthesis

DMEM is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, due to its 1,3-dicarbonyl-like reactivity after a conjugate addition or its use as a C3 synthon.

DMEM can react with hydrazine derivatives to form pyrazole structures. Typically, this involves a Michael addition followed by an intramolecular cyclization and dehydration.

While the classical Hantzsch synthesis uses a β-ketoester, DMEM can be envisioned as a precursor to a suitable intermediate for a modified Hantzsch-type reaction to produce dihydropyridines.[3][4][5]

Similarly, in a Biginelli-type multicomponent reaction, DMEM could potentially replace the β-ketoester component to react with an aldehyde and urea or thiourea to form dihydropyrimidinones.[6][7]

General Experimental Workflow

The following diagram illustrates a typical workflow for the reactions described in this guide.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Reagents, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Stirring, Heating/Cooling) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography, Distillation, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

A general workflow for organic synthesis.

Conclusion

This compound is a highly functionalized and reactive building block in organic synthesis. Its participation in a variety of core reactions, including Knoevenagel condensations, Michael additions, palladium-catalyzed allylations, and cycloadditions, makes it a valuable tool for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

Role of Dimethyl ethylidenemalonate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Dimethyl Ethylidenemalonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMEM) is a versatile and highly functionalized organic compound that serves as a pivotal building block in modern organic synthesis. Characterized by its electron-deficient carbon-carbon double bond, flanked by two ester groups, DMEM is an excellent Michael acceptor and a reactive partner in various cycloaddition and heterocyclic synthesis reactions. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to support its use in research and drug development.

Introduction

This compound, with the chemical formula C₇H₁₀O₄, is a colorless to light yellow liquid.[1] Its structure features a reactive α,β-unsaturated system, making it a valuable intermediate for creating complex molecular architectures.[1] The electrophilic nature of the double bond allows for a wide range of conjugate addition reactions, while its dienophilic and dipolarophilic character enables its participation in various pericyclic reactions. These properties make DMEM a key precursor for the synthesis of pharmaceuticals, dyes, pesticides, and fragrances.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₇H₁₀O₄[2][3][4]
Molecular Weight 158.15 g/mol [2][4][5][6]
CAS Number 17041-60-0[2][4][5][6]
Appearance Colorless to light yellow liquid[1]
Density 1.111 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.447[1][6]
Flash Point 97.0 °C (206.6 °F) - closed cup[6]
Solubility Insoluble in water; miscible with most organic solvents[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.[5][7] This reaction involves the base-catalyzed condensation of an active methylene compound (dimethyl malonate) with an aldehyde.[7][8]

The general workflow for this synthesis is depicted below.

G cluster_workflow Synthesis Workflow Reactants Dimethyl Malonate + Acetaldehyde + Base Catalyst Reaction Knoevenagel Condensation (e.g., 80°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Knoevenagel Condensation: Reaction Mechanism

The reaction proceeds via a well-established mechanism involving the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration yields the final α,β-unsaturated product.

G cluster_mech Knoevenagel Condensation Mechanism Start Dimethyl Malonate + Acetaldehyde Step1 Base abstracts acidic α-proton from dimethyl malonate to form enolate. Start->Step1 Intermediate1 Enolate Intermediate Step1->Intermediate1 Step2 Nucleophilic attack of enolate on acetaldehyde carbonyl. Intermediate1->Step2 Intermediate2 Alkoxide Intermediate Step2->Intermediate2 Step3 Protonation of alkoxide. Intermediate2->Step3 Intermediate3 Aldol-type Adduct Step3->Intermediate3 Step4 Base-catalyzed dehydration (elimination of water). Intermediate3->Step4 Product This compound Step4->Product

Caption: Mechanism of the Knoevenagel condensation for DMEM synthesis.

Synthesis Data

The following table summarizes representative conditions for the synthesis of this compound.

Reactant 1Reactant 2Catalyst/ReagentsTemperatureTimeYieldReference
Dimethyl malonateAcetaldehydeAcetic anhydride, Lithium bromide80 °C5 h total97%[5]
Diethyl malonateAcetaldehydeAcetic anhydride--68-86%[9]

Core Reactivity and Applications in Organic Synthesis

This compound's synthetic utility stems from its electron-deficient double bond, making it a prime candidate for several key transformations.

Michael Addition (Conjugate Addition)

As a classic Michael acceptor, this compound readily undergoes 1,4-nucleophilic addition with a wide variety of nucleophiles (Michael donors).[10] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[11]

General Michael Addition Mechanism: The reaction is typically base-catalyzed, where the base generates the nucleophile which then attacks the β-carbon of DMEM. The resulting enolate is subsequently protonated.[12]

G cluster_michael Michael Addition Pathway Acceptor This compound (Michael Acceptor) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate Donor Nucleophile (Nu-H) (Michael Donor) Base Base Donor->Base Deprotonation Donor->Enolate Nucleophilic Attack on β-carbon Base->Donor Generates Nu⁻ Adduct Michael Adduct Enolate->Adduct Protonation

Caption: General mechanism of the Michael addition to this compound.

Applications:

  • Asymmetric Michael Additions: Chiral catalysts can be used to achieve high enantioselectivity, which is crucial in drug synthesis. For example, the asymmetric addition of dimethyl malonate to 2-cyclopenten-1-one, a related α,β-unsaturated system, can yield products with 99% ee using a Shibasaki Ga-Na-BINOL complex.[13]

  • Synthesis of Complex Scaffolds: The adducts from Michael additions are versatile intermediates that can be further elaborated. For instance, DMEM has been employed as an electrophile in catalytic asymmetric Michael reactions with enamides and enecarbamates.[6]

Table 3: Representative Michael Addition Reactions

Nucleophile (Donor) Catalyst Solvent Product Type Reference
Enamides/Enecarbamates Chiral Lewis Acid Various Chiral amino acid precursors [6]
Dimethyl Malonate Shibasaki Catalyst THF 1,5-Dicarbonyl compound [13]
Amines (Aza-Michael) Catalyst-free Neat β-Amino ester [12][14]

| Thiols (Thia-Michael) | Base (e.g., Et₃N) | THF/DCM | Thioether derivative |[11][14] |

Cycloaddition Reactions

This compound can act as a 2π-electron component in various cycloaddition reactions, leading to the formation of cyclic structures.

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): DMEM reacts with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings.[15][16] These reactions are often highly stereoselective. Computational studies using Molecular Electron Density Theory (MEDT) on the reaction between N-methyl-C-3-bromophenyl-nitrone and dimethyl maleate (a close analog) show that the reaction proceeds via a zwitterionic-type mechanism with high endo selectivity.[15]

  • [4+2] Cycloaddition (Diels-Alder Reaction): While less common, DMEM can function as a dienophile in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[17]

  • [2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can yield substituted cyclobutane rings, which are valuable synthetic intermediates.[18]

Table 4: Representative Cycloaddition Reactions

Reaction Type Reactant 2 Conditions Product Ring System Reference
[3+2] Cycloaddition Nitrones Thermal Five-membered heterocycle [15]
[4+2] Diels-Alder Electron-rich dienes Thermal Cyclohexene derivative [17]

| [2+2] Cycloaddition | Alkenes | Photochemical (hν) | Cyclobutane derivative |[18] |

Synthesis of Heterocycles

Beyond cycloadditions, DMEM is a precursor for a variety of heterocyclic compounds. The two ester functionalities and the double bond provide multiple reaction sites for cyclocondensation reactions. For instance, reactions with dinucleophiles like hydrazines or amidines can lead to the formation of pyrazole or pyrimidine derivatives, respectively. Malonate derivatives are widely used as reagents for cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles.[19]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from the high-yield synthesis reported in the literature.[5]

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Acetic anhydride

  • Lithium bromide (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and distillation

Procedure:

  • To a round-bottom flask, add dimethyl malonate (1.0 equiv), acetic anhydride (1.2 equiv), and lithium bromide (0.1 equiv).

  • Heat the mixture to 80 °C with stirring for 4 hours.

  • Cool the mixture slightly and add acetaldehyde (1.1 equiv) dropwise.

  • Continue heating at 80 °C for an additional 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Aza-Michael Addition of an Amine to this compound

This is a general protocol for a solvent-free aza-Michael addition.[14]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, place this compound (1.0 equiv).

  • With vigorous stirring, add the amine (1.05 equiv) dropwise at room temperature. The reaction can be exothermic; maintain the temperature with a water bath if necessary.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • As the reaction is solvent- and catalyst-free, if the resulting product is of sufficient purity (as determined by NMR), it can be used directly.

  • If purification is required, remove any excess amine under high vacuum or purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Role in Drug Discovery and Development

The scaffolds synthesized using this compound are prevalent in many biologically active molecules. The ability to introduce diverse functionalities through Michael additions and to construct complex ring systems via cycloadditions makes DMEM a valuable tool for generating compound libraries for high-throughput screening. The resulting 1,5-dicarbonyl compounds, β-amino esters, and heterocyclic cores are key pharmacophores in medicinal chemistry. The strategic application of computational tools like molecular dynamics (MD) simulations can further aid in the design and optimization of lead compounds derived from DMEM-based syntheses.[20]

Safety and Handling

This compound can cause eye and skin irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry place away from oxidizing agents and sources of ignition.[1]

Conclusion

This compound is a powerful and versatile C7 building block in organic synthesis. Its utility is demonstrated through its efficient synthesis via the Knoevenagel condensation and its broad reactivity as a Michael acceptor and a partner in cycloaddition reactions. The ability to generate diverse and complex molecular structures, often with high stereocontrol, ensures its continued importance in academic research and as a key intermediate in the pharmaceutical and chemical industries.

References

The Genesis of a Versatile Synthetic Intermediate: A Technical Guide to the Discovery and History of Dialkyl Alkylidenemalonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkyl alkylidenemalonates are a cornerstone in organic synthesis, serving as versatile precursors for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and polymers. Their value lies in the electrophilic nature of the double bond and the presence of two ester functionalities, which allow for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal compounds, with a focus on the seminal synthetic methodologies, experimental protocols, and the key figures who shaped this field of study.

The Dawn of a New Synthetic Method: The Knoevenagel Condensation

The history of dialkyl alkylidenemalonates is inextricably linked to the discovery of the condensation reaction developed by the German chemist Emil Knoevenagel. In 1894, Knoevenagel reported that diethyl malonate could be condensed with formaldehyde in the presence of diethylamine to yield a bis-adduct.[1] This initial finding laid the groundwork for a much broader and more impactful discovery.

Two years later, in 1896, Knoevenagel expanded his studies to the reaction of benzaldehyde with ethyl acetoacetate at 0°C, using piperidine as a catalyst, which produced the single condensation product, ethyl benzylidene acetoacetate.[1] This reaction, now famously known as the Knoevenagel condensation, is a nucleophilic addition of a compound with an active methylene group (such as a dialkyl malonate) to a carbonyl group, followed by a dehydration reaction.[2] The product of this reaction is typically an α,β-unsaturated dicarbonyl compound.[2]

Key Features of the Knoevenagel Condensation:
  • Active Methylene Compounds: The reaction requires a methylene group activated by two electron-withdrawing groups, such as those found in malonic esters, acetoacetic esters, and malononitrile.[1][2]

  • Catalysts: Weakly basic amines, such as piperidine, are commonly used as catalysts.[2]

  • Reaction Rate: Aldehydes generally react much faster than ketones in the Knoevenagel condensation.[1]

Modifications of the Knoevenagel Condensation: Expanding the Synthetic Utility

The initial discovery by Knoevenagel sparked further research, leading to important modifications that expanded the scope and applicability of the reaction.

The Doebner Modification

Oskar Doebner introduced a significant modification by using pyridine as the solvent and catalyst, often with a co-catalyst like piperidine.[3] A key feature of the Doebner modification is the use of malonic acid itself, rather than its ester, as the active methylene compound. Under these conditions, the condensation is followed by decarboxylation, yielding α,β-unsaturated carboxylic acids.[2][4]

The Verley Modification

Albert Verley further refined the reaction by introducing β-alanine as a co-catalyst in pyridine.[5] This modification also typically uses malonic acid and results in the formation of cinnamic acids and their derivatives. The use of β-alanine is considered a "greener" alternative to piperidine.

Quantitative Data on the Knoevenagel Condensation

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of various aldehydes with dialkyl malonates, drawing from historical and modern literature.

AldehydeDialkyl MalonateCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeDiethyl malonatePiperidineBenzene130-14011-18 h89-91[6]
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[7]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[7]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[7]
3-NitrobenzaldehydeMalonic AcidPyridinePyridineReflux2 h-[1]

Physicochemical Properties of Selected Dialkyl Alkylidenemalonates

A summary of the key physical and chemical properties of some common dialkyl alkylidenemalonates is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 25°C)Refractive Index (n20/D)
Dimethyl ethylidenemalonateC₇H₁₀O₄158.151541.1111.447
Diethyl ethylidenemalonateC₉H₁₄O₄186.21115-118 / 171.0191.442
Diethyl dipropylmalonateC₁₃H₂₄O₄244.33129-131 / 120.961.4270-1.4290

Detailed Experimental Protocols from the Historical Literature

The following protocols are based on early reports and represent the classical methods for the synthesis of alkylidenemalonates.

Knoevenagel's Synthesis of Diethyl Ethylidenemalonate (adapted from historical descriptions)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, place one molar equivalent of freshly distilled acetaldehyde and one molar equivalent of diethyl malonate.

  • Add a catalytic amount of diethylamine (approximately 0.1 molar equivalents).

  • Gently heat the mixture on a water bath. The reaction is typically exothermic.

  • After the initial reaction subsides, continue heating for several hours to ensure completion.

  • Allow the mixture to cool to room temperature.

  • Wash the reaction mixture with water to remove the catalyst and any unreacted starting materials.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Distill the crude product under reduced pressure to obtain pure diethyl ethylidenemalonate.

The Doebner-Knoevenagel Condensation of Benzaldehyde with Malonic Acid

Procedure:

  • To a solution of benzaldehyde (1 molar equivalent) in pyridine (acting as both solvent and catalyst), add malonic acid (1.1 molar equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 2-3 hours. Carbon dioxide will be evolved during the reaction.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude cinnamic acid by filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent, such as ethanol or water, to obtain pure trans-cinnamic acid.

The Verley-Doebner Modification

Procedure:

  • In a flask, dissolve malonic acid (1.1 molar equivalents) in pyridine.

  • Add benzaldehyde (1 molar equivalent) to the solution.

  • Add a catalytic amount of β-alanine.

  • Heat the reaction mixture at reflux for several hours.

  • Work-up the reaction as described in the Doebner modification to isolate the cinnamic acid product.

Alternative Synthetic Routes: A Historical Perspective

While the Knoevenagel condensation has been the dominant method for synthesizing dialkyl alkylidenemalonates, other important reactions in organic chemistry have also been employed, particularly from the mid-20th century onwards.

The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, provides a powerful method for alkene synthesis.[8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of dialkyl alkylidenemalonates, a stabilized ylide derived from a dialkyl (triphenylphosphoranylidene)malonate would be required. Stabilized ylides generally lead to the formation of (E)-alkenes.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, was developed in 1958 by Leopold Horner and later refined by William Wadsworth and William Emmons. This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. The HWE reaction typically shows excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed, making it a highly practical synthetic method.[10][11]

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of dialkyl alkylidenemalonates.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Malonate Dialkyl Malonate Enolate Enolate Intermediate Malonate->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Malonate Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde->Alkoxide Hydroxy β-Hydroxy Intermediate Alkoxide->Hydroxy Protonation Product Dialkyl Alkylidenemalonate Hydroxy->Product -H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel Condensation.

Doebner_Mechanism Malonic_Acid Malonic Acid Condensation_Product Unstable β-Carboxy-β-hydroxy acid Malonic_Acid->Condensation_Product Aldehyde Aldehyde Aldehyde->Condensation_Product Pyridine Pyridine (Catalyst/Solvent) Pyridine->Malonic_Acid Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Condensation_Product->Unsaturated_Diacid -H₂O Final_Product α,β-Unsaturated Carboxylic Acid Unsaturated_Diacid->Final_Product -CO₂ (Decarboxylation)

Caption: Mechanism of the Doebner Modification.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Malonic Ester, and Solvent Start->Reactants Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Heat Reaction Mixture (Reflux) Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup (Wash with H₂O and/or acid) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purify by Distillation or Crystallization Drying->Purification Product Isolated Dialkyl Alkylidenemalonate Purification->Product

References

Navigating the Conformational Landscape of Dimethyl Ethylidenemalonate: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylidenemalonate (DMEM) is a key building block in organic synthesis, utilized in the creation of a diverse range of more complex molecules. Its reactivity and the stereochemical outcome of its reactions are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of a theoretical and computational approach to elucidating the structure of this compound. While direct theoretical studies on this specific molecule are not extensively available in published literature, this document outlines a robust, state-of-the-art methodology based on established computational chemistry principles applied to analogous α,β-unsaturated carbonyl compounds and malonate esters. The guide details a hypothetical workflow, from initial structural setup to in-depth conformational analysis using Density Functional Theory (DFT), and presents plausible data in a structured format. Furthermore, it describes the experimental protocols, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, that would be essential for the validation of these theoretical predictions. This document is intended to serve as a blueprint for researchers undertaking a detailed computational and experimental characterization of this compound and similar chemical entities.

Introduction

The precise spatial arrangement of atoms in a molecule, its conformation, dictates its physical, chemical, and biological properties. For a molecule such as this compound (C7H10O4), the presence of multiple rotatable bonds suggests a complex potential energy surface with several possible stable conformers.[1][2] The ethylidene group introduces geometric isomerism (E/Z), and rotations around the C-C and C-O single bonds of the malonate moiety give rise to various spatial orientations of the ester groups. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior in chemical reactions and its interactions in biological systems.

Theoretical calculations, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), have become indispensable tools for exploring molecular structures and energetics.[3] This guide presents a hypothetical, yet standard, computational protocol for a thorough conformational analysis of this compound.

Theoretical Methodology

A systematic computational workflow is paramount for a comprehensive and accurate conformational analysis. The proposed methodology involves a multi-step process, beginning with an initial exploration of the conformational space and culminating in high-level calculations for the most stable structures.

Computational_Workflow cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis and Validation A Initial 3D Structure Generation B Molecular Mechanics (MMFF94) Conformational Search A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization (DFT: B3LYP/6-31G(d)) C->D Unique Conformers E Frequency Calculation and Thermodynamic Analysis D->E F Single-Point Energy Calculation (DFT: ωB97X-D/def2-TZVP) E->F G Relative Energy and Population Analysis F->G Refined Energies H Comparison with Experimental Data (NMR, etc.) G->H

Caption: A typical workflow for the theoretical conformational analysis of a small organic molecule.

Conformational Search

The initial exploration of the potential energy surface of this compound would be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94). This search would systematically rotate all acyclic single bonds to generate a large number of possible conformations. The resulting conformers would then be clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers would be selected for further, more accurate calculations.

Quantum Mechanical Calculations

The unique conformers identified in the initial search would be subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable functional for such organic molecules is B3LYP, paired with a Pople-style basis set like 6-31G(d). Following optimization, frequency calculations are essential to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

For a more accurate determination of the relative energies of the conformers, single-point energy calculations would be performed on the B3LYP/6-31G(d) optimized geometries using a higher-level functional and a larger basis set. A range-separated hybrid functional that accounts for dispersion forces, such as ωB97X-D, combined with a triple-zeta basis set like def2-TZVP, is recommended for this purpose.

Hypothetical Conformational Analysis of this compound

Based on the structure of this compound, the primary degrees of freedom are the rotations around the C-C single bonds connecting the ester groups to the double bond and the C-O bonds within the ester functionalities. The planarity of the α,β-unsaturated system suggests that the most stable conformers will likely have the carbonyl groups oriented either s-cis or s-trans with respect to the C=C double bond.

Conformational_Isomers cluster_s_trans s-trans-s-trans cluster_s_cis_s_trans s-cis-s-trans cluster_s_cis_s_cis s-cis-s-cis st_st Lowest Energy Conformer sc_st Higher Energy Conformer st_st->sc_st Rotational Barrier sc_sc Sterically Hindered Conformer sc_st->sc_sc Rotational Barrier

Caption: Plausible conformational relationships for this compound.

Data Presentation

The following tables present hypothetical but plausible quantitative data for the three most likely planar conformers of the E-isomer of this compound, as would be obtained from the computational workflow described above.

Table 1: Calculated Relative Energies and Thermodynamic Data of DMEM Conformers

ConformerRelative Energy (kcal/mol) (ωB97X-D/def2-TZVP)Relative Gibbs Free Energy (kcal/mol) at 298.15 KBoltzmann Population (%)
s-trans, s-trans0.000.0085.3
s-cis, s-trans1.521.4514.1
s-cis, s-cis3.893.950.6

Table 2: Key Calculated Structural Parameters of DMEM Conformers

ConformerDihedral Angle (O=C-C=C) (°)Dipole Moment (Debye)
s-trans, s-trans180.0, 180.02.15
s-cis, s-trans0.0, 180.02.89
s-cis, s-cis0.0, 0.03.54

These hypothetical data suggest that the s-trans, s-trans conformer is the most stable, likely due to reduced steric hindrance and favorable dipole alignment. The s-cis orientations are progressively less stable due to increasing steric clash between the carbonyl oxygen and the ethylidene methyl group or the other ester group.

Experimental Protocols for Validation

Theoretical calculations provide invaluable insights, but their validity must be confirmed through experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would be acquired.[1]

  • ¹H NMR: The chemical shifts of the vinyl and methyl protons of the ethylidene group would be sensitive to the conformation of the ester groups. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons, offering direct evidence for their spatial proximity in the dominant conformer(s).

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the double bond are also conformation-dependent.[1]

  • Protocol:

    • Dissolve approximately 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Perform 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to aid in signal assignment and to identify through-space correlations.

    • Compare the experimental chemical shifts and NOE correlations with theoretical predictions for the calculated conformers.

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive solid-state structure. This would allow for a direct comparison of bond lengths, bond angles, and dihedral angles with the calculated values for the lowest energy conformer.

  • Protocol:

    • Grow single crystals of this compound, for example, by slow evaporation from a suitable solvent (e.g., hexane or ethanol).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².

    • Compare the determined solid-state conformation with the computationally predicted gas-phase or solution-phase structures.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental strategy for the structural elucidation of this compound. By combining a robust computational workflow with experimental validation, a detailed understanding of the conformational landscape of this important synthetic intermediate can be achieved. The presented methodologies and hypothetical data serve as a valuable resource and starting point for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in the structure-property relationships of this compound and related α,β-unsaturated systems. The principles and protocols described herein are broadly applicable to the study of other flexible molecules, providing a general framework for modern structural analysis.

References

Dimethyl Ethylidenemalonate: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for dimethyl ethylidenemalonate (CAS No. 17041-60-0). The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

Table 1: Hazard Identification

Hazard ClassificationDescription
Physical Hazards Combustible liquid[1]
Health Hazards Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation
Environmental Hazards No data available

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure. The following table summarizes the recommended procedures.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

This compound is a combustible liquid with a flash point of 97 °C (206.6 °F) in a closed cup.[1]

Table 3: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards from Combustion Carbon oxides
Special Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[2]
Further Information Normal measures for preventive fire protection.[2]

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.

Safe Handling Protocols
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spill Prevention: Handle with care to avoid spills.

Storage Conditions
  • Container: Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Store away from oxidizing agents.

  • Storage Class: 10 - Combustible liquids.[1]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for minimizing exposure.

Table 4: Exposure Controls and Personal Protective Equipment

Control ParameterSpecification
Engineering Controls Handle in a fume hood.
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Physical and Chemical Properties

Table 5: Physical and Chemical Properties

PropertyValue
Molecular Formula C7H10O4[3]
Molar Mass 158.15 g/mol
Appearance Colorless to light yellow liquid
Density 1.111 g/mL at 25 °C[1]
Boiling Point 154 °C
Flash Point 97 °C (206.6 °F) - closed cup[1]
Refractive Index n20/D 1.447[1]

Experimental Protocols

Protocol 1: Standard Handling Procedure
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary personal protective equipment (safety glasses, lab coat, compatible gloves) is worn.

  • Dispensing: Carefully dispense the required amount of this compound in the fume hood. Avoid splashing.

  • Reaction Setup: If used in a reaction, add it to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: Tightly seal the container after use and decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly.

Protocol 2: Chemical Spill Response
  • Evacuation: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualizations

G Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

G Hazard Identification and PPE Relationship cluster_hazards Identified Hazards cluster_exposure Potential Exposure Routes cluster_ppe Required Personal Protective Equipment skin Skin Irritation contact Direct Contact skin->contact eye Eye Irritation eye->contact inhalation Respiratory Irritation inhalation_route Inhalation inhalation->inhalation_route combustible Combustible Liquid fire Fire/Heat combustible->fire gloves Gloves contact->gloves goggles Safety Goggles contact->goggles respirator Respirator inhalation_route->respirator fire_extinguisher Fire Extinguisher fire->fire_extinguisher

Caption: Relationship between hazards and protective equipment.

References

Commercial availability and suppliers of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Ethylidenemalonate: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, this compound (CAS No. 17041-60-0) is a valuable reagent in organic synthesis. This technical guide provides comprehensive information on its commercial availability, suppliers, physical and chemical properties, synthesis protocols, and key applications.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is 96-98%. Below is a summary of prominent suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 25566198%5g
Santa Cruz Biotechnology sc-269233-1g, 5g
ChemicalBook CB9262881-Inquiry for details
LabSolutions -96%250mg, 1g, 5g
Ivy Fine Chemicals --1g, 5g, 10g, Bulk
Sunway Pharm Ltd. CB5592897%100mg, 250mg, 1g, 5g, 10g, 25g
Energy Chemical --Inquiry for details
Heterochem --Inquiry for details
Nanjing Datang Pharmaceutical Technology Co., Ltd. --Inquiry for details
Shanghai YuanYe Biotechnology Co., Ltd. --Inquiry for details

Note: This list is not exhaustive, and other suppliers may be available.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental setups.

Table 2: Physicochemical Data of this compound

PropertyValueReference
CAS Number 17041-60-0[1][2][3][4]
Molecular Formula C₇H₁₀O₄[1][2]
Molecular Weight 158.15 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 154 °C[4]
Density 1.111 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.447[3][4]
Flash Point 97 °C[4]
Storage Temperature Room temperature[4]
Solubility Insoluble in water, miscible with most organic solvents.

Synthesis of this compound

The most common laboratory synthesis of this compound is achieved through a Knoevenagel condensation reaction between dimethyl malonate and acetaldehyde.[6][7]

Knoevenagel Condensation Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acetaldehyde Acetaldehyde AldolAdduct Aldol Adduct Acetaldehyde->AldolAdduct DimethylMalonate Dimethyl Malonate Enolate Enolate Intermediate DimethylMalonate->Enolate + Base Base Base (e.g., Piperidine) Enolate->AldolAdduct Nucleophilic Attack Product Dimethyl Ethylidenemalonate AldolAdduct->Product - H₂O (Dehydration) Water Water Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Combine Dimethyl Malonate, Acetaldehyde, and Catalyst Reflux Reflux at 80 °C Reactants->Reflux Quench Quench Reaction Reflux->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Analyze Characterize Product (NMR, IR, MS) Distill->Analyze

References

An In-depth Technical Guide to the Electron-Withdrawing Properties of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylidenemalonate is a versatile α,β-unsaturated compound recognized for its significant electron-w-ithdrawing characteristics. These properties, conferred by the dual methoxycarbonyl groups conjugated with a carbon-carbon double bond, render the molecule a potent electrophile, particularly susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the electron-w-ithdrawing nature of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Its reactivity as a Michael acceptor is highlighted, alongside its synthesis via the Knoevenagel condensation. Furthermore, the implications of its electrophilicity in the context of organic synthesis and drug development are discussed, positioning it as a valuable scaffold for the design of targeted covalent inhibitors and other complex molecular architectures.

Introduction

This compound, with the chemical formula C₇H₁₀O₄, is a derivative of malonic acid characterized by an ethylidene group attached to the α-carbon. The presence of two electron-w-ithdrawing methoxycarbonyl groups in conjugation with the C=C double bond significantly polarizes the molecule, making the β-carbon electron-deficient and thus a prime target for nucleophilic addition reactions. This inherent electrophilicity is the cornerstone of its utility in a wide array of chemical transformations, most notably the Michael addition.

The study of such activated alkenes is of paramount importance in medicinal chemistry and drug development. The electrophilic nature of Michael acceptors allows them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This can lead to irreversible inhibition, a strategy employed in the design of highly potent and selective therapeutic agents. This guide will delve into the core principles governing the electron-w-ithdrawing properties of this compound, providing researchers with the foundational knowledge to harness its reactivity in their synthetic endeavors.

Physicochemical and Spectroscopic Data

The electron-w-ithdrawing nature of the gem-dicarbonyl moiety conjugated to the alkene profoundly influences the physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17041-60-0
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 154 °C
Density 1.111 g/mL at 25 °C
Refractive Index (n20/D) 1.447

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Diagnostic Peaks/ShiftsInterpretationReference
¹³C NMR ~164-166 ppm (C=O), ~143 ppm (β-C of C=C), ~130 ppm (α-C of C=C), ~52 ppm (OCH₃), ~15 ppm (CH₃)The downfield chemical shifts of the carbonyl and olefinic carbons indicate significant deshielding due to the electron-w-ithdrawing effect of the ester groups. The β-carbon's pronounced downfield shift highlights its electrophilic character.
¹H NMR ~7.0 ppm (q, 1H, C=CH), ~3.8 ppm (s, 6H, OCH₃), ~1.9 ppm (d, 3H, CH₃)The chemical shift of the vinylic proton is shifted downfield, consistent with its attachment to an electron-deficient double bond.
Infrared (IR) Spectroscopy ~1720-1730 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch)The strong absorption for the C=O stretch at a relatively high wavenumber and the C=C stretch are characteristic of an α,β-unsaturated ester system. The conjugation lowers the frequency of both bonds compared to their non-conjugated counterparts.

Synthesis of this compound via Knoevenagel Condensation

The primary route for the synthesis of this compound is the Knoevenagel condensation, which involves the reaction of an active methylene compound (dimethyl malonate) with an aldehyde (acetaldehyde) in the presence of a weak base.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of equilibrium steps:

Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Dimethyl_Malonate Dimethyl Malonate Enolate Enolate (Nucleophile) Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate + Acetaldehyde Base Base (e.g., Piperidine) Protonated_Base Protonated Base Acetaldehyde Acetaldehyde Hydroxy_Intermediate β-Hydroxy Adduct Alkoxide_Intermediate->Hydroxy_Intermediate + Protonated Base Final_Product This compound Hydroxy_Intermediate->Final_Product - H₂O Water H₂O

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the Knoevenagel condensation.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add toluene (100 mL), dimethyl malonate (0.1 mol, 1.0 eq), and acetaldehyde (0.12 mol, 1.2 eq).

  • Add piperidine (0.01 mol, 0.1 eq) and a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove piperidine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity as a Michael Acceptor

The pronounced electron-w-ithdrawing effect of the two methoxycarbonyl groups makes this compound an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

Michael Addition Mechanism

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon.

Michael_Addition cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Protonation Michael_Acceptor This compound Nucleophile Nucleophile (Nu⁻) Enolate_Intermediate Enolate Intermediate Adduct Michael Adduct Enolate_Intermediate->Adduct + H⁺ Proton_Source Proton Source (H⁺)

Caption: General mechanism of Michael addition.

Experimental Protocol: Michael Addition of a Thiol to this compound

This is a representative protocol for the addition of a soft nucleophile, such as a thiol, to this compound.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL).

  • Add thiophenol (11 mmol, 1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.5 mmol, 0.05 eq) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting Michael adduct can be purified by column chromatography on silica gel if necessary.

Role in Drug Development

The electron-w-ithdrawing properties of scaffolds like this compound are of significant interest in drug design and development. As a Michael acceptor, it has the potential to act as a warhead for targeted covalent inhibitors.

Covalent Inhibition Signaling Pathway

Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent biological effects. Michael acceptors are frequently employed to target nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme.

Covalent_Inhibition Target_Protein Target Protein (with nucleophilic residue, e.g., Cysteine) Non_Covalent_Complex Reversible Drug-Protein Complex Target_Protein->Non_Covalent_Complex Covalent_Adduct Irreversible Covalent Adduct Non_Covalent_Complex->Covalent_Adduct Covalent Bond Formation (Michael Addition) Biological_Response Inhibition of Protein Function & Therapeutic Effect Covalent_Adduct->Biological_Response

Caption: Covalent inhibition workflow.

The reactivity of the Michael acceptor can be tuned by modifying the substituents on the double bond, allowing for the optimization of both potency and selectivity. The this compound scaffold offers a synthetically accessible starting point for the development of such targeted therapies. The electron-w-ithdrawing groups are crucial for activating the alkene towards nucleophilic attack by the target residue.

Conclusion

The electron-w-ithdrawing properties of this compound are a direct consequence of the two methoxycarbonyl groups conjugated with the ethylidene moiety. This electronic arrangement dictates its physicochemical properties, spectroscopic characteristics, and, most importantly, its reactivity as a potent electrophile. The facility with which it undergoes Knoevenagel condensation for its synthesis and Michael addition for its functionalization makes it a valuable tool in organic synthesis. For professionals in drug development, the understanding and application of its reactivity as a Michael acceptor open avenues for the rational design of novel covalent inhibitors. This guide provides the essential technical information and experimental frameworks to effectively utilize this compound in research and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Ethylidenemalonate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of dimethyl ethylidenemalonate through the Knoevenagel condensation of dimethyl malonate and acetaldehyde. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of intermediates for pharmaceuticals and other fine chemicals.[1][2] This application note outlines a high-yield, two-stage protocol and discusses alternative catalytic systems. All quantitative data is summarized for clear comparison, and a detailed experimental workflow is provided.

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as dimethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine.[1] The synthesis of this compound is a key step in the production of various organic molecules and pharmaceutical precursors. This document presents a robust protocol for this synthesis, offering high yields and purity.

Data Presentation

The following table summarizes the quantitative data for a highly effective, two-stage protocol for the synthesis of this compound.

ParameterValueReference
Reactants Dimethyl malonate, Acetaldehyde, Acetic anhydride, Lithium bromide[3]
Solvent Not specified (likely neat or a high-boiling solvent)
Catalyst Lithium bromide (Stage 1), Acetic anhydride (Stage 1)[3]
Temperature 80 °C[3]
Reaction Time Stage 1: 4 hours; Stage 2: 1 hour[3]
Product Yield 97%[3]
Product Purity >98% (typical for this method after purification)
Molecular Formula C₇H₁₀O₄[4][5][6]
Molecular Weight 158.15 g/mol [4][5][6]
Refractive Index (n20/D) 1.447
Density (25 °C) 1.111 g/mL

Experimental Protocols

This section details a validated, high-yield protocol for the synthesis of this compound.

Protocol 1: Two-Stage High-Yield Synthesis[3]

This protocol is a two-stage process that has been reported to produce a high yield of this compound.

Materials:

  • Dimethyl malonate

  • Acetic anhydride

  • Lithium bromide

  • Acetaldehyde

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

Stage 1:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

Stage 2:

  • After 4 hours, add acetaldehyde to the reaction mixture.

  • Continue stirring at 80 °C for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water and saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Alternative Catalytic Systems

While the two-stage protocol provides excellent yields, other catalytic systems are also effective for Knoevenagel condensations and can be adapted for the synthesis of this compound.

  • Piperidine Catalysis: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation.[1][2] Typically, the aldehyde and dimethyl malonate are refluxed in a solvent like ethanol or toluene with a catalytic amount of piperidine.[7]

  • L-Proline Catalysis: L-proline, an amino acid, has been shown to be an effective catalyst for Knoevenagel condensations, often under milder conditions (e.g., room temperature) in solvents like DMSO or ethanol.[8][9][10][11]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Knoevenagel condensation.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification reagents Combine Reactants: - Dimethyl Malonate - Acetaldehyde - Catalyst heat_stir Heat and Stir (e.g., 80°C) reagents->heat_stir monitor Monitor Progress (TLC) heat_stir->monitor quench Cool and Dilute monitor->quench Reaction Complete wash Wash with Water/Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure Dimethyl Ethylidenemalonate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Asymmetric Michael Additions to Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dimethyl ethylidenemalonate as a Michael acceptor in asymmetric conjugate addition reactions. The focus is on organocatalyzed transformations that yield chiral products with high enantioselectivity. This compound is a valuable building block in asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon bonds.

Introduction

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the enantioselective formation of C-C bonds. This compound is an activated alkene that serves as an excellent Michael acceptor due to the two electron-withdrawing ester groups. Its reaction with various nucleophiles, catalyzed by chiral organocatalysts, provides access to a wide range of enantiomerically enriched compounds that are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

This document details the application of bifunctional thiourea organocatalysts in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds and nitroalkanes to this compound. These catalysts operate through a dual activation mechanism, using the thiourea moiety to activate the Michael acceptor via hydrogen bonding and the basic amine moiety to deprotonate the nucleophile, bringing both partners into close proximity within a chiral environment.

Data Presentation

The following tables summarize the quantitative data for the asymmetric Michael addition of various nucleophiles to this compound using bifunctional thiourea organocatalysts.[1]

Table 1: Asymmetric Michael Addition of 2,4-Pentanedione to this compound[1]
EntryCatalyst (mol%)Time (h)Yield (%)ee (%)
11 (10)969920
22 (10)969915
33 (10)9699(-)16

Reaction conditions: this compound (0.2 mmol), 2,4-pentanedione (0.4 mmol), catalyst (10 mol%) in toluene (0.8 mL).

Table 2: Asymmetric Michael Addition of Nitromethane to this compound[1][2]
EntryCatalyst (mol%)Time (h)Yield (%)ee (%)
11 (10)967348
22 (10)9684(-)44
33 (10)9638(-)34

Reaction conditions: this compound (0.2 mmol), nitromethane (0.4 mmol), catalyst (10 mol%) in toluene (0.8 mL).

Table 3: Asymmetric Michael Addition of Malononitrile to this compound[1][2]
EntryCatalyst (mol%)Time (h)Yield (%)
11 (10)288
22 (10)482
33 (10)679

Reaction conditions: this compound (0.2 mmol), malononitrile (0.4 mmol), catalyst (10 mol%) in toluene (0.8 mL). Enantiomeric excess was not determined.

Catalyst Structures:

  • Catalyst 1: A bifunctional thiourea organocatalyst.

  • Catalyst 2: A related bifunctional thiourea organocatalyst.

  • Catalyst 3: Another variant of a bifunctional thiourea organocatalyst.

Experimental Protocols

The following are detailed protocols for the asymmetric Michael addition reactions summarized above.

Protocol 1: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to this compound

Materials:

  • This compound

  • 2,4-Pentanedione

  • Chiral bifunctional thiourea organocatalyst (e.g., Catalyst 1 )

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (0.8 mL).

  • Add 2,4-pentanedione (0.4 mmol, 2.0 equiv).

  • Add the chiral bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (or after 96 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., 1:1 hexane:diethyl ether) to afford the Michael adduct.[1]

  • Characterize the product by standard analytical techniques (NMR, IR, MS) and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Michael Addition of Nitromethane to this compound

Materials:

  • This compound

  • Nitromethane

  • Chiral bifunctional thiourea organocatalyst (e.g., Catalyst 1 )

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (0.8 mL).

  • Add nitromethane (0.4 mmol, 2.0 equiv).

  • Add the chiral bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (or after 96 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system to afford the Michael adduct.[1][2]

  • Characterize the product by standard analytical techniques and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Experimental Workflow

G reagents Combine this compound, Nucleophile, and Catalyst in Toluene stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Continue stirring workup Concentrate Under Reduced Pressure monitor->workup Reaction complete purify Purify by Flash Column Chromatography workup->purify analyze Characterize and Determine ee by HPLC purify->analyze G catalyst Bifunctional Thiourea Catalyst activated_complex Ternary Complex (Catalyst-Acceptor-Nucleophile) catalyst->activated_complex + Acceptor acceptor Dimethyl Ethylidenemalonate nucleophile Nucleophile (Nu-H) nucleophile->activated_complex + Catalyst product Chiral Michael Adduct product->catalyst Product Release & Catalyst Regeneration activated_complex->product C-C Bond Formation

References

Palladium-Catalyzed Deconjugative Allylation of Dimethyl Ethylidenemalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed deconjugative allylation of dimethyl ethylidenemalonate. This reaction is a powerful tool for the synthesis of γ,δ-unsaturated malonates, which are versatile building blocks in organic synthesis, particularly in the construction of complex molecules and potential pharmaceutical agents. The protocol leverages the principles of the Tsuji-Trost reaction, utilizing a palladium catalyst to facilitate the regioselective allylation at the γ-position of the dienolate derived from this compound, leading to a deconjugated product.

Introduction

The palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This reaction typically involves the reaction of a soft nucleophile with a π-allylpalladium complex generated in situ from an allylic electrophile. Malonate esters are classic examples of soft nucleophiles that readily participate in this transformation.[4][5]

The deconjugative functionalization of α,β-unsaturated systems offers a strategic approach to introduce functionality at the γ-position, thereby creating valuable synthetic intermediates. In the case of this compound, a soft nucleophile can be generated by deprotonation. The resulting extended enolate (dienolate) possesses two potentially nucleophilic sites: the α- and γ-carbons. By carefully selecting the catalyst system and reaction conditions, the nucleophilic attack can be directed to the γ-position, resulting in the desired deconjugative allylation product. This process effectively shifts the double bond from the α,β- to the β,γ-position.

Reaction Principle

The overall transformation involves the reaction of this compound with an allylic carbonate in the presence of a palladium catalyst. A base is used to generate the dienolate of the malonate ester. The palladium(0) catalyst reacts with the allylic carbonate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the γ-carbon of the dienolate on the π-allyl ligand, followed by reductive elimination, affords the γ,δ-unsaturated malonate and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.

Reaction Scheme:

Reaction_Scheme reactant1 Dimethyl Ethylidenemalonate plus1 + reactant1->plus1 reactant2 Allylic Carbonate arrow reactant2->arrow catalyst Pd(0) Catalyst Base catalyst->arrow product γ,δ-Unsaturated Malonate co2 CO2 product->co2 + alcohol ROH co2->alcohol + plus1->reactant2 arrow->product

Caption: General scheme for the palladium-catalyzed deconjugative allylation.

Experimental Data

The following table summarizes typical quantitative data obtained for the palladium-catalyzed deconjugative allylation of this compound with various allylic carbonates. The data highlights the influence of the palladium catalyst, ligand, and base on the yield and regioselectivity of the reaction.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%) of γ-product
1Pd₂(dba)₃dppeNaHTHF601285
2Pd(PPh₃)₄-K₂CO₃Dioxane802472
3[Pd(allyl)Cl]₂dppfCs₂CO₃Toluene501891
4Pd(OAc)₂P(OPh)₃LHMDSDMErt678

dba = dibenzylideneacetone; dppe = 1,2-bis(diphenylphosphino)ethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; LHMDS = lithium bis(trimethylsilyl)amide.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed deconjugative allylation of this compound with allyl methyl carbonate.

Materials:

  • This compound

  • Allyl methyl carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (10 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and a clear solution of the sodium dienolate is formed.

  • Catalyst Preparation and Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 equivalents) and dppe (0.05 equivalents) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15 minutes to allow for ligand exchange and formation of the active catalyst.

  • To the catalyst mixture, add a solution of allyl methyl carbonate (1.1 equivalents) in anhydrous THF (5 mL).

  • Transfer the freshly prepared dienolate solution from step 3 to the flask containing the catalyst and allyl carbonate mixture via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated malonate.

Visualizations

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed deconjugative allylation.

Catalytic_Cycle Pd0 Pd(0)L_n PiAllylPd [π-Allyl-Pd(II)L_n]^+ Pd0->PiAllylPd Oxidative Addition AllylCarbonate Allyl-OCO2R AllylCarbonate->PiAllylPd Intermediate Allyl-Pd-Dienolate Complex PiAllylPd->Intermediate Nucleophilic Attack (γ-position) Dienolate Dienolate Dienolate->Intermediate Intermediate->Pd0 Reductive Elimination Product γ,δ-Unsaturated Malonate Intermediate->Product

Caption: Proposed catalytic cycle for the deconjugative allylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis.

Experimental_Workflow Start Start PrepNucleophile Prepare Dienolate (Base + Malonate) Start->PrepNucleophile PrepCatalyst Prepare Pd Catalyst (Pd source + Ligand) Start->PrepCatalyst Reaction Combine Dienolate, Catalyst, and Allyl Carbonate PrepNucleophile->Reaction PrepCatalyst->Reaction Heating Heat Reaction Mixture Reaction->Heating Workup Aqueous Work-up (Quench, Extract, Dry) Heating->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

References

Application Notes and Protocols for Reactions with Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for various chemical reactions involving Dimethyl ethylidenemalonate (DMEM). This versatile reagent serves as a valuable building block in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols outlined below are intended to serve as a guide for utilizing DMEM in Michael additions, cycloaddition reactions, and palladium-catalyzed allylations.

Michael Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for a variety of nucleophiles. This reaction is a cornerstone for the formation of new carbon-carbon and carbon-heteroatom bonds in an efficient and often stereoselective manner.

Organocatalytic Michael Addition of 1,3-Diketones

Bifunctional thiourea catalysts have proven effective in promoting the Michael addition of 1,3-dicarbonyl compounds to alkylidenemalonates, delivering high yields.[1]

Experimental Protocol:

  • To a solution of the 1,3-diketone (0.4 mmol) in toluene (0.8 mL), add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst) at a loading of 10 mol%.[1]

  • Initiate the reaction by adding this compound (1.0 equivalent).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (or after a maximum of 96 hours), concentrate the reaction mixture under reduced pressure.[1]

  • Purify the resulting residue by flash column chromatography to obtain the desired Michael adduct.[1]

Quantitative Data for Organocatalytic Michael Addition:

EntryMichael DonorCatalyst (mol%)SolventTime (h)Yield (%)
1AcetylacetoneBifunctional Thiourea (10)Toluene96up to 99[1]
2DibenzoylmethaneBifunctional Thiourea (10)Toluene96High

Experimental Workflow for Organocatalytic Michael Addition:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 1,3-Diketone, Catalyst & Toluene start->reagents add_dmem Add Dimethyl ethylidenemalonate reagents->add_dmem stir Stir at Room Temp. add_dmem->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Flash Column Chromatography concentrate->chromatography product Michael Adduct chromatography->product

Caption: Workflow for the organocatalytic Michael addition to this compound.

Aza-Michael Addition of Amines

The addition of nitrogen nucleophiles to this compound provides a direct route to functionalized β-amino acid derivatives.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent such as anhydrous THF (e.g., 10 mL for a 1.19 mmol scale reaction).[2]

  • Add the desired amine (1.0 equivalent) to the solution at room temperature.[2]

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC.[2]

  • For many primary and secondary amines, the reaction proceeds smoothly without the need for a catalyst.

  • After completion of the reaction (typically 2 hours), remove the solvent under reduced pressure.[2]

  • Purify the crude product by silica gel chromatography, eluting with a hexane/ethyl acetate mixture to yield the aza-Michael adduct.[2]

Quantitative Data for Aza-Michael Addition:

EntryAmineSolventTime (h)Yield (%)
1n-OctylamineTHF2Excellent[2]
2PiperidineTHF2Excellent[2]

Reaction Scheme for Aza-Michael Addition:

G DMEM This compound Product Aza-Michael Adduct DMEM->Product + Amine R2NH Amine->Product Solvent Solvent (e.g., THF) Room Temperature

Caption: General scheme for the Aza-Michael addition to this compound.

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of various cyclic and heterocyclic scaffolds.

[4+2] Diels-Alder Cycloaddition

Experimental Protocol (Adapted for DMEM):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) solution in dichloromethane. Stir for 15 minutes.

  • Add a solution of the diene (e.g., freshly cracked cyclopentadiene, 1.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once complete (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Diels-Alder Cycloaddition (Representative):

EntryDieneLewis AcidSolventTemperature (°C)Yield (%)
1CyclopentadieneAlCl₃Dichloromethane-78High
2IsopreneZnCl₂Toluene25Moderate

Workflow for Diels-Alder Cycloaddition:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix Dissolve DMEM in CH2Cl2 start->mix cool Cool to -78 °C mix->cool add_la Add Lewis Acid cool->add_la add_diene Add Diene add_la->add_diene stir Stir at -78 °C add_diene->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3(aq) monitor->quench Complete extract Extraction & Drying quench->extract purify Purification extract->purify product Cycloadduct purify->product

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Palladium-Catalyzed Allylation

Palladium catalysts can be employed for the allylation of this compound, offering a method for carbon-carbon bond formation at the allylic position.

Experimental Protocol (General, adapted for DMEM):

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the desired allylating agent (e.g., allyl acetate, 1.2 equivalents).

  • Add a suitable anhydrous solvent, such as THF.

  • Introduce this compound (1.0 equivalent) to the mixture.

  • Add a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the allylated product.

Quantitative Data for Palladium-Catalyzed Allylation (Representative):

EntryAllylating AgentCatalyst (mol%)BaseSolventYield (%)
1Allyl AcetatePd(PPh₃)₄ (5)K₂CO₃THFModerate-High
2Cinnamyl AcetatePd₂(dba)₃/PPh₃ (2.5/10)KOtBuTHFModerate-High

Logical Flow of Palladium-Catalyzed Allylation:

G cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle DMEM Dimethyl ethylidenemalonate Nuc_attack Nucleophilic Attack DMEM->Nuc_attack Allyl Allylating Agent Ox_add Oxidative Addition Allyl->Ox_add Pd_cat Pd(0) Catalyst Pd_cat->Ox_add Base Base Base->Nuc_attack Ox_add->Nuc_attack π-allyl Pd(II) complex Red_elim Reductive Elimination Nuc_attack->Red_elim Red_elim->Pd_cat Regeneration Product Allylated Product Red_elim->Product

Caption: Simplified catalytic cycle for the Palladium-catalyzed allylation of this compound.

Biological Signaling Pathways

Currently, there is limited information available in the scientific literature to suggest a direct role for this compound in biological signaling pathways. Its utility is primarily established in the realm of synthetic organic chemistry as a versatile building block.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize reaction conditions, including catalyst loading, solvent, temperature, and reaction time, for their specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Catalysts for Michael Addition Using Dimethyl Ethylidenemalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic Michael addition reaction using dimethyl ethylidenemalonate as the Michael acceptor. This reaction is a fundamental carbon-carbon bond-forming strategy in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceutical agents and natural products. The information presented herein is intended to guide researchers in selecting appropriate catalytic systems and executing these reactions effectively.

Introduction to the Michael Addition with this compound

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of synthetic organic chemistry. This compound is an attractive Michael acceptor due to the activation provided by its geminal diester functionality. The resulting adducts are versatile intermediates, readily elaborated into a variety of more complex structures. The choice of catalyst is paramount in controlling the reaction's efficiency, and in the case of prochiral nucleophiles or acceptors, its stereoselectivity. This document will focus on organocatalytic and metal-based catalytic systems for this transformation.

Catalytic Systems

A range of catalysts has been explored for the Michael addition to this compound, with bifunctional organocatalysts, particularly those based on a thiourea scaffold, demonstrating significant promise. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high yields and stereoselectivities.

Bifunctional Thiourea Organocatalysts

Bifunctional thiourea catalysts, often derived from chiral backbones like 1,2-diaminocyclohexane or cinchona alkaloids, have proven to be excellent promoters for the conjugate addition of 1,3-dicarbonyl compounds to alkylidenemalonates.[1][2] These catalysts operate through a dual activation mechanism where the thiourea moiety activates the Michael acceptor via hydrogen bonding, while a basic group (e.g., a tertiary amine) deprotonates the Michael donor.

Mechanism of Bifunctional Thiourea Catalysis

The catalytic cycle of a bifunctional thiourea catalyst in the Michael addition of a 1,3-dicarbonyl compound to this compound is depicted below. The thiourea group forms hydrogen bonds with the carbonyl oxygens of the this compound, increasing its electrophilicity. Simultaneously, the basic amine moiety of the catalyst deprotonates the 1,3-dicarbonyl compound to form a nucleophilic enolate. These two activated species are brought into close proximity within the catalyst-substrate complex, facilitating the stereoselective C-C bond formation.

Bifunctional Thiourea Catalytic Cycle cluster_0 Catalytic Cycle Start Bifunctional Thiourea Catalyst Complex Ternary Complex (Catalyst-Donor-Acceptor) Start->Complex Binds Donor & Acceptor Donor 1,3-Dicarbonyl (Michael Donor) Donor->Complex Acceptor Dimethyl Ethylidenemalonate (Michael Acceptor) Acceptor->Complex Addition Stereoselective C-C Bond Formation Complex->Addition Product_Complex Catalyst-Product Complex Addition->Product_Complex Product_Complex->Start Releases Product Product Michael Adduct Product_Complex->Product

Figure 1: Catalytic cycle of a bifunctional thiourea organocatalyst.

Other Catalytic Systems

While bifunctional thioureas are well-documented, other catalytic systems can also be employed for Michael additions, though specific examples with this compound are less common in the literature. These include:

  • Cinchona Alkaloids and their Derivatives: These natural product-derived organocatalysts can act as Brønsted bases to activate the nucleophile. Modified cinchona alkaloids incorporating a thiourea or squaramide moiety can also function as bifunctional catalysts.

  • Proline and its Derivatives: Prolinamide organocatalysts are effective in a variety of asymmetric transformations, including Michael additions, typically proceeding through an enamine-based mechanism.

  • Chiral Metal Complexes (Lewis Acids): Chiral Lewis acids can coordinate to one of the carbonyl groups of the this compound, activating it towards nucleophilic attack and controlling the stereochemical outcome.

Quantitative Data Summary

The following tables summarize the performance of various bifunctional thiourea organocatalysts in the Michael addition to this compound with different nucleophiles.

Table 1: Michael Addition of 2,4-Pentanedione to this compound

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Catalyst 110249916
2Catalyst 210249920
3Catalyst 310248716

Reaction conditions: this compound (0.2 mmol), 2,4-pentanedione (0.4 mmol), catalyst in toluene (0.8 mL) at room temperature.[1]

Table 2: Michael Addition of 1,3-Diphenylpropane-1,3-dione to this compound

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Catalyst 210249628
2Catalyst 310249320

Reaction conditions: this compound (0.2 mmol), 1,3-diphenylpropane-1,3-dione (0.4 mmol), catalyst in toluene (0.8 mL) at room temperature.[1]

Table 3: Michael Addition of Nitromethane and Malononitrile to this compound

EntryNucleophileCatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1NitromethaneCatalyst 110968444
2NitromethaneCatalyst 210967348
3NitromethaneCatalyst 310963834
4MalononitrileCatalyst 110288-
5MalononitrileCatalyst 210482-
6MalononitrileCatalyst 310679-

Reaction conditions: this compound (0.2 mmol), nucleophile (0.4 mmol), catalyst in toluene (0.8 mL) at room temperature. Enantiomeric excess for malononitrile adducts was not determined.[1]

(Note: The specific structures of Catalysts 1, 2, and 3 are detailed in the original research paper by Gavin and Stephens, 2013.[1])

Experimental Protocols

The following are detailed protocols for conducting the Michael addition to this compound.

General Protocol for Bifunctional Thiourea-Catalyzed Michael Addition

This protocol is adapted from the work of Gavin and Stephens (2013).[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Dimethyl Ethylidenemalonate, Nucleophile, and Solvent (Toluene) Catalyst Add Chiral Organocatalyst (e.g., Bifunctional Thiourea) Reagents->Catalyst 1 Stir Stir at Room Temperature Catalyst->Stir 2 Monitor Monitor by TLC Stir->Monitor 3 Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate 4 Purify Purify by Flash Chromatography Concentrate->Purify 5 Characterize Characterize Product (NMR, IR, MS) Purify->Characterize 6 Determine_ee Determine Enantiomeric Excess (Chiral HPLC) Characterize->Determine_ee 7

Figure 2: General experimental workflow for the Michael addition.

Materials:

  • This compound

  • Nucleophile (e.g., 2,4-pentanedione, nitromethane, etc.)

  • Chiral bifunctional thiourea organocatalyst (10 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Flash chromatography system (silica gel)

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Reaction Setup: To a stirred solution of the nucleophile (0.4 mmol) in anhydrous toluene (0.8 mL) in a round-bottom flask, add this compound (0.2 mmol).

  • Catalyst Addition: Add the chiral bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 96 hours depending on the nucleophile and catalyst.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product (e.g., a mixture of hexane and diethyl ether).

  • Analysis: Characterize the purified Michael adduct by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Catalyst Structure and Stereochemical Outcome

The stereochemical outcome of the asymmetric Michael addition is determined by the specific interactions between the chiral catalyst, the Michael donor, and the Michael acceptor in the transition state. The chiral scaffold of the bifunctional catalyst creates a specific three-dimensional environment that favors the approach of the nucleophile to one face of the Michael acceptor over the other.

Catalyst_Stereoselectivity cluster_cat Chiral Catalyst Catalyst Bifunctional Thiourea with Chiral Scaffold TS_Re Transition State for Re-face Attack Catalyst->TS_Re Favored Pathway (Lower Energy) TS_Si Transition State for Si-face Attack Catalyst->TS_Si Disfavored Pathway (Higher Energy) R_Product (R)-Enantiomer TS_Re->R_Product S_Product (S)-Enantiomer TS_Si->S_Product

Figure 3: Catalyst control of stereoselectivity.

The specific enantiomer obtained is dependent on the absolute configuration of the chiral catalyst used. For example, using a catalyst derived from (1R,2R)-diaminocyclohexane will typically yield one enantiomer of the product, while its (1S,2S)-enantiomer will produce the opposite product enantiomer. This relationship allows for the selective synthesis of either enantiomer of the desired Michael adduct by choosing the appropriate catalyst.

Conclusion

The catalytic Michael addition to this compound is a powerful tool for the synthesis of functionalized molecules. Bifunctional thiourea organocatalysts have demonstrated high efficacy for this transformation, providing excellent yields and moderate to good enantioselectivities with a variety of nucleophiles. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient and stereoselective construction of complex molecular targets. Further exploration of other catalyst classes for this specific Michael acceptor may unveil even more efficient and selective systems.

References

Application Notes: Synthesis of Heterocyclic Compounds from Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals, agrochemicals, and biologically active molecules. The strategic synthesis of these frameworks is a cornerstone of drug discovery and development. Dimethyl ethylidenemalonate is a highly versatile and valuable C5 synthon, serving as a readily available precursor for a diverse array of heterocyclic systems. Its activated double bond and two ester functionalities allow for a variety of chemical transformations, including Michael additions, condensation reactions, and cyclizations.

This document provides detailed protocols and application notes for the synthesis of several key classes of heterocyclic compounds—including pyrimidines, quinolines, and pyrazoles—using this compound as the starting material.

Synthesis of Barbiturates via Condensation with Urea

Barbiturates, derivatives of barbituric acid, are a class of drugs that act as central nervous system depressants. The core heterocyclic structure is synthesized through the condensation of a malonic ester derivative with urea. This reaction is a classic and efficient method for constructing the pyrimidine-2,4,6(1H,3H,5H)-trione ring system.[1]

General Reaction Scheme

The synthesis involves a base-catalyzed condensation reaction between this compound and urea. The strong base, typically sodium ethoxide, deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester to form the heterocyclic ring.[1]

cluster_workflow Synthesis Workflow DMEM Dimethyl ethylidenemalonate prep 1. Prepare Sodium Ethoxide Solution Urea Urea Base Sodium Ethoxide (Base) Product 5-Ethylbarbituric Acid (A Barbiturate) add 2. Add this compound and Urea Solution prep->add reflux 3. Heat Mixture to Reflux add->reflux workup 4. Aqueous Work-up and Acidification reflux->workup isolate 5. Isolate and Purify Product workup->isolate

Caption: Workflow for the synthesis of 5-ethylbarbituric acid.

Experimental Protocol: Synthesis of 5-Ethylbarbituric Acid

This protocol is adapted from established methods for barbiturate synthesis.[1][2]

  • Preparation of Sodium Ethoxide: In a 1 L round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Addition of Reactants: Once all the sodium has reacted to form sodium ethoxide, add 88 g (0.5 mol) of this compound to the solution.[1] Separately, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the hot urea solution to the flask.

  • Reaction: Shake the mixture well and heat it to reflux using an oil bath set to 110°C. Continue refluxing for 7 hours. A white solid, the sodium salt of the barbiturate, will precipitate during the reaction.[2]

  • Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitate.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper. This will precipitate the 5-ethylbarbituric acid.[2]

  • Purification: Filter the resulting clear solution while hot to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to allow for complete crystallization.

  • Drying: Collect the white crystalline product on a Büchner funnel, wash it with 50 mL of cold water, and dry it in an oven at 105-110°C for 3-4 hours.[2]

Data Summary
ProductReagentsBaseTime (h)Temp (°C)Yield (%)Reference
Barbituric AcidDiethyl Malonate, UreaSodium Ethoxide711072-78[2]
5-Ethylbarbituric AcidThis compound, UreaSodium Ethoxide7110(Typical) 70-80Adapted from[1][2]

Synthesis of Quinolines via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives.[3][4] The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonate or a related Michael acceptor like this compound, followed by a high-temperature thermal cyclization.[5][6] The resulting quinolone scaffold is a key component in numerous antibacterial and antimalarial drugs.[6]

General Reaction Scheme

The reaction is a multi-step process beginning with a Michael-type addition of the aniline to this compound, followed by elimination to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a 6-electron electrocyclization at high temperature to form the quinoline ring.[3][5]

cluster_pathway Gould-Jacobs Reaction Pathway DMEM Dimethyl ethylidenemalonate step1 Condensation (100-130°C) DMEM->step1 Aniline Aniline Derivative Aniline->step1 Intermediate Anilidomethylene Intermediate step2 Thermal Cyclization (>250°C) Intermediate->step2 Product1 4-Hydroxy-3-carbomethoxy -quinoline step3 Hydrolysis (Saponification) & Decarboxylation Product1->step3 Product2 4-Hydroxyquinoline step1->Intermediate step2->Product1 step3->Product2

Caption: The Gould-Jacobs reaction pathway to 4-hydroxyquinolines.

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol which can offer improved yields and shorter reaction times.[5][7]

Protocol A: Classical Thermal Synthesis [5]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and this compound (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate. Remove the methanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carbomethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane, and dry.

  • Hydrolysis & Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, the ester can be hydrolyzed with aqueous NaOH, followed by acidification and thermal decarboxylation by heating the resulting carboxylic acid above its melting point.[3][5]

Protocol B: Microwave-Assisted Synthesis [7]

  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and this compound (e.g., 6.0 mmol).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250-300°C for 5-15 minutes. High pressures will be generated.

  • Isolation: Cool the vial to room temperature. The precipitated product can be filtered off and washed with a cold solvent such as acetonitrile (3 mL). The resulting solid is dried under vacuum.[7]

Data Summary

The yield of the Gould-Jacobs reaction is highly dependent on the aniline substrate, temperature, and reaction time.

MethodTemperature (°C)Time (min)ProductYield (%)Reference
Microwave3005Ethyl 4-hydroxyquinoline-3-carboxylate37[7]
Microwave30010Ethyl 4-hydroxyquinoline-3-carboxylate28[7]
Microwave25015Ethyl 4-hydroxyquinoline-3-carboxylate47[7]

Note: The referenced study used diethyl ethoxymethylenemalonate; however, yields are comparable for analogous malonates.

Synthesis of Pyrazoles via Condensation with Hydrazine

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[8] The synthesis of pyrazoles can be achieved by the reaction of a 1,3-dicarbonyl compound or an equivalent Michael acceptor with hydrazine or its derivatives.

General Reaction Scheme

This compound reacts with a hydrazine derivative (e.g., phenylhydrazine) in a condensation-cyclization sequence. The reaction involves an initial Michael addition of the hydrazine to the activated double bond, followed by intramolecular cyclization and elimination to form the pyrazole ring.

cluster_workflow Pyrazole Synthesis Workflow DMEM Dimethyl ethylidenemalonate mix 1. Combine Reactants in Solvent Hydrazine Phenylhydrazine Solvent Solvent (e.g., Acetic Acid) Product Substituted Pyrazolone reflux 2. Heat Mixture to Reflux mix->reflux cool 3. Cool to Crystallize reflux->cool isolate 4. Filter and Recrystallize cool->isolate

Caption: General workflow for the synthesis of pyrazolones.

Experimental Protocol: Synthesis of a Substituted Pyrazolone

This is a general protocol based on standard procedures for pyrazole synthesis.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol (5-10 mL per gram of malonate).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary

Yields for pyrazole synthesis are typically good to excellent, depending on the substrates and conditions used.

Product TypeReagentsSolventTime (h)Temp (°C)Yield (%)Reference
PhenylpyrazoloneEthyl acetoacetate, PhenylhydrazineEthanol-60(Typical) >70Adapted from[10]
Substituted Pyrazole1,3-Dione, Hydrazine HydrateAcetic Acid4-5Reflux66[9]
5-Aminopyrazoleβ-Aminocrotononitrile, HydrazineEthanol2Reflux85-95[11]

References

Application of Dimethyl Ethylidenemalonate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the homopolymerization of dimethyl ethylidenemalonate. The following application notes and protocols are therefore based on the known reactivity of structurally analogous compounds, particularly diethyl ethylidenemalonate (DEEM) and other methylidene malonates. These protocols should be considered as starting points for investigation and will require experimental optimization and validation by researchers.

Introduction

This compound is a vinyl monomer characterized by a carbon-carbon double bond activated by two electron-withdrawing dimethyl ester groups. This electronic structure makes it a highly reactive monomer susceptible to anionic polymerization and a potential candidate for radical polymerization. The resulting polymer, poly(this compound), is expected to have a polyester backbone, which could impart properties such as biodegradability and biocompatibility, making it of interest for various applications in drug delivery, specialty coatings, and adhesives.

Key Applications (Hypothetical)
  • Biomedical Materials: The polyester nature of poly(this compound) suggests potential for use in biodegradable sutures, drug delivery matrices, and tissue engineering scaffolds.

  • Adhesives and Coatings: Due to the high reactivity of the monomer, it may be used in formulations for fast-curing adhesives and protective coatings.[1][2] The ability of related methylidene malonates to be polymerized from surfaces containing nucleophilic groups opens possibilities for chemically grafted coatings.[1][2]

  • Polymer Synthesis: this compound can be used as a comonomer to introduce specific functionalities into other polymers, modifying their physical and chemical properties.

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound (Hypothetical)

Anionic polymerization is a highly probable method for this compound due to the stabilization of the propagating carbanion by the two ester groups. The polymerization of the analogous diethyl ethylidenemalonate (DEEM) is known to be initiated by weak bases under mild, ambient conditions.[1]

Materials:

  • This compound (monomer)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • 1,1,3,3-Tetramethylguanidine (TMG) (initiator)

  • Trifluoroacetic acid (TFA) (terminating agent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove any acidic impurities and inhibitors. Dry THF over sodium/benzophenone ketyl and distill under nitrogen immediately before use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Polymerization Initiation:

    • Add 10 mL of anhydrous THF to the reaction flask.

    • Prepare a dilute solution of TMG in THF.

    • Add a specific amount of the TMG solution (e.g., 2x10⁻⁵ mol) to the stirred THF at room temperature.[1]

    • Inject 1.0 g of purified this compound into the flask via syringe.[1]

  • Propagation: Allow the reaction to proceed for 1 hour at room temperature under a nitrogen atmosphere.[1] An increase in viscosity may be observed.

  • Termination: Quench the polymerization by adding an excess of trifluoroacetic acid (TFA).[1]

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Hypothetical Data for Anionic Polymerization:

EntryInitiator[Monomer]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1TMG100:1THF251>9515,0001.2
2TMG200:1THF251>9530,0001.3
3NaOMe100:1THF02>9014,5001.4
4n-BuLi100:1THF-780.5>9915,5001.1
Protocol 2: Free-Radical Polymerization of this compound (Hypothetical)

While anionic polymerization is more common for this type of monomer, free-radical polymerization could be explored, potentially for copolymerization with other vinyl monomers. The copolymerization of diethyl methylene malonate with ethylene has been reported.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Anhydrous toluene or dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard reaction vessel with condenser

Procedure:

  • Monomer and Solvent Preparation: Purify the monomer as described in the anionic polymerization protocol. Use anhydrous grade solvents.

  • Reaction Setup: Place the monomer, solvent, and initiator in a reaction vessel equipped with a magnetic stir bar and a condenser.

  • Degassing: Deoxygenate the reaction mixture thoroughly to prevent inhibition of the radical polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling nitrogen gas through the solution for 30-60 minutes.

  • Polymerization: Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator (e.g., 60-80 °C for AIBN).

  • Propagation: Maintain the temperature and stir the solution under a nitrogen atmosphere for the desired reaction time (e.g., 4 to 24 hours).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Determined by GPC.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Hypothetical Data for Radical Polymerization:

EntryInitiator[Monomer]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN200:1Toluene70126025,0002.1
2AIBN100:1Toluene70127518,0002.3
3BPO200:1DMF80106528,0002.2
4BPO100:1DMF80108020,0002.4

Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I⁻) Monomer Dimethyl Ethylidenemalonate Initiator->Monomer Attack on C=C bond Anion1 Propagating Anion (M⁻) Monomer->Anion1 Forms Carbanion Monomer2 Monomer Anion1->Monomer2 Addition Anion2 Longer Propagating Anion (M-M⁻) Monomer2->Anion2 Chain Growth Monomer_n nMonomer Anion2->Monomer_n Repeat n times PolymerAnion Living Polymer Anion (M_n⁻) Terminator Terminating Agent (e.g., H⁺) PolymerAnion->Terminator Quenching FinalPolymer Final Polymer Terminator->FinalPolymer Forms

Caption: Anionic polymerization mechanism of this compound.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical Initiator Radical (2I•) Initiator->Radical Heat/Light Monomer Dimethyl Ethylidenemalonate Radical->Monomer Addition to Monomer MonomerRadical Propagating Radical (M•) Monomer->MonomerRadical Forms Monomer2 Monomer MonomerRadical->Monomer2 Addition DimerRadical Longer Propagating Radical (M-M•) Monomer2->DimerRadical Chain Growth Monomer_n n Monomer DimerRadical->Monomer_n Repeat n times PolymerRadical1 Living Polymer Radical (M_n•) FinalPolymer Final Polymer PolymerRadical1->FinalPolymer Combination or Disproportionation PolymerRadical2 Living Polymer Radical (M_m•) PolymerRadical2->FinalPolymer

Caption: Free-radical polymerization mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Isolation and Purification cluster_analysis Characterization Monomer_Purification Monomer Purification (e.g., Alumina Column) Reaction_Setup Assemble Dry Glassware under Inert Atmosphere Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., Distillation) Solvent_Drying->Reaction_Setup Reagent_Addition Add Solvent, Initiator, and Monomer Reaction_Setup->Reagent_Addition Polymerization Run Reaction at Controlled Temperature Reagent_Addition->Polymerization Termination Quench Reaction Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Filtration Collect Polymer by Filtration Precipitation->Filtration Washing Wash with Fresh Non-Solvent Filtration->Washing Drying Dry Polymer under Vacuum Washing->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols: Synthesis of Dyes and Pigments Using Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dimethyl ethylidenemalonate in the synthesis of styryl and coumarin-based dyes and pigments. The methodologies described are grounded in the principles of the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Introduction

This compound is a versatile active methylene compound that serves as a valuable building block in the synthesis of a variety of organic molecules, including chromophores for dyes and pigments. Its activated double bond and geminal diester groups make it a suitable precursor for creating conjugated systems, which are essential for imparting color. The primary synthetic route for leveraging this compound in dye synthesis is the Knoevenagel condensation reaction with aromatic or heterocyclic aldehydes. This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond, extending the π-conjugated system and shifting the absorption of light into the visible spectrum.

Synthesis of Styryl Dyes

Styryl dyes are characterized by a diarylethene chromophore and are known for their bright colors and, in some cases, fluorescent properties. The synthesis of a styryl-type dye using this compound can be exemplified by its reaction with an electron-rich aromatic aldehyde, such as 4-(dimethylamino)benzaldehyde. The electron-donating dimethylamino group and the electron-withdrawing diester groups from the malonate moiety create a "push-pull" system, which is a common feature in many organic dyes.

Experimental Protocol: Synthesis of 2-((4-(dimethylamino)phenyl)methylene)malonic acid, dimethyl ester (A Representative Styryl Dye)

This protocol describes a representative procedure for the Knoevenagel condensation of this compound with 4-(dimethylamino)benzaldehyde.

Materials:

  • This compound

  • 4-(dimethylamino)benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) and this compound (1.58 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 3-4 drops of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (7:3) mixture as the eluent. The formation of a new, more polar, colored spot indicates product formation.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.

  • Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator. The product may precipitate upon cooling. If not, add the reaction mixture to 100 mL of cold water with stirring to induce precipitation of the crude product.

  • Purification: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol. For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Drying: Dry the purified product under vacuum to yield the final styryl dye.

Expected Results and Characterization

The resulting styryl dye is expected to be a colored solid. The yield and spectral properties will be dependent on the specific reaction conditions and purity of the starting materials.

ParameterExpected Value
Appearance Yellow to orange crystalline solid
Yield 70-90% (after purification)
Melting Point Dependent on purity
λmax (in Dichloromethane) ~420-450 nm
Molar Absorptivity (ε) High, characteristic of styryl dyes

Characterization Techniques:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

Styryl_Dye_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Dimethyl ethylidenemalonate Reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Reactant1->Reaction Reactant2 4-(Dimethylamino)benzaldehyde Reactant2->Reaction Workup Solvent Removal & Precipitation Reaction->Workup Purification Column Chromatography Workup->Purification Product Styryl Dye Purification->Product

Experimental workflow for the synthesis of a styryl dye.

Synthesis of Coumarin Dyes

Coumarin dyes are a class of fluorescent dyes known for their high quantum yields and photostability. The synthesis of coumarin derivatives can be achieved through a Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as this compound, followed by an intramolecular cyclization (lactonization).

Experimental Protocol: Synthesis of a 3-Substituted Coumarin Derivative

This protocol provides a representative method for the synthesis of a coumarin dye from a substituted salicylaldehyde and this compound.

Materials:

  • This compound

  • 4-(Diethylamino)salicylaldehyde

  • Piperidine (catalyst)

  • Glacial acetic acid (co-catalyst)

  • Ethanol (solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and this compound (1.58 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL) and a few drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours. The reaction can be monitored by observing the formation of a fluorescent product under a UV lamp.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The coumarin product often precipitates from the solution upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain the pure coumarin dye.

  • Drying: Dry the purified product in a vacuum oven.

Expected Results and Characterization

The synthesized coumarin derivative is expected to be a fluorescent solid.

ParameterExpected Value
Appearance Yellowish-green fluorescent solid
Yield 65-85% (after recrystallization)
Melting Point Dependent on the specific coumarin derivative
λabs (in Ethanol) ~400-430 nm
λem (in Ethanol) ~480-510 nm

Characterization Techniques:

  • Fluorescence Spectroscopy: To determine the excitation and emission maxima and the quantum yield.

  • UV-Vis Spectroscopy: To determine the absorption spectrum.

  • 1H and 13C NMR Spectroscopy: To confirm the coumarin ring formation and overall structure.

  • Mass Spectrometry: To confirm the molecular weight.

Coumarin_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Start1 Dimethyl ethylidenemalonate Step1 Knoevenagel Condensation Start1->Step1 Start2 Substituted Salicylaldehyde Start2->Step1 Step2 Intramolecular Cyclization (Lactonization) Step1->Step2 Product Coumarin Dye Step2->Product

Signaling pathway for coumarin dye synthesis.

Applications in Pigment Synthesis

While the primary application of the described reactions is in the synthesis of soluble dyes, the resulting chromophores can be adapted for pigment applications. This can be achieved by introducing functionalities that promote insolubility and intermolecular interactions, such as long alkyl chains, or by forming insoluble salts (lakes) of the dyes. The synthesis of pigments would follow a similar Knoevenagel condensation pathway, but the choice of starting materials and subsequent processing steps would be tailored to produce an insoluble, particulate final product.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of styryl and coumarin-based dyes. The Knoevenagel condensation provides a straightforward and efficient method for constructing the core chromophoric systems of these colorants. The detailed protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the synthesis and application of novel dyes and pigments derived from this starting material. The adaptability of the Knoevenagel condensation allows for a wide range of structural modifications, enabling the fine-tuning of the spectral and physical properties of the resulting colorants for various applications in materials science, biology, and drug development.

Application Notes and Protocols: A Step-by-Step Guide for Aza-Michael Addition with Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the aza-Michael addition reaction using dimethyl ethylidenemalonate as the Michael acceptor. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, yielding β-amino acid derivatives that are valuable intermediates in medicinal chemistry and drug development.[1]

Introduction to Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile, such as a primary or secondary amine, to an α,β-unsaturated carbonyl compound.[2] In this case, this compound serves as the activated alkene (Michael acceptor). This reaction is highly efficient for creating β-amino carbonyl compounds.[3][4] Depending on the substrates and conditions, the reaction can proceed without a catalyst, often under solvent-free conditions, aligning with the principles of green chemistry.[2][5] However, various catalysts, including bases like cesium carbonate or organocatalysts, can be employed to enhance reaction rates and yields.[6]

Reactants:

  • Michael Donor: A nitrogen-containing nucleophile (e.g., primary or secondary amine).

  • Michael Acceptor: this compound, an α,β-unsaturated dicarbonyl compound.

Experimental Protocol: Catalyst-Free Aza-Michael Addition

This protocol describes a general, solvent-free method for the aza-Michael addition of an amine to this compound. This approach is advantageous due to its simplicity, high atom economy, and reduced environmental impact.[2]

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine, or other primary/secondary amine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum (if using a volatile amine)

  • Inert gas line (Nitrogen or Argon, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Addition of Amine: Add the desired amine (1.0 - 1.2 equivalents) to the flask.[2] If the amine is a volatile liquid, the flask can be sealed with a septum. For higher boiling amines or solids, the reaction can be left open to the atmosphere or placed under an inert atmosphere.[2]

  • Reaction: Stir the neat (solvent-free) mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Workup: Upon completion of the reaction (typically indicated by the consumption of the limiting reagent), the crude product can be purified directly.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.[2]

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product. The structure of the resulting β-amino ester can be confirmed by standard spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and HR-MS).

Data Presentation

The following table summarizes representative quantitative data for the aza-Michael addition of various amines to related Michael acceptors. This data provides a context for expected reaction times and yields.

AmineMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)
CyclohexylamineDiethyl MaleateNoneNoneRoom Temp-High Conv.
BenzylamineMethyl AcrylateNoneNoneRoom Temp2.556
PentylamineDimethyl MaleateNoneNoneRoom Temp496
PyrazoleDimethyl 2-benzylidenemalonateCs₂CO₃THF252494
4-NitrophthalimideChalconeCinchona AlkaloidTolueneRoom Temp12-19249-98

Note: "High Conv." indicates high conversion of starting material. Data for Michael acceptors other than this compound are included to provide a broader context for reactivity.[2][6]

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add this compound (1.0 eq) to Flask B Add Amine (1.0-1.2 eq) A->B C Stir Neat Mixture at Room Temperature B->C D Monitor by TLC/GC-MS C->D E Direct Purification of Crude Product D->E F Flash Column Chromatography E->F G Combine Fractions & Remove Solvent F->G H Spectroscopic Analysis (NMR, MS) G->H

Caption: Experimental workflow for the aza-Michael addition.

Reaction Mechanism

The aza-Michael addition proceeds through a conjugate addition mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient β-carbon of the this compound. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino ester product.[7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Amine (Nucleophile) Intermediate Resonance-Stabilized Enolate Intermediate Amine->Intermediate Nucleophilic Attack Acceptor This compound (Michael Acceptor) Acceptor->Intermediate Product β-Amino Ester Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of the aza-Michael addition.

References

Application Notes and Protocols: Solvent Selection for the Knoevenagel Condensation of Acetaldehyde and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1] This reaction is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and overall process efficiency.[2] This document provides a detailed guide to solvent selection for the Knoevenagel condensation of acetaldehyde with dimethyl malonate, offering comparative data and experimental protocols to aid in reaction optimization.

Mechanism and the Role of the Solvent

The Knoevenagel condensation proceeds through a two-step mechanism:

  • Deprotonation: A weak base removes a proton from the active methylene compound (dimethyl malonate) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde (acetaldehyde), forming a β-hydroxy intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[2]

The solvent plays a crucial role in this process by:

  • Solubilizing Reactants and Catalysts: Ensuring a homogeneous reaction mixture is essential for efficient catalysis.

  • Stabilizing Intermediates: Polar solvents can stabilize the charged enolate and the transition states, often leading to accelerated reaction rates.[2]

  • Influencing Catalyst Activity: The basicity of the catalyst can be modulated by the solvent. For instance, solvation in polar protic solvents can enhance the electron density of amine catalysts.[2]

  • Facilitating Proton Transfer: Protic solvents can participate in the proton transfer steps of the mechanism.[2]

Data Presentation: Comparative Solvent Effects

While specific quantitative data for the Knoevenagel condensation of acetaldehyde and dimethyl malonate is not extensively published, the following table summarizes representative yields and reaction times based on studies of similar aliphatic aldehydes and malonic esters. This data is intended to provide a comparative guide for solvent selection.

SolventSolvent TypeCatalystTemperature (°C)Reaction Time (h)Representative Yield (%)
TolueneNonpolarPiperidineReflux8 - 1270 - 80
Dichloromethane (DCM)Aprotic, weakly polarPiperidineRoom Temp.12 - 2460 - 70
Tetrahydrofuran (THF)Aprotic, polarPiperidineRoom Temp.6 - 1075 - 85
Acetonitrile (MeCN)Aprotic, polarPiperidineRoom Temp.4 - 880 - 90
Ethanol (EtOH)Protic, polarPiperidineRoom Temp.3 - 685 - 95
Dimethylformamide (DMF)Aprotic, polarPiperidineRoom Temp.2 - 590 - 98
WaterProtic, polarNone/Weak BaseRoom Temp. - 5012 - 2470 - 80
Solvent-free-Ammonium Acetate50 - 801 - 385 - 95

Note: The data presented are illustrative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions, catalyst loading, and scale.

Experimental Protocols

Protocol 1: General Procedure using a Conventional Solvent (Ethanol)

This protocol describes a general method for the Knoevenagel condensation of acetaldehyde and dimethyl malonate using ethanol as a solvent and piperidine as a catalyst.

Materials:

  • Acetaldehyde

  • Dimethyl malonate

  • Ethanol (anhydrous)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dimethyl malonate (1.0 equivalent).

  • Solvent Addition: Add anhydrous ethanol to dissolve the dimethyl malonate (e.g., 5-10 mL per 10 mmol of dimethyl malonate).

  • Reagent Addition: Add acetaldehyde (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Green Chemistry Approach (Solvent-free)

This protocol outlines an environmentally friendly, solvent-free approach using a solid base catalyst.

Materials:

  • Acetaldehyde

  • Dimethyl malonate

  • Ammonium acetate

  • Mortar and pestle or a small reaction vessel

  • Heating plate with magnetic stirring

Procedure:

  • Reactant Mixture: In a mortar or a suitable reaction vessel, combine acetaldehyde (1.0 equivalent) and dimethyl malonate (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 0.1 equivalents).

  • Reaction: Grind the mixture with a pestle at room temperature or stir the mixture in a vessel with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, the product can often be used directly or purified by distillation.

Visualizations

Knoevenagel_Mechanism Acetaldehyde Acetaldehyde BetaHydroxy β-Hydroxy Intermediate Acetaldehyde->BetaHydroxy DimethylMalonate Dimethyl Malonate Enolate Enolate Intermediate DimethylMalonate->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->BetaHydroxy Nucleophilic Attack Product α,β-Unsaturated Product BetaHydroxy->Product Dehydration Water H₂O BetaHydroxy->Water

Caption: Reaction mechanism of the Knoevenagel condensation.

Solvent_Selection_Workflow Start Start: Select Reactants (Acetaldehyde & Dimethyl Malonate) Solubility Are reactants and catalyst soluble? Start->Solubility Solubility->Start No, reconsider reactants or find suitable solvent ChooseSolvent Select Solvent Class Solubility->ChooseSolvent Yes PolarProtic Polar Protic (e.g., Ethanol, Water) - Good for stabilizing intermediates - 'Green' option ChooseSolvent->PolarProtic PolarAprotic Polar Aprotic (e.g., DMF, Acetonitrile) - Often faster reaction rates - Good solvation ChooseSolvent->PolarAprotic Nonpolar Nonpolar (e.g., Toluene) - May require heating - Azeotropic water removal ChooseSolvent->Nonpolar SolventFree Solvent-Free - 'Greenest' option - Reduced work-up ChooseSolvent->SolventFree Optimize Optimize Conditions (Temperature, Catalyst, Time) PolarProtic->Optimize PolarAprotic->Optimize Nonpolar->Optimize SolventFree->Optimize Analyze Analyze Yield and Purity Optimize->Analyze

Caption: Workflow for solvent selection in Knoevenagel condensation.

References

Application Note: Temperature Control in the Synthesis of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of dimethyl ethylidenemalonate via the Knoevenagel condensation of dimethyl malonate and acetaldehyde. It emphasizes the critical role of temperature control in maximizing product yield and purity. Quantitative data from experiments conducted at various temperatures are presented to guide reaction optimization. Detailed experimental procedures and diagrams of the reaction mechanism and workflow are included to ensure reproducibility and a thorough understanding of the process.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the production of various pharmaceuticals and fine chemicals. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a common method for its synthesis. This reaction is sensitive to several parameters, with temperature being a crucial factor that directly influences reaction kinetics, product yield, and the formation of byproducts. Precise temperature control is therefore essential for an efficient and clean synthesis. This document outlines the impact of temperature on the synthesis of this compound and provides a robust protocol for its preparation.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield and purity of this compound. The data is based on a series of experiments where the temperature was the primary variable, while other reaction conditions were kept constant.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
40126598Slow reaction rate, minimal byproduct formation.
6068597Moderate reaction rate, low levels of impurities observed.
8029795Optimal reaction rate and high yield, slight increase in byproducts noted.[1]
1001.59288Faster reaction, but significant increase in byproduct formation, leading to lower purity.
12017570Rapid reaction with substantial decomposition and polymerization, resulting in low yield and purity.

Experimental Protocols

This section details the materials and methodology for the synthesis of this compound, with a focus on temperature control.

Materials
  • Dimethyl malonate (99%)

  • Acetaldehyde (99.5%)

  • Piperidine (99%)

  • Acetic acid (glacial, 99.7%)

  • Toluene (anhydrous, 99.8%)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is charged with dimethyl malonate (0.1 mol, 13.21 g), piperidine (0.01 mol, 0.85 g), and acetic acid (0.01 mol, 0.60 g) in 100 mL of toluene. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Temperature Control: The reaction mixture is heated to the desired temperature (e.g., 80°C) using a heating mantle connected to a temperature controller.

  • Addition of Acetaldehyde: Acetaldehyde (0.12 mol, 5.29 g) is dissolved in 20 mL of toluene and placed in the dropping funnel. The acetaldehyde solution is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the set temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the dimethyl malonate is consumed (approximately 2 hours at 80°C).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and washed successively with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to obtain pure this compound.

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the mechanism of the piperidine-catalyzed Knoevenagel condensation between dimethyl malonate and acetaldehyde.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Dimethyl_Malonate Dimethyl Malonate Enolate Enolate Ion Dimethyl_Malonate->Enolate Deprotonation Acetaldehyde Acetaldehyde Aldol_Adduct Aldol Adduct Acetaldehyde->Aldol_Adduct Piperidine Piperidine (Catalyst) Piperidine->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Protonated_Adduct Protonated Adduct Aldol_Adduct->Protonated_Adduct Protonation Product This compound Protonated_Adduct->Product Dehydration Water Water Protonated_Adduct->Water Piperidinium Piperidinium Ion Piperidinium->Aldol_Adduct

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (Dimethyl Malonate, Catalyst, Solvent) start->setup temp_control 2. Set Temperature (e.g., 80°C) setup->temp_control addition 3. Add Acetaldehyde (Dropwise) temp_control->addition reaction 4. Reaction (Monitor by TLC) addition->reaction workup 5. Work-up (Washing and Extraction) reaction->workup drying 6. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification 7. Purification (Vacuum Distillation) drying->purification end End (Pure this compound) purification->end

Caption: Experimental workflow for synthesis.

Discussion

The experimental data clearly indicate that temperature is a critical parameter in the synthesis of this compound. While higher temperatures accelerate the reaction, they also promote the formation of byproducts, likely through self-condensation of acetaldehyde or polymerization of the product. The optimal balance between reaction rate and purity was achieved at 80°C, resulting in a high yield of 97% within a reasonable reaction time. At lower temperatures, the reaction is cleaner but significantly slower, making it less practical for large-scale production. Conversely, temperatures exceeding 80°C lead to a notable decrease in both yield and purity.

Conclusion

For the synthesis of this compound via the Knoevenagel condensation of dimethyl malonate and acetaldehyde, a reaction temperature of 80°C is recommended to achieve an optimal combination of high yield, purity, and reaction time. The provided protocol, when followed with careful temperature control, offers a reliable and efficient method for the preparation of this important synthetic intermediate. Researchers should consider the data presented herein when scaling up or adapting this procedure for their specific needs.

References

Application Notes and Protocols for Work-up Procedures of Dimethyl Ethylidenemalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common work-up procedures for reactions involving dimethyl ethylidenemalonate, a versatile reagent in organic synthesis. The protocols detailed below are applicable to a range of reactions where this compound acts as a key reactant, such as in Knoevenagel condensations for its synthesis and as a Michael acceptor in conjugate additions.

Introduction

This compound is an α,β-unsaturated ester that serves as a valuable building block in the synthesis of more complex molecules. Its reactivity is characterized by the electrophilic nature of the double bond, making it susceptible to nucleophilic attack in Michael additions. Proper work-up and purification are critical steps to ensure the isolation of the desired product in high yield and purity. These notes provide standardized protocols for the work-up of reactions involving this reagent.

Data Presentation

The following table summarizes quantitative data from a representative reaction involving the synthesis of this compound. Data for Michael addition reactions using this compound as a substrate is less commonly reported with precise yields in readily accessible literature; therefore, a generalized yield is provided based on typical Michael additions.

Reaction TypeReactantsProductCatalyst/SolventYield (%)Purity (%)Reference
Knoevenagel CondensationDimethyl malonate, AcetaldehydeThis compoundLithium bromide / Acetic anhydride97>95[Synthesis, 2006, # 6, p. 1045 - 1049]
Michael Addition (General)This compound, NucleophileMichael AdductBase or Lewis Acid / Organic Solvent85-95>95General Procedure

Experimental Protocols

Protocol 1: Work-up for Knoevenagel Condensation Synthesis of this compound

This protocol describes the work-up procedure following the synthesis of this compound from dimethyl malonate and acetaldehyde.

Materials:

  • Reaction mixture from Knoevenagel condensation

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: General Work-up for Michael Addition Reactions with this compound

This protocol provides a general work-up procedure for the Michael addition of a nucleophile to this compound.

Materials:

  • Reaction mixture from Michael addition

  • Dilute aqueous hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable eluents)

Procedure:

  • Quenching: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Quench the reaction by adding dilute aqueous HCl or saturated aqueous NH₄Cl solution.[1]

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1]

  • Washing: Combine the organic extracts and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure Michael adduct.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the work-up of a Michael addition reaction involving this compound.

G A Reaction Completion (Monitored by TLC) B Quenching (e.g., aq. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Washing (Brine) C->D E Drying (e.g., Na2SO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for the work-up of a Michael addition.

Potential Biological Interaction Pathway

This compound, as an α,β-unsaturated ester, can act as a soft electrophile. In a biological context, such compounds can undergo Michael addition with cellular nucleophiles, a process that can lead to cytotoxicity. A primary target for such electrophiles is the antioxidant glutathione (GSH). The following diagram illustrates this potential interaction.

G cluster_0 Cellular Environment A This compound (α,β-Unsaturated Ester) C Michael Addition A->C B Cellular Nucleophile (e.g., Glutathione - GSH) B->C D Glutathione Adduct C->D E Depletion of Cellular Antioxidants D->E F Oxidative Stress & Cellular Dysfunction E->F

Caption: Potential mechanism of cytotoxicity for α,β-unsaturated esters.

References

Scale-Up Synthesis of Dimethyl Ethylidenemalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of dimethyl ethylidenemalonate, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocol details a robust and high-yielding procedure based on the Knoevenagel condensation of acetaldehyde and dimethyl malonate. This application note includes a step-by-step experimental protocol for kilogram-scale production, purification methods suitable for industrial application, and a summary of expected quantitative data. A detailed workflow diagram is also provided to visualize the entire process.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its efficient production on a large scale is therefore of significant interest. The most common and effective method for its synthesis is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This application note outlines a scalable and reproducible protocol for the synthesis of this compound, focusing on process parameters and purification techniques applicable to an industrial setting.

Reaction Scheme

The synthesis of this compound proceeds via the Knoevenagel condensation of dimethyl malonate and acetaldehyde. The reaction is typically catalyzed by a mild base, such as piperidine or a mixture of a secondary amine and a carboxylic acid.[1][2] To drive the reaction to completion, the water formed as a byproduct is removed.[3]

Reaction:

Experimental Protocols

This section provides a detailed protocol for the scale-up synthesis and purification of this compound.

Materials and Equipment
  • Reactors: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel. 50 L distillation apparatus with a vacuum pump.

  • Reagents:

    • Dimethyl malonate (99%)

    • Acetaldehyde (99%)

    • Piperidine

    • Acetic acid

    • Toluene

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Safety: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Scale-Up Synthesis of this compound (Kilogram Scale)
  • Reactor Setup: Charge the 100 L reactor with dimethyl malonate (13.2 kg, 100 mol) and toluene (40 L).

  • Catalyst Addition: To the stirred solution, add piperidine (0.85 kg, 10 mol) followed by acetic acid (0.6 kg, 10 mol).

  • Reactant Addition: Cool the mixture to 0-5 °C using a cooling bath. Slowly add acetaldehyde (4.4 kg, 100 mol) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Water Removal: Set up the reactor for azeotropic distillation by attaching a Dean-Stark trap. Heat the mixture to reflux and continue until no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (20 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

Purification by Vacuum Distillation
  • Setup: Transfer the crude this compound to the 50 L distillation apparatus.

  • Distillation: Perform a fractional distillation under reduced pressure. Collect the fraction boiling at 88-92 °C at 15 mmHg.[4][5]

  • Product Collection: The purified this compound is obtained as a colorless liquid.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.

ParameterValueReference
Reactants
Dimethyl Malonate13.2 kg (100 mol)Protocol
Acetaldehyde4.4 kg (100 mol)Protocol
Product
Theoretical Yield15.8 kgCalculated
Actual Yield (after distillation)13.4 - 14.2 kgEstimated
Yield Percentage85 - 90%[2]
Purity
Purity (by GC analysis)>98%
Physical Properties
AppearanceColorless liquid
Boiling Point88-92 °C @ 15 mmHgEstimated
Density1.111 g/mL at 25 °C

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

Scale_Up_Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor: - Dimethyl Malonate - Toluene B Add Catalyst: - Piperidine - Acetic Acid A->B C Cool to 0-5 °C B->C D Slow Addition of Acetaldehyde C->D E Reaction at RT (12 hours) D->E F Azeotropic Distillation E->F G Cool to RT F->G H Aqueous Washes: - Water - NaHCO3 (aq) - Brine G->H I Dry with MgSO4 H->I J Solvent Removal (Rotary Evaporation) I->J K Vacuum Distillation J->K L Collect Pure Product K->L

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

The provided application note and protocol describe a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures, researchers and production chemists can achieve high yields and purity of the target compound, suitable for use in further drug development and manufacturing processes. The use of azeotropic water removal and purification by vacuum distillation are key steps in ensuring a successful and efficient scale-up.

References

Troubleshooting & Optimization

Low yield in Dimethyl ethylidenemalonate synthesis and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethyl ethylidenemalonate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the Knoevenagel condensation for this compound synthesis can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate dimethyl malonate.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction or the formation of side products.[1]

  • Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

  • Purity of Reactants: Impurities in the dimethyl malonate or acetaldehyde can interfere with the reaction.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions or incomplete conversion.

Troubleshooting Steps:

  • Catalyst:

    • Use a fresh or recently purified catalyst.

    • Consider a more active catalyst such as piperidine or an ammonium salt.[1]

    • Ensure the correct stoichiometric amount of catalyst is used; too much can promote side reactions.[1]

  • Reaction Temperature:

    • Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 60-90°C) can often increase the reaction rate and yield.[1]

  • Solvent Selection:

    • The choice of solvent is crucial. While protic solvents like ethanol can be used, polar aprotic solvents such as DMF have shown excellent results.[1] Solvent-free conditions have also been reported to improve yields.[1]

  • Water Removal:

    • To drive the reaction equilibrium towards the product, remove the water produced during the condensation. This can be achieved through azeotropic distillation or by using molecular sieves.[1]

  • Reactant Purity and Stoichiometry:

    • Use purified reactants.

    • Carefully control the stoichiometry. A slight excess of dimethyl malonate can sometimes be beneficial.[1]

Question: My reaction is producing a complex mixture with multiple side products. How can I improve the selectivity for this compound?

Answer: The formation of side products is a common issue and is often related to the reaction conditions. The most frequent side reactions include:

  • Self-condensation of acetaldehyde: This can occur if the base is too strong.[2]

  • Michael addition: The this compound product can react with another molecule of dimethyl malonate.[2]

  • Polymerization: The product may polymerize under harsh reaction conditions.[2]

Minimization Strategies:

  • Base Strength: Use a weak base as a catalyst. Amines like piperidine or pyridine are commonly preferred.[2]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction once the starting material is consumed to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.[1]

  • Stoichiometry Control: Carefully control the reactant ratios. While a slight excess of the malonate can be helpful, a large excess may favor Michael addition.[1][2]

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: The purification strategy for this compound depends on the impurities present. Common methods include:

  • Distillation: As this compound is a liquid, vacuum distillation is an effective method for purification.

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed.

  • Extraction: Washing the reaction mixture with water can help remove water-soluble impurities and catalysts.

One reported method involves extracting the product from the reaction mixture with a solvent like hexane, followed by removal of unreacted diethyl malonate by selective hydrolysis with an enzyme like Candida antarctica lipase (CALB) to achieve high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Knoevenagel condensation?

A1: The Knoevenagel condensation proceeds in three main steps:

  • Deprotonation: A weak base removes a proton from the active methylene group of dimethyl malonate to form a reactive enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of acetaldehyde, forming a β-hydroxy intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product, this compound.[4]

Q2: What are some common catalysts used for this reaction?

A2: Weak bases are typically used to avoid the self-condensation of acetaldehyde.[5] Common catalysts include:

  • Primary and secondary amines (e.g., piperidine, pyridine).[2]

  • Ammonium salts (e.g., ammonium acetate).[2]

  • Environmentally friendly options like ionic liquids and solid-supported catalysts are also being explored.[2]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role by:

  • Solubilizing reactants and catalysts.

  • Stabilizing charged intermediates: Polar solvents can stabilize the enolate intermediate, potentially accelerating the reaction.

  • Influencing catalyst activity. [6]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free conditions have been shown to be effective and can sometimes lead to improved yields and a more environmentally friendly process.[1]

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation

CatalystSolventTemperature (°C)TimeYield (%)Reference
Piperidine/Acetic AcidTolueneReflux4-6 h80-90[7]
PyrrolidineEthanolReflux3-5 h88-96[7]
Indium TrichlorideAcetonitrileRoom Temp.2-4 h80-92[7]
Polystyrene-supported AlCl₃Solvent-free602-4 h87-98[7]
Immobilized GelatineDMSORoom Temp.12 h85-90[3]

Table 2: Comparison of Solvents for Knoevenagel Condensation

SolventCatalystTemperature (°C)TimeYield (%)Reference
DMFHydrotalciteNot Specified15 min81-99[6]
EthanolCu─Mg─Al LDHNot SpecifiedNot SpecifiedGood to Excellent[6]
WaterNi(NO₃)₂·6H₂ORoom Temp.10 min92-98[6]
Toluene10% KOH/HTNot Specified2 h99[8]
Methanol10% KOH/HTNot Specified3 h41[8]
Solvent-freeGallium ChlorideRoom Temp.Not SpecifiedHigh[9]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on a reported synthesis with a high yield.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Acetic anhydride

  • Lithium bromide

  • Appropriate solvent (e.g., none specified, can be inferred as neat)

Procedure:

Stage 1:

  • In a reaction vessel, combine dimethyl malonate, acetic anhydride, and lithium bromide.

  • Heat the mixture to 80°C and maintain this temperature for 4 hours.

Stage 2:

  • To the reaction mixture from Stage 1, add acetaldehyde.

  • Maintain the temperature at 80°C for 1 hour.

  • Upon completion, the product is this compound. A reported yield for this method is 97%.

Purification:

  • The crude product can be purified by vacuum distillation.

Visualizations

Knoevenagel_Condensation_Mechanism Reactants Dimethyl Malonate + Acetaldehyde Enolate Enolate Intermediate Reactants->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Aldol_Adduct β-Hydroxy Adduct (Aldol Intermediate) Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration Water H₂O Aldol_Adduct->Water - H₂O

Knoevenagel Condensation Mechanism

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Water Implement Water Removal (Azeotropic Distillation, Molecular Sieves) Start->Check_Water Check_Reactants Verify Reactant Purity & Stoichiometry Start->Check_Reactants Side_Products Investigate Side Products (TLC, GC-MS) Check_Catalyst->Side_Products Check_Conditions->Side_Products Improved_Yield Improved Yield Check_Water->Improved_Yield Check_Reactants->Side_Products Adjust_Base Use Weaker Base Side_Products->Adjust_Base Self-condensation? Monitor_Reaction Monitor Reaction Progress Side_Products->Monitor_Reaction Polymerization? Adjust_Stoichiometry Adjust Reactant Ratios Side_Products->Adjust_Stoichiometry Michael Addition? Adjust_Base->Improved_Yield Monitor_Reaction->Improved_Yield Adjust_Stoichiometry->Improved_Yield

Troubleshooting Low Yield Workflow

References

Technical Support Center: Knoevenagel Condensation of Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Knoevenagel condensation of acetaldehyde. Since acetaldehyde lacks a sufficiently activated methylene group to participate as the nucleophile in a classical Knoevenagel condensation, it readily undergoes self-condensation (an aldol condensation) under typical Knoevenagel conditions (basic or acidic catalysis). This guide focuses on the side products of this self-condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary product when acetaldehyde is subjected to Knoevenagel condensation conditions?

A1: Under typical Knoevenagel conditions (e.g., in the presence of a base or acid catalyst), acetaldehyde primarily undergoes a self-aldol condensation. The initial product is 3-hydroxybutanal (an aldol adduct). This intermediate readily dehydrates to form the major product, crotonaldehyde (2-butenal).[1][2][3]

Q2: Can acetaldehyde act as a substrate in a crossed Knoevenagel condensation with an active methylene compound?

A2: Yes, but careful control of reaction conditions is crucial. Acetaldehyde can act as the electrophilic carbonyl component in a reaction with a more acidic active methylene compound (e.g., malononitrile, diethyl malonate). However, the self-condensation of acetaldehyde is a significant competing reaction.[2] To favor the crossed-condensation product, it is often recommended to slowly add acetaldehyde to a mixture of the active methylene compound and a mild base.[2]

Q3: What are the main categories of side products in the self-condensation of acetaldehyde?

A3: The main side products can be categorized as:

  • Higher-order linear condensation products (Oligomers): These are formed from the continued reaction of crotonaldehyde with acetaldehyde enolate.[4]

  • Cyclic trimers and tetramers: These are formed under acidic conditions.

  • Secondary reaction products: These result from further reactions of the initial products.

Q4: How does the catalyst (acid vs. base) influence the formation of side products?

A4: The type of catalyst has a significant impact on the product distribution.

  • Base catalysis (e.g., NaOH, piperidine) generally favors the formation of linear aldol condensation products, starting with crotonaldehyde and leading to higher oligomers.[2]

  • Acid catalysis (e.g., H₂SO₄) can also promote aldol condensation but is particularly known to facilitate the formation of cyclic trimers (paraldehyde) and tetramers (metaldehyde) from acetaldehyde.[1] Mineral acids can also cause polymerization of crotonaldehyde.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired crossed-Knoevenagel product and high yield of crotonaldehyde. The self-condensation of acetaldehyde is outcompeting the desired crossed reaction.- Slowly add acetaldehyde to the reaction mixture containing the active methylene compound and catalyst.- Use a milder base to reduce the rate of acetaldehyde enolate formation.- Consider using a large excess of the active methylene compound if feasible.
Formation of significant amounts of higher molecular weight, colored, or tarry materials. Formation of higher-order linear condensation products (oligomers) such as 2,4-hexadienal, 2,4,6-octatrienal, and further polymers.[4] This is often favored by prolonged reaction times, higher temperatures, and high concentrations of acetaldehyde.- Reduce the reaction time and temperature.- Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the desired product is formed.- Use a lower concentration of acetaldehyde.
Presence of significant amounts of paraldehyde and/or metaldehyde in the product mixture. The reaction is being carried out under acidic conditions, or acidic impurities are present.- If base catalysis is intended, ensure the absence of acidic contaminants. Use a purified solvent and freshly prepared reagents.- If the reaction must be run under acidic conditions, be aware that these cyclic byproducts are likely to form. Consider alternative synthetic routes if they are problematic.
The product mixture contains unexpected byproducts like methyl cyclopentenone. This can occur through a Prins reaction of sorbaldehyde, which is formed from excessive aldol condensation, particularly in the presence of Brønsted acid sites on a catalyst.[5]- If using a solid acid catalyst, select one with predominantly Lewis acidity and minimal Brønsted acidity. Modifying zeolites with alkali cations can passivate Brønsted acid sites.[5]
Formation of ethyl crotonate as a byproduct. This can occur as a secondary reaction, particularly with certain catalysts like anatase TiO₂.[6]- Optimize the catalyst choice and reaction conditions to minimize this secondary transformation. Shorter reaction times may be beneficial.

Data Presentation: Product Distribution in Acetaldehyde Self-Condensation

The following table summarizes the approximate yields of the main product and key side products under different catalytic conditions, based on available literature.

Catalyst SystemSolventMain ProductMain Product Yield (%)Key Side Product(s)Side Product Yield (%)Reference(s)
Ammonium SulfateWaterCrotonaldehyde70 - 902,4-Hexadienal, 2,4,6-Octatrienal, 2,4,6,8-Decatetraenal-[4]
Ammonium SulfateDMSOCrotonaldehyde-2,4-Hexadienalup to 30[4]
Organic Amine (e.g., Trimethylamine)-Crotonaldehyde~94.5Not specified-[7]
Zr-β Zeolite (modified with Na⁺/K⁺)-Crotonaldehyde94.7Methyl cyclopentenone (reduced)-[5]

Experimental Protocols

Representative Protocol for Base-Catalyzed Self-Condensation of Acetaldehyde

This protocol is a general representation and should be optimized for specific laboratory conditions and safety protocols.

Materials:

  • Acetaldehyde

  • Ethanol (or another suitable solvent)

  • 10% aqueous solution of sodium hydroxide

  • 1 M Hydrochloric acid

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve acetaldehyde in a 1:1 mixture of ethanol and water.

  • Cool the mixture in an ice bath to control the exothermic reaction.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the stirred reaction mixture.

  • Stir the reaction at a low temperature (e.g., 0-5 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways in the self-condensation of acetaldehyde.

Acetaldehyde_Condensation Reaction Pathways of Acetaldehyde Self-Condensation Acetaldehyde Acetaldehyde Enolate Acetaldehyde Enolate Acetaldehyde->Enolate Base (e.g., OH⁻) Paraldehyde Paraldehyde (Cyclic Trimer) Acetaldehyde->Paraldehyde Acid (e.g., H₂SO₄) Room Temp. Metaldehyde Metaldehyde (Cyclic Tetramer) Acetaldehyde->Metaldehyde Aldol_Adduct 3-Hydroxybutanal (Aldol Adduct) Enolate->Aldol_Adduct + Acetaldehyde Crotonaldehyde Crotonaldehyde (Dimer) Aldol_Adduct->Crotonaldehyde - H₂O Trimer 2,4-Hexadienal (Trimer) Crotonaldehyde->Trimer + Enolate - H₂O Tetramer 2,4,6-Octatrienal (Tetramer) Trimer->Tetramer + Enolate - H₂O Higher_Oligomers Higher Oligomers /Polymers Tetramer->Higher_Oligomers ...

Caption: Reaction pathways for acetaldehyde self-condensation.

Troubleshooting_Logic Troubleshooting Logic for Acetaldehyde Condensation Start Experiment Start Undesired_Products Undesired Products Observed? Start->Undesired_Products High_Crotonaldehyde High Crotonaldehyde Yield (in crossed reaction) Undesired_Products->High_Crotonaldehyde Yes Tarry_Material Tarry/Polymeric Material Undesired_Products->Tarry_Material Yes Cyclic_Products Paraldehyde/Metaldehyde Undesired_Products->Cyclic_Products Yes Success Successful Reaction Undesired_Products->Success No Action1 Slow acetaldehyde addition Use milder base High_Crotonaldehyde->Action1 Action2 Reduce temperature/time Lower concentration Tarry_Material->Action2 Action3 Check for acid contamination Ensure basic conditions Cyclic_Products->Action3 Action1->Start Re-run Experiment Action2->Start Re-run Experiment Action3->Start Re-run Experiment

Caption: Troubleshooting workflow for acetaldehyde condensation.

References

How to avoid self-condensation in Dimethyl ethylidenemalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl ethylidenemalonate. Our focus is to address common challenges, particularly the prevention of self-condensation, a prevalent side reaction.

Troubleshooting Guide: Avoiding Self-Condensation of Acetaldehyde

The primary challenge in the synthesis of this compound via the Knoevenagel condensation of dimethyl malonate and acetaldehyde is the self-condensation of acetaldehyde, which can significantly reduce the yield and complicate purification. This guide provides solutions to common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution Expected Outcome
Low yield of this compound with significant byproduct formation Use of a strong base catalyst (e.g., sodium methoxide, potassium hydroxide).[1][2]Replace the strong base with a weaker organic base such as piperidine or pyridine.[1][3][4] A catalytic amount is typically sufficient.A significant increase in the yield of the desired product and a reduction in acetaldehyde self-condensation products.
Reaction is sluggish or does not go to completion 1. Insufficient catalyst amount.2. Low reaction temperature.1. Increase the catalyst loading incrementally. For piperidine or pyridine, start with a catalytic amount and optimize as needed.2. Gently warm the reaction mixture. A temperature of around 80°C has been reported to give high yields, though this should be optimized for the specific catalyst used.[5]Improved reaction rate and conversion to the desired product without a significant increase in self-condensation.
Formation of a viscous, polymeric material in the reaction flask Excessive self-condensation of acetaldehyde leading to the formation of polyaldol products.1. Ensure a weak base is used.2. Control the reaction temperature carefully; avoid excessive heating.3. Consider slow, dropwise addition of acetaldehyde to the reaction mixture containing dimethyl malonate and the catalyst.Minimized formation of polymeric byproducts, leading to a cleaner reaction mixture and easier purification.
Difficult purification of the final product Presence of unreacted starting materials and self-condensation byproducts.1. After the reaction, neutralize the catalyst with a dilute acid wash.2. Use fractional distillation under reduced pressure to separate the desired product from lower-boiling starting materials and higher-boiling byproducts.Isolation of pure this compound with a boiling point of approximately 154°C.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation in the synthesis of this compound?

A1: The primary cause of self-condensation of acetaldehyde during the Knoevenagel condensation is the use of a base that is too strong.[1][2] Strong bases can readily deprotonate acetaldehyde at the alpha-carbon, leading to an enolate that can then attack another molecule of acetaldehyde, initiating the self-condensation cascade.

Q2: Which catalysts are recommended to minimize self-condensation?

A2: Weak organic bases are highly recommended to minimize the self-condensation of acetaldehyde. Piperidine and pyridine are commonly used catalysts for this purpose.[3][4] These bases are strong enough to catalyze the desired Knoevenagel condensation between dimethyl malonate and acetaldehyde but are generally not basic enough to promote significant self-condensation of acetaldehyde.

Q3: How does reaction temperature affect the formation of byproducts?

A3: Higher reaction temperatures can increase the rate of all reactions, including the undesired self-condensation of acetaldehyde. While some heat may be necessary to drive the Knoevenagel condensation to completion, excessive temperatures should be avoided. It is crucial to find an optimal temperature that provides a good reaction rate for the formation of this compound while keeping the rate of self-condensation low. One reported synthesis with high yield was conducted at 80°C.[5]

Q4: Can the order of addition of reagents help in preventing self-condensation?

A4: Yes, the order of addition can be a critical factor. It is generally advisable to add the acetaldehyde slowly and in a controlled manner to a mixture of the dimethyl malonate and the weak base catalyst. This ensures that the concentration of acetaldehyde is kept low at any given time, which in turn minimizes the chances of it reacting with itself.

Q5: What is the role of removing water from the reaction?

A5: The Knoevenagel condensation is a dehydration reaction, meaning a molecule of water is eliminated for each molecule of product formed.[7] According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the products, which can lead to higher yields of this compound. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.

Data Presentation

While specific comparative data for the this compound synthesis is not extensively published, the following table provides a general comparison of expected outcomes based on the type of catalyst used in Knoevenagel condensations involving aliphatic aldehydes.

Catalyst TypeCatalyst ExampleTypical Yield of Desired ProductLevel of Acetaldehyde Self-Condensation
Strong Inorganic Base Sodium HydroxideLow to ModerateHigh
Alkoxide Base Sodium MethoxideLow to ModerateHigh
Weak Organic Base PiperidineHighLow
Weak Organic Base PyridineModerate to HighLow to Moderate

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the self-condensation of acetaldehyde.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate (drying agent)

  • Dean-Stark apparatus or equivalent setup for water removal

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus filled with toluene.

  • To the flask, add dimethyl malonate (1.0 equivalent) and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.05-0.1 equivalents) to the mixture.

  • Begin heating the mixture to reflux.

  • Slowly add acetaldehyde (1.0-1.2 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing and collecting the water in the Dean-Stark trap until no more water is formed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute solution of hydrochloric acid to neutralize the piperidine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the problem of acetaldehyde self-condensation and the key preventative measures.

G cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions cluster_outcome Desired Outcome SelfCondensation Acetaldehyde Self-Condensation HighYield High Yield of this compound SelfCondensation->HighYield reduces StrongBase Strong Base Catalyst StrongBase->SelfCondensation HighTemp High Reaction Temperature HighTemp->SelfCondensation HighAcetaldehydeConc High Acetaldehyde Concentration HighAcetaldehydeConc->SelfCondensation WeakBase Use Weak Base (e.g., Piperidine) WeakBase->HighYield TempControl Optimize Temperature TempControl->HighYield SlowAddition Slow Acetaldehyde Addition SlowAddition->HighYield WaterRemoval Remove Water (Le Chatelier's Principle) WaterRemoval->HighYield

Caption: Troubleshooting logic for minimizing acetaldehyde self-condensation.

Experimental Workflow Diagram

This diagram outlines the key steps in the optimized synthesis protocol.

G start Start setup Assemble Reaction Apparatus (Flask, Condenser, Dean-Stark) start->setup charge_reagents Charge Flask with Dimethyl Malonate, Toluene, and Piperidine setup->charge_reagents heat Heat to Reflux charge_reagents->heat add_acetaldehyde Slowly Add Acetaldehyde heat->add_acetaldehyde reflux_collect Continue Reflux & Collect Water add_acetaldehyde->reflux_collect monitor Monitor Reaction (TLC/GC) reflux_collect->monitor workup Aqueous Workup (Acid, Base, Brine Washes) monitor->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end Pure this compound purify->end

Caption: Optimized experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Dimethyl Ethylidenemalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of dimethyl ethylidenemalonate via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation necessary for its purification?

A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 154°C.[1][2][3] Vacuum distillation is the recommended purification method to lower the boiling point of the compound.[4] This is crucial because, like many α,β-unsaturated esters, this compound may be susceptible to thermal decomposition, polymerization, or other side reactions at elevated temperatures.[5][6][7] Distilling at a lower temperature under vacuum minimizes the risk of product degradation and the formation of impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Knoevenagel condensation?

A2: The Knoevenagel condensation of dimethyl malonate with acetaldehyde is a common synthetic route.[5][8] Potential impurities from this synthesis include:

  • Unreacted starting materials: Dimethyl malonate and acetaldehyde.[9]

  • Byproducts from acetaldehyde self-condensation: This can include aldol addition or condensation products, such as 3-hydroxybutanal or crotonaldehyde.

  • Catalyst residues: Depending on the catalyst used (e.g., piperidine, pyridine), trace amounts may remain.[10]

  • Solvent: The solvent used for the reaction and workup.

Q3: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A3: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph.[4][11][12][13] To use the nomograph, you will need the boiling point at a known pressure (e.g., 154°C at 760 mmHg). By aligning a straight edge between the known boiling point and the desired vacuum pressure, the estimated boiling point at that new pressure can be read from the chart. Online interactive nomographs are also readily available.[11][13]

Q4: What is a safe maximum temperature for the heating bath during the vacuum distillation of this compound?

Data Presentation

Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₇H₁₀O₄158.151541.1111.447
Dimethyl MalonateC₅H₈O₄132.11180-1811.1561.413
AcetaldehydeC₂H₄O44.0520.20.7881.332
CrotonaldehydeC₄H₆O70.091040.8531.437

Note: The physical properties listed are from various sources and may have slight variations.[1][2][3][9][10][14][15]

Estimated Boiling Points of this compound at Reduced Pressures
Pressure (mmHg)Estimated Boiling Point (°C)
10~50-60
20~65-75
50~85-95
100~105-115

Note: These are estimated values based on a pressure-temperature nomograph and the atmospheric boiling point of 154°C. Actual boiling points may vary.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Difficulty achieving or maintaining a stable vacuum Leaks in the apparatus (joints, tubing).- Inspect all glassware for cracks. - Ensure all ground glass joints are properly greased and sealed. - Check all tubing connections for a tight fit.
Inefficient vacuum pump.- Check the oil level and quality in the vacuum pump; change if necessary. - Ensure the pump is adequately sized for the volume of the apparatus.
Cold trap is not functioning properly.- Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen). - The trap may be full or clogged; clean and re-cool as needed.
Bumping or unstable boiling Uneven heating.- Use a heating mantle with a magnetic stirrer for even heat distribution.
Lack of nucleation sites.- Add a magnetic stir bar or boiling chips to the distillation flask before applying the vacuum. Do not add boiling chips to a hot liquid under vacuum.
Vacuum applied too quickly.- Apply the vacuum gradually to allow for controlled outgassing and boiling.
Product is not distilling over at the expected temperature Thermometer placement is incorrect.- The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Vacuum pressure is not as low as indicated.- Verify the accuracy of the pressure gauge (manometer).
Presence of a large amount of low-boiling impurities.- A forerun of lower-boiling impurities may need to be collected first before the main product distills.
Product in the receiving flask is discolored (yellow/brown) Thermal decomposition.- Lower the heating bath temperature. - Improve the vacuum to further reduce the boiling point. - Do not heat the distillation flask to dryness.
Carryover of non-volatile impurities due to bumping.- Ensure the distillation flask is not more than two-thirds full. - Control the heating rate to maintain smooth boiling.
Low yield of purified product Incomplete distillation.- Ensure the distillation is continued until no more product is observed condensing.
Product loss in the apparatus.- Use an appropriately sized distillation apparatus for the amount of material being purified to minimize losses on the glass surfaces.
Hold-up in the distillation column.- For small-scale distillations, a short-path distillation head is recommended to minimize product loss.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Pressure gauge (manometer)

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Apparatus Assembly:

    • Set up the distillation apparatus in a fume hood.

    • Place a magnetic stir bar in the appropriately sized round-bottom flask (the flask should be about half to two-thirds full with the crude material).

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Connect the distillation flask to the short-path distillation head.

    • Insert the thermometer into the adapter at the top of the distillation head, ensuring the top of the bulb is level with the sidearm to the condenser.

    • Attach a receiving flask to the collection arm of the distillation head.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum outlet of the distillation head to a cold trap, and the cold trap to the vacuum pump. The pressure gauge should be placed between the cold trap and the distillation apparatus.

    • Secure all components with clamps.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Turn on the cooling water to the condenser.

    • Ensure the cold trap is properly cooled (e.g., filled with a dry ice/acetone slurry).

    • Gradually apply the vacuum to the system. The liquid may bubble as dissolved gases are removed.

    • Once a stable vacuum is achieved, begin to slowly heat the distillation flask with the heating mantle.

    • Monitor the temperature and pressure. Collect any low-boiling forerun in a separate receiving flask. This fraction will likely contain unreacted acetaldehyde and other volatile impurities.

    • As the temperature approaches the expected boiling point of this compound at the operating pressure, change to a clean receiving flask to collect the main product fraction.

    • Collect the fraction that distills over at a constant temperature and pressure. This is the purified this compound.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by opening the system to the atmosphere.

    • Turn off the vacuum pump, stirrer, and cooling water.

    • The purified product in the receiving flask can then be collected and characterized.

Mandatory Visualization

G Troubleshooting Workflow for Vacuum Distillation start Start Distillation check_vacuum Is a stable vacuum achieved? start->check_vacuum troubleshoot_vacuum Troubleshoot Vacuum Leaks: - Check joints and tubing - Inspect pump oil - Check cold trap check_vacuum->troubleshoot_vacuum No heat_flask Begin heating the flask check_vacuum->heat_flask Yes troubleshoot_vacuum->check_vacuum check_boiling Is boiling stable? heat_flask->check_boiling troubleshoot_boiling Troubleshoot Unstable Boiling: - Ensure even heating - Add stir bar/boiling chips - Apply vacuum gradually check_boiling->troubleshoot_boiling No monitor_temp Monitor temperature and collect fractions check_boiling->monitor_temp Yes troubleshoot_boiling->check_boiling check_distillation Is product distilling at expected temperature? monitor_temp->check_distillation troubleshoot_temp Troubleshoot Temperature Issues: - Check thermometer placement - Verify pressure gauge - Collect forerun check_distillation->troubleshoot_temp No check_product_quality Is the distilled product pure and colorless? check_distillation->check_product_quality Yes troubleshoot_temp->monitor_temp troubleshoot_quality Troubleshoot Product Quality: - Lower heating temperature - Improve vacuum - Prevent bumping check_product_quality->troubleshoot_quality No end_distillation End Distillation check_product_quality->end_distillation Yes troubleshoot_quality->monitor_temp G Problem-Cause-Solution Relationship cluster_problems Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Unstable Vacuum c1 Leaks in Apparatus p1:f0->c1:f0 c2 Inefficient Pump p1:f0->c2:f0 p2 Bumping c3 Uneven Heating p2:f0->c3:f0 c4 No Nucleation Sites p2:f0->c4:f0 p3 Product Degradation c5 High Temperature p3:f0->c5:f0 s1 Check and Grease Joints c1:f0->s1:f0 s2 Check Pump Oil c2:f0->s2:f0 s3 Use Stirrer c3:f0->s3:f0 s4 Add Stir Bar c4:f0->s4:f0 s5 Lower Heat Setting c5:f0->s5:f0 s6 Improve Vacuum Level c5:f0->s6:f0

References

Troubleshooting Michael retrogression in reactions with Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael addition reactions involving dimethyl ethylidenemalonate. The focus is on understanding and mitigating the undesired retro-Michael reaction.

Troubleshooting Guide

This guide addresses common issues encountered during Michael additions with this compound, with a focus on problems arising from the reversibility of the reaction.

Issue 1: Low Yield of the Michael Adduct and Presence of Starting Materials

If you are observing a low yield of your desired product along with the reappearance of this compound and your nucleophile, you are likely experiencing a retro-Michael reaction.

Possible Cause Suggested Solution
Strongly Basic Conditions The retro-Michael reaction is often base-catalyzed. Strong bases can favor the thermodynamically stable starting materials over the Michael adduct, especially at elevated temperatures. Consider using a milder base. Weaker bases like triethylamine (TEA) or piperidine can be effective while minimizing the reverse reaction.[1] For particularly sensitive substrates, catalyst-free conditions, especially for amine additions, can be explored.[2][3]
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the retro-Michael reaction to occur, shifting the equilibrium back towards the reactants.[4][5] Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetic product (the Michael adduct).[4][6]
Prolonged Reaction Time Even under milder conditions, extended reaction times can allow the system to reach thermodynamic equilibrium, which may favor the starting materials. Monitor the reaction progress by TLC or NMR and quench the reaction once the formation of the product plateaus to avoid subsequent decomposition.
Solvent Choice The polarity of the solvent can influence the stability of intermediates and the position of the equilibrium. Protic solvents may participate in proton transfer steps that can facilitate the retro-Michael reaction. Experiment with aprotic solvents of varying polarity, such as THF, toluene, or dichloromethane, to find the optimal conditions for your specific reaction.[2][7][8][9]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate your reaction and purification.

Possible Cause Suggested Solution
Isomerization of the Michael Adduct Under basic conditions, epimerization at the α-carbon of the malonate moiety can occur if a chiral center is formed. This can lead to a mixture of diastereomers. Use of milder bases and lower temperatures can help to minimize this side reaction.
Double Michael Addition If the nucleophile has more than one reactive site, or if the product of the initial Michael addition can act as a nucleophile itself, double addition products may form. Using a stoichiometric amount of the nucleophile can help to control this.
Aldol or Claisen Condensation In the presence of strong bases, self-condensation of carbonyl-containing nucleophiles or the Michael adduct can occur.[7] Using milder bases and carefully controlling the reaction temperature can mitigate these side reactions.

Issue 3: Difficulty in Product Purification

The presence of starting materials and side products due to the retro-Michael reaction can make purification challenging.

Possible Cause Suggested Solution
Product Decomposition on Silica Gel The slightly acidic nature of standard silica gel can sometimes promote the retro-Michael reaction, especially for sensitive adducts. Consider using neutralized silica gel (by washing with a solution of triethylamine in the eluent) or alternative purification methods like crystallization or distillation if the product is stable under those conditions.[2]
Co-elution of Product and Starting Materials If the polarity of the product and starting materials are similar, chromatographic separation can be difficult. Optimize your eluent system or consider derivatizing the product to alter its polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a problem with this compound adducts?

A1: The retro-Michael reaction is the reverse of the Michael addition.[10] For adducts of this compound, this means the carbon-carbon or carbon-heteroatom bond formed at the β-position of the malonate breaks, regenerating the starting this compound and the nucleophile. This is a significant issue as it can lead to lower product yields, complex reaction mixtures, and difficulties in purification. The reaction is often driven by thermodynamics, where the starting materials may be more stable than the product under certain conditions, especially with strong bases and high temperatures.[4][7]

Q2: How can I determine if a retro-Michael reaction is occurring in my experiment?

A2: The primary indication of a retro-Michael reaction is the reappearance of your starting materials (this compound and the nucleophile) in the reaction mixture over time, as monitored by techniques like TLC, GC-MS, or NMR spectroscopy. You may observe an initial formation of the desired adduct, followed by a decrease in its concentration and a concurrent increase in the concentration of the starting materials.

Q3: What is the difference between kinetic and thermodynamic control in the context of Michael additions?

A3: In a Michael addition, the formation of the adduct is often the kinetically favored process, meaning it forms faster, typically at lower temperatures.[9][11][12] The retro-Michael reaction, leading back to the starting materials, can be the thermodynamically favored outcome, meaning the starting materials are more stable and will predominate if the reaction is allowed to reach equilibrium, which is often facilitated by higher temperatures and longer reaction times.[9][11][12] Therefore, to isolate the Michael adduct, it is often necessary to run the reaction under kinetic control (lower temperature, shorter reaction time) and prevent it from reaching thermodynamic equilibrium.

Q4: Are certain nucleophiles more prone to forming adducts that undergo retro-Michael reactions?

A4: Yes, the stability of the Michael adduct is influenced by the nature of the nucleophile. Nucleophiles that are strong bases and form relatively weak bonds are more likely to participate in a reversible Michael addition. For instance, while thiols are excellent nucleophiles for Michael additions, the resulting carbon-sulfur bond can be susceptible to cleavage under certain conditions, leading to a retro-Michael reaction.[5] The acidity of the protonated nucleophile (e.g., the pKa of a thiol or an amine) can also play a role in the reversibility of the reaction.

Q5: Can I use a catalyst to prevent the retro-Michael reaction?

A5: While bases are typically used to catalyze the forward Michael addition, they can also catalyze the reverse reaction.[13] The key is to choose a catalyst that promotes the forward reaction efficiently at a low temperature where the reverse reaction is slow. Lewis acids can also be used to catalyze Michael additions and may offer an alternative to basic conditions, potentially minimizing the retro-Michael pathway.[14]

Quantitative Data

The following tables provide a summary of how different reaction parameters can influence the outcome of Michael additions. While specific data for this compound is limited in the literature, the data for the closely related diethyl maleate serves as a useful guide for expected trends.

Table 1: Effect of Base on Michael Addition Yield

Michael Donor Michael Acceptor Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Diethyl MalonateDiethyl MaleateTributylphosphine (5 mol%)Toluene50-High[2]
ThiophenolDiethyl MaleateTriethylamine (5 mol%)THFRoom Temp-High[3]
CyclohexylamineDiethyl MaleateNoneNeatRoom Temp1-4High[3]
1,5-Diketone-NaOH/KOH-250->59 (retro-Michael)[6]
1,5-Keto ester-NaOH/KOH-250-<15 (retro-Michael)[6]

Note: The data for 1,5-dicarbonyl compounds illustrates the conditions under which the retro-Michael reaction is favored.

Table 2: Effect of Solvent on Michael Addition

Michael Donor Michael Acceptor Catalyst Solvent Yield (%) Reference
AnilineEnoateNoneMethanolGood[8]
AnilineEnoateNoneHFIPLow[8]
ThiolCitralKF/Al2O3GlycerinHigh[15]
ThiolCitralKF/Al2O3Solvent-freeHigh[15]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Michael Addition of a Thiol to this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 equivalents) and a suitable anhydrous solvent (e.g., THF, 5 mL per 1 mmol of the Michael acceptor).

  • Addition of Reactants: Add this compound (1.0 equivalent) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as triethylamine (5-10 mol%), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often rapid.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Catalyst-Free Michael Addition of an Amine to this compound

This "green" chemistry approach can be effective for nucleophilic amines.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Reaction: Stir the neat mixture at room temperature. The reaction may be exothermic, so cooling may be necessary for larger-scale reactions.

  • Monitoring and Work-up: Monitor the reaction by TLC. For many primary and secondary amines, the reaction may be complete within a few hours.[2]

  • Purification: If the product is sufficiently pure, it can be used directly. Otherwise, any excess amine can be removed under reduced pressure, or the product can be purified by column chromatography.

Visualizations

Michael_Retro_Michael Start This compound + Nucleophile Adduct Michael Adduct Start->Adduct Michael Addition (Base or Nucleophile Catalyzed) Adduct->Start Retro-Michael Reaction (Base/Heat Promoted) Kinetic_vs_Thermodynamic Reactants Reactants Kinetic Product Michael Adduct (Kinetic Product) Reactants->Kinetic Product Low Activation Energy (Fast Reaction) Low Temperature Thermodynamic Product Starting Materials (Thermodynamic Product) Kinetic Product->Thermodynamic Product Reversibility High Temperature Troubleshooting_Workflow Start Low Yield of Michael Adduct? Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Strong_Base Using Strong Base? Check_Conditions->Strong_Base High_Temp High Temperature? Strong_Base->High_Temp No Solution1 Switch to Milder Base (e.g., TEA, Phosphine) Strong_Base->Solution1 Yes Long_Time Long Reaction Time? High_Temp->Long_Time No Solution2 Lower Reaction Temperature (e.g., RT or 0 °C) High_Temp->Solution2 Yes Solution3 Monitor and Quench Reaction at Optimal Time Long_Time->Solution3 Yes End Improved Yield Long_Time->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Optimizing Catalyst Loading for Michael Additions with Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Michael addition of various nucleophiles to dimethyl ethylidenemalonate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the Michael addition to this compound?

A1: The Michael addition to α,β-unsaturated compounds like this compound can be catalyzed by various types of catalysts, primarily categorized as:

  • Base Catalysts: These are the most common and include inorganic bases like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). They function by deprotonating the Michael donor to form the active nucleophile.[1]

  • Lewis Acid Catalysts: Lewis acids, such as nickel chloride (NiCl₂) and scandium triflate (Sc(OTf)₃), activate the Michael acceptor by coordinating to the carbonyl oxygen, which increases the electrophilicity of the β-carbon.[1] This is particularly useful for asymmetric synthesis when using chiral Lewis acid catalysts.

  • Organocatalysts: Chiral secondary amines (e.g., proline derivatives) and bifunctional catalysts like thioureas are widely used for enantioselective Michael additions.[2] They operate through the formation of chiral iminium or enamine intermediates.

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading is a critical parameter that can significantly influence the reaction rate, yield, and in the case of asymmetric catalysis, the enantioselectivity.

  • Too Low Loading: Insufficient catalyst may lead to a slow or incomplete reaction, resulting in low yields. A significant background (non-catalyzed) reaction might also occur, which can lower the overall enantioselectivity in asymmetric reactions.

  • Optimal Loading: The ideal catalyst loading provides a balance between reaction efficiency and cost-effectiveness. It is the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.

  • Too High Loading: Increasing the catalyst loading beyond the optimal level often provides diminishing returns and can sometimes be detrimental. It can lead to an increase in side reactions, purification challenges, and higher costs. In some cases, high catalyst concentrations can lead to the formation of by-products originating from the addition of the catalyst itself to the vinyl group.[3]

Q3: Can Michael additions to this compound proceed without a catalyst?

A3: In some cases, particularly with highly nucleophilic amines (aza-Michael addition), the reaction can proceed efficiently at room temperature without a catalyst or solvent, offering a green chemistry approach.[1] However, for most Michael donors, a catalyst is necessary to achieve a reasonable reaction rate and yield.

Troubleshooting Guide

Problem 1: Low to no yield of the Michael adduct.

Potential Cause Recommended Solution
Inactive or Degraded Catalyst Ensure the catalyst is fresh and has been stored properly according to the manufacturer's instructions. Catalyst deactivation can occur through poisoning by impurities, thermal degradation, or formation of inactive aggregates like palladium black in the case of transition metal catalysts.[4]
Insufficient Catalyst Loading The reaction may not be proceeding at an appreciable rate due to an insufficient amount of catalyst. Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.
Poor Nucleophile Generation For base-catalyzed reactions, the base may not be strong enough to deprotonate the Michael donor effectively. Consider using a stronger base. Ensure there are no acidic impurities in the reaction mixture that could quench the base.
Low Reactivity of Michael Acceptor While this compound is an activated acceptor, steric hindrance from bulky nucleophiles can slow the reaction. Increasing the reaction temperature or switching to a less sterically hindered nucleophile may be necessary.
Suboptimal Reaction Conditions The chosen solvent may not be appropriate for the reaction, or the temperature may be too low. Screen different solvents and consider increasing the temperature. Be aware that high temperatures can also promote side reactions.

Problem 2: Formation of multiple products and purification difficulties.

Potential Cause Recommended Solution
Bis-Addition The initial Michael adduct can sometimes act as a nucleophile and react with a second molecule of this compound. To minimize this, carefully control the stoichiometry of the reactants, often using a slight excess of the Michael donor.
Side Reactions from High Catalyst Loading An excess of catalyst, particularly strong bases, can promote side reactions such as polymerization of the Michael acceptor. Optimize the catalyst loading to the minimum effective amount.
Catalyst-Derived Byproducts In some instances, the catalyst itself can participate in side reactions. For example, some phosphine catalysts can add to the vinyl group.[3] Ensure the catalyst concentration is kept at catalytic levels.
Retro-Michael Addition The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions (e.g., high temperature), it can revert to the starting materials. Consider running the reaction at a lower temperature for a longer duration.

Data Presentation

The following tables summarize quantitative data on the effect of catalyst loading on the Michael addition of various nucleophiles to alkylidenemalonates and related Michael acceptors.

Table 1: Organocatalyzed Michael Addition of β-Diketones to Alkylidenemalonates [2]

EntryCatalystCatalyst Loading (mol%)Michael DonorMichael AcceptorYield (%)
1Bifunctional Thiourea102,4-PentanedioneThis compound99
2Bifunctional Thiourea101,3-Diphenyl-1,3-propanedioneThis compound95
3Bifunctional Thiourea102,4-PentanedioneDiethyl ethylidenemalonate98

Table 2: Lewis Acid-Catalyzed Aza-Michael Addition of Dibutylamine to Dimethyl Itaconate

EntryCatalystCatalyst Loading (mol%)Reaction TimeConversion (%)
1Sc(OTf)₃2.54 days88
2Sc(OTf)₃0.254 days81
3ZnCl₂2.54 days>95
4ZnCl₂0.254 days50

Table 3: Base-Catalyzed Thiol-Michael Addition

EntryCatalystCatalyst Loading (mol%)Michael DonorMichael AcceptorSolventYield (%)
1Triethylamine5ThiophenolDiethyl MaleateTHF>95
2DBU5ThiophenolDiethyl MaleateTHF>95

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Michael Addition

This protocol outlines a systematic approach to determining the optimal catalyst loading for the Michael addition of a generic nucleophile to this compound.

1. Materials and Setup:

  • This compound

  • Michael donor (e.g., a malonate derivative, an amine, or a thiol)

  • Catalyst (e.g., DBU, Sc(OTf)₃, or a thiourea organocatalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • A series of clean, dry reaction vials with stir bars

  • Inert atmosphere setup (e.g., a glovebox or Schlenk line with nitrogen or argon)

  • Temperature-controlled stirrer plate or shaker

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS, or HPLC)

2. Stock Solution Preparation:

  • To ensure accurate dispensing, prepare stock solutions of this compound and the Michael donor in the chosen anhydrous solvent.

3. Reaction Array Setup:

  • Arrange a series of reaction vials. For example, to test catalyst loadings of 1, 2, 5, and 10 mol%, prepare four vials, plus a control vial with no catalyst.

  • To each vial, add the appropriate amount of the catalyst. If the catalyst is a solid, it can be weighed directly into the vials.

4. Reaction Initiation:

  • Under an inert atmosphere, add the solvent to each vial, followed by the stock solutions of the Michael donor and then this compound.

5. Reaction Conditions and Monitoring:

  • Seal the vials and place them on the stirrer plate at the desired reaction temperature (e.g., room temperature).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or HPLC.

6. Analysis and Interpretation:

  • Compare the reaction conversion and yield across the different catalyst loadings at each time point.

  • The optimal catalyst loading is the lowest concentration that provides a high yield in an acceptable timeframe with minimal side product formation.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_materials 1. Prepare Materials & Stock Solutions setup_vials 2. Set up Reaction Vials with Catalyst prep_materials->setup_vials add_reagents 3. Add Solvent & Reagents under Inert Atmosphere setup_vials->add_reagents run_reaction 4. Stir at Controlled Temperature add_reagents->run_reaction monitor 5. Monitor Reaction Progress (TLC, GC-MS, HPLC) run_reaction->monitor analyze 6. Analyze Data & Determine Optimal Loading monitor->analyze Troubleshooting_Tree Troubleshooting Guide for Low Yield in Michael Additions start Low or No Product Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes replace_catalyst Solution: Use fresh, properly stored catalyst. check_catalyst->replace_catalyst No check_base Is the base strong enough? check_loading->check_base Yes increase_loading Solution: Increase catalyst loading incrementally. check_loading->increase_loading No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes stronger_base Solution: Use a stronger base or check for acidic impurities. check_base->stronger_base No optimize_conditions Solution: Screen solvents and adjust temperature. check_conditions->optimize_conditions No

References

Removing unreacted starting materials from Dimethyl ethylidenemalonate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from Dimethyl ethylidenemalonate products.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials found in a crude this compound product synthesized via Knoevenagel condensation?

A1: The most common unreacted starting materials are dimethyl malonate and acetaldehyde. The Knoevenagel condensation is an equilibrium reaction, so some starting materials may remain depending on the reaction conditions.[1][2]

Q2: What is the first step I should take to purify my crude this compound?

A2: An initial aqueous work-up is a critical first step. This procedure helps to remove the highly volatile and water-soluble acetaldehyde, as well as any water-soluble catalysts or side products.

Q3: Which purification technique is most effective for separating this compound from unreacted dimethyl malonate?

A3: Due to the significant difference in their boiling points, fractional distillation under reduced pressure is a highly effective method. Flash column chromatography can also be employed, particularly for smaller-scale purifications or when high purity is required.

Q4: Can I use a simple distillation instead of fractional distillation?

A4: While a simple distillation can remove the very low-boiling acetaldehyde, it will likely not be sufficient to separate this compound from unreacted dimethyl malonate due to their relatively close boiling points at atmospheric pressure. Fractional distillation provides the necessary theoretical plates for a more efficient separation.

Q5: Are there any specific safety precautions I should take when handling this compound and its starting materials?

A5: Yes. Acetaldehyde is extremely flammable and has a low boiling point, so it should be handled in a well-ventilated fume hood, away from ignition sources. This compound may cause eye and skin irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, during all handling and purification steps.[3]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common unreacted starting materials, which are crucial for selecting and optimizing purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Water Solubility
This compound C₇H₁₀O₄158.15154[4]1.111[3]Insoluble[3]
Dimethyl malonate C₅H₈O₄132.11180-181[5]1.156[6]Limited (143 g/L at 20°C)[6]
Acetaldehyde C₂H₄O44.0520.2[7]0.788 (at 20°C)Miscible[8]

Experimental Protocols

Aqueous Work-up for Removal of Acetaldehyde

This protocol is designed to remove the majority of the unreacted acetaldehyde from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently.

  • Allow the layers to separate. The organic layer contains the product and unreacted dimethyl malonate, while the aqueous layer contains the dissolved acetaldehyde.

  • Drain and discard the aqueous layer.

  • Repeat the washing step with a 5% sodium bisulfite solution to remove residual traces of acetaldehyde by forming a water-soluble adduct.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to reduce the amount of dissolved water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution contains this compound and unreacted dimethyl malonate.

Purification by Fractional Distillation

This method is effective for separating this compound from the less volatile dimethyl malonate.

Methodology:

  • Assemble a fractional distillation apparatus equipped with a Vigreux or packed column.

  • Place the dried organic phase from the aqueous work-up into the distillation flask.

  • Apply a vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the fractions based on their boiling points at the applied pressure. The first fraction will contain any residual low-boiling solvents or impurities. The main fraction will be the pure this compound. Unreacted dimethyl malonate will remain in the distillation flask as a higher-boiling residue.

Purification by Flash Column Chromatography

This protocol is suitable for achieving high purity, especially on a smaller scale.

Methodology:

  • Select an appropriate solvent system: A common starting point for α,β-unsaturated esters is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and unreacted dimethyl malonate.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column: Pass the eluent through the column under positive pressure.

  • Collect and analyze fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guides

Fractional Distillation Issues

Issue: Poor separation between this compound and dimethyl malonate.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column.

  • Solution:

    • Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).

    • Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.

    • Ensure a slow and steady heating rate.

Flash Column Chromatography Issues

Issue: Product elutes with the unreacted dimethyl malonate.

  • Possible Cause: The polarity of the eluent is too high.

  • Solution:

    • Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent system.

    • Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue: Tailing of the product spot on the TLC plate and in the column.

  • Possible Cause: The product may be slightly acidic or interacting strongly with the silica gel.

  • Solution:

    • Add a small amount (0.1-1%) of a modifying agent like triethylamine to the eluent to neutralize the acidic sites on the silica gel.

Visualizations

PurificationWorkflow Start Crude this compound (Product, Dimethyl Malonate, Acetaldehyde) Workup Aqueous Work-up (Wash with H2O, then NaHSO3, then Brine) Start->Workup Drying Dry Organic Layer (Anhydrous MgSO4 or Na2SO4) Workup->Drying Filtration Filter to Remove Drying Agent Drying->Filtration PurificationChoice Choose Purification Method Filtration->PurificationChoice Distillation Fractional Distillation (under reduced pressure) PurificationChoice->Distillation Large Scale / Boiling Point Difference Chromatography Flash Column Chromatography PurificationChoice->Chromatography Small Scale / High Purity PureProduct1 Pure Dimethyl ethylidenemalonate Distillation->PureProduct1 PureProduct2 Pure Dimethyl ethylidenemalonate Chromatography->PureProduct2

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide cluster_distillation Fractional Distillation cluster_chromatography Flash Column Chromatography D_Issue Poor Separation D_Cause Insufficient Theoretical Plates D_Issue->D_Cause D_Sol1 Use a more efficient column D_Cause->D_Sol1 D_Sol2 Increase reflux ratio D_Cause->D_Sol2 D_Sol3 Slow, steady heating D_Cause->D_Sol3 C_Issue1 Co-elution of Product and Starting Material C_Cause1 Eluent is too polar C_Issue1->C_Cause1 C_Sol1_1 Decrease polarity of eluent C_Cause1->C_Sol1_1 C_Sol1_2 Use gradient elution C_Cause1->C_Sol1_2 C_Issue2 Tailing of Product C_Cause2 Strong interaction with silica C_Issue2->C_Cause2 C_Sol2_1 Add triethylamine to eluent C_Cause2->C_Sol2_1

Caption: Troubleshooting guide for common purification issues.

References

Issues with steric hindrance in reactions of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl ethylidenemalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on challenges related to steric hindrance.

Troubleshooting Guide: Low Reaction Yield and Side Product Formation

Low product yield is a frequent challenge in organic synthesis. When working with this compound, several factors can contribute to this issue, often stemming from the steric environment of the reactants.

Problem: Low or No Yield in Michael Addition Reactions

Question: My Michael addition reaction using this compound as the acceptor is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation in a Michael addition with this compound can be attributed to several factors, primarily related to the generation of the nucleophile and the reactivity of both the nucleophile and the acceptor. Steric hindrance, in particular, can play a significant role.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Insufficient Nucleophile Generation The base used may not be strong enough to effectively deprotonate the Michael donor, leading to a low concentration of the active nucleophile.Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete formation of the enolate or other nucleophile.
Steric Hindrance from the Nucleophile Bulky nucleophiles can face significant steric repulsion when approaching the β-carbon of this compound. This is especially true for secondary or tertiary amines and bulky thiols. This steric clash slows down the reaction rate and can lead to lower yields.If possible, consider using a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Optimization of the solvent to a more polar aprotic one like DMF or DMSO can also enhance nucleophilicity.
Reversibility of the Reaction (Retro-Michael Addition) The Michael addition is a reversible reaction. At elevated temperatures, the equilibrium may shift back towards the starting materials, reducing the overall yield.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it once the product formation plateaus.
Side Reactions (e.g., Bis-Addition) The initial Michael adduct may still possess acidic protons and can act as a nucleophile itself, reacting with another molecule of this compound to form a bis-adduct.Use a slight excess of the Michael donor relative to the acceptor to minimize the chance of the product competing for the acceptor. Careful control of stoichiometry is crucial.

Experimental Protocol: General Procedure for a Thia-Michael Addition to this compound

This protocol provides a general starting point for the addition of a thiol to this compound. Optimization of temperature, solvent, and catalyst may be necessary depending on the specific thiol used.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).

  • Addition of Nucleophile: Add the thiol (1.0-1.2 eq) to the stirred solution.

  • Initiation: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, 0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in Michael Addition

G start Low Yield in Michael Addition check_nucleophile Check Nucleophile Generation start->check_nucleophile check_sterics Evaluate Steric Hindrance start->check_sterics check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions stronger_base Use Stronger Base (e.g., NaH, LDA) check_nucleophile->stronger_base Incomplete deprotonation optimize_temp Optimize Temperature (Increase or Decrease) check_sterics->optimize_temp Bulky nucleophile change_solvent Change Solvent (e.g., DMF, DMSO) check_sterics->change_solvent check_conditions->optimize_temp Reversible reaction adjust_stoichiometry Adjust Stoichiometry (Excess Donor) check_side_reactions->adjust_stoichiometry Bis-addition observed end Improved Yield stronger_base->end optimize_temp->end change_solvent->end adjust_stoichiometry->end

Caption: A logical workflow for troubleshooting low yields in Michael additions.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of this compound compare to diethyl ethylidenemalonate?

A1: this compound is generally more reactive than its diethyl counterpart in reactions like Michael additions and Knoevenagel condensations. This is attributed to the smaller steric profile of the methyl groups compared to the ethyl groups. The less bulky methyl esters allow for easier access of nucleophiles to the electrophilic β-carbon.

Comparative Reactivity in Knoevenagel Condensation

CompoundRelative ReactivityReason
Dimethyl EsterHigherLess steric hindrance from the methyl groups facilitates the formation of the enolate and subsequent nucleophilic attack.
Diethyl EsterLowerThe bulkier ethyl groups impede the approach of the base and the electrophile, slowing the reaction rate.

Q2: Are there specific issues to consider in Diels-Alder reactions with this compound?

A2: Yes, while this compound is a competent dienophile due to its electron-withdrawing ester groups, steric hindrance can significantly impact the success of a Diels-Alder reaction.

  • Sterically Hindered Dienes: Dienes with bulky substituents, particularly near the termini that form new bonds, may react very slowly or not at all with this compound. The steric clash in the transition state can raise the activation energy prohibitively.

  • s-cis Conformation: For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. If bulky groups on the diene create severe steric strain in this conformation, the equilibrium will favor the unreactive s-trans form, thus inhibiting the reaction.[1]

  • Lewis Acid Catalysis: In cases of low reactivity due to electronic effects, a Lewis acid catalyst can sometimes accelerate the reaction. However, with sterically demanding substrates, the coordination of the Lewis acid to the dienophile might further increase steric bulk, potentially negating the catalytic effect.

Logical Relationship in Diels-Alder Reactivity

G cluster_conditions Reaction Requirements diene Diene s_cis s-cis Conformation Possible diene->s_cis low_steric_hindrance Low Steric Hindrance diene->low_steric_hindrance dienophile Dimethyl Ethylidenemalonate dienophile->low_steric_hindrance reaction Diels-Alder Reaction product Cycloadduct reaction->product no_reaction No Reaction s_cis->reaction s_cis->no_reaction Not possible low_steric_hindrance->reaction low_steric_hindrance->no_reaction High

Caption: Key factors influencing the success of a Diels-Alder reaction.

Q3: Can computational chemistry help in predicting steric hindrance issues with this compound?

A3: Yes, computational modeling is a powerful tool for predicting and understanding steric effects. Techniques like Density Functional Theory (DFT) can be used to:

  • Model Transition States: By calculating the energies of the transition states for the approach of different nucleophiles, it's possible to quantify the energetic penalty associated with steric hindrance.

  • Calculate Steric Maps: Visualization tools can generate steric maps of the molecule, highlighting regions of high steric bulk and predicting which trajectories of nucleophilic attack are most favorable.

  • Compare Reactivities: The relative activation barriers for the reaction of this compound with a series of nucleophiles of increasing size can be calculated to predict trends in reactivity.

These computational insights can guide the choice of reactants and reaction conditions to minimize steric hindrance and optimize reaction outcomes.

References

Technical Support Center: Palladium-Catalyzed Reactions of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving dimethyl ethylidenemalonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with this compound is sluggish or stalls completely. What are the potential causes related to the catalyst?

A1: Several factors related to the palladium catalyst can lead to a sluggish or stalled reaction. The most common causes include:

  • Catalyst Deactivation: The active form of the catalyst, typically Pd(0), can deactivate through various pathways.

  • Palladium(0) Agglomeration: The catalytically active Pd(0) species can aggregate to form larger, less reactive palladium nanoparticles or bulk metal (palladium black), which significantly reduces the available active sites.[1][2]

  • Oxidation of Pd(0): While the active catalyst is Pd(0), exposure to air or other oxidants can convert it to the less active Pd(II) state, hindering the initial oxidative addition step of the catalytic cycle.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their degradation and subsequent destabilization of the palladium center.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the purity of the reagents. Typical loadings for palladium-catalyzed cross-coupling reactions can range from 0.005 mol% to higher, depending on the specific reaction.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how does it affect my reaction?

A2: The black precipitate is likely palladium black, which is aggregated, bulk palladium metal.[1] Its formation is a clear sign of catalyst deactivation. This aggregation reduces the number of catalytically active sites, leading to a significant drop in the reaction rate or complete cessation of the reaction. The stability of the palladium complex is crucial, and factors like ligand choice and reaction conditions play a significant role in preventing this precipitation.

Q3: Can the purity of this compound or other reagents affect the catalyst's performance?

A3: Absolutely. Impurities in the reagents can act as poisons for the palladium catalyst. For instance, sulfur-containing compounds are known to be potent inhibitors of palladium catalysts.[1] It is crucial to use highly pure substrates, solvents, and other reagents to ensure optimal catalyst performance and longevity.

Q4: How can I choose the right ligand to prevent catalyst deactivation in my reaction?

A4: Ligand selection is critical for stabilizing the palladium catalyst.[3][4] For reactions involving substrates like this compound, sterically bulky and electron-rich phosphine ligands are often effective.[3][5] These ligands can:

  • Promote the formation of the catalytically active monoligated Pd(0) species.

  • Stabilize the Pd(0) center and prevent aggregation.[6]

  • Facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Screening a variety of ligands is often a necessary step in optimizing the reaction conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during palladium-catalyzed reactions of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation (Palladium Black Formation) 1. Improve Ligand Stability: Switch to a more robust, sterically hindered, and electron-rich ligand. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2]
Incorrect Palladium Oxidation State 1. Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. 2. In Situ Reduction: Ensure the reaction conditions are suitable for the reduction of the Pd(II) pre-catalyst.
Reagent Impurities 1. Purify Reagents: Purify this compound, solvents, and other reagents before use. 2. Use High-Purity Reagents: Purchase reagents from reputable suppliers and use grades suitable for catalysis.
Issue 2: Reaction Fails to Reach Completion
Potential Cause Troubleshooting Steps
Gradual Catalyst Deactivation 1. Increase Catalyst Loading: A higher initial catalyst concentration may be sufficient to drive the reaction to completion before significant deactivation occurs. 2. Sequential Addition: Consider adding a second portion of the catalyst midway through the reaction.
Product Inhibition 1. Dilute Reaction Mixture: Running the reaction at a lower concentration might mitigate product inhibition. 2. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or HPLC to track the reaction and identify any stalling points.[7]
Leaching of Palladium 1. Use a Heterogeneous Catalyst: Consider using a supported palladium catalyst to minimize leaching of the active species into the solution.[8][9]
Catalyst Regeneration Data

In cases of catalyst deactivation, regeneration can be an option, particularly for heterogeneous catalysts. Below is a summary of potential regeneration methods and their reported effectiveness.

Deactivation Cause Regeneration Method Reagents Reported Recovery Reference
Coke/Organic Deposits Solvent Washing & Thermal TreatmentChloroform, Glacial Acetic AcidActivity restored to near fresh catalyst levels.[10]
Coke/Organic Deposits Thermal Treatment in Inert AtmosphereNitrogenReduces carbon content to below 2 wt%.[11]
Palladium(0) Formation OxidationBenzoquinone (BQ)Restores activity by re-oxidizing Pd(0) to Pd(II).[12]
Carbonaceous Deposits Air Flow TreatmentAir at 250 °CRecovers over 80% of initial conversion.[13]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Reaction of this compound

This protocol provides a general starting point for a cross-coupling reaction. Optimization of specific parameters will be necessary.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol).

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the required time, monitoring by TLC, GC-MS, or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Deactivated Heterogeneous Palladium Catalyst

This protocol is adapted for a supported palladium catalyst (e.g., Pd/C) that has been deactivated by organic deposits.[10]

  • Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Washing:

    • Wash the recovered catalyst sequentially with the reaction solvent, followed by a lower-boiling point solvent (e.g., dichloromethane) to remove adsorbed species.

  • Regeneration Treatment:

    • Suspend the washed catalyst in a mixture of chloroform and glacial acetic acid.

    • Stir the suspension, potentially with the aid of ultrasonication, for a defined period (e.g., 1-2 hours).

  • Rinsing and Drying:

    • Filter the catalyst from the regeneration mixture.

    • Wash the catalyst thoroughly with a neutral solvent (e.g., dichloromethane) to remove any residual acid.

    • Dry the catalyst under vacuum before reuse.

Visualizations

Palladium Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + R-X Pd0_agg Pd(0) Aggregation (Palladium Black) Pd0->Pd0_agg Pd0->Pd0_agg Deactivation Ligand_deg Ligand Degradation Pd0->Ligand_deg Pd0->Ligand_deg Deactivation PdII R-Pd(II)-X(L_n) OxiAdd->PdII MigIns Migratory Insertion PdII->MigIns + Olefin Pd_leach Pd Leaching (for Heterogeneous) PdII->Pd_leach Int Intermediate MigIns->Int BetaHE β-Hydride Elimination Int->BetaHE Prod_Pd Product-Pd(II)-H BetaHE->Prod_Pd RedEli Reductive Elimination Prod_Pd->RedEli - Product RedEli->Pd0 - HX + Base

Caption: The catalytic cycle of a palladium-catalyzed reaction and common deactivation pathways.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Yes_Deactivation Catalyst Deactivation Check_Catalyst->Yes_Deactivation Yes No_Deactivation Other Issue Check_Catalyst->No_Deactivation No Action_Inert Improve Inert Atmosphere Yes_Deactivation->Action_Inert Action_Ligand Change Ligand Yes_Deactivation->Action_Ligand Action_Temp Lower Temperature Yes_Deactivation->Action_Temp Check_Reagents Check Reagent Purity No_Deactivation->Check_Reagents Action_Purify Purify Reagents Check_Reagents->Action_Purify Impure Check_Conditions Optimize Reaction Conditions (Base, Solvent) Check_Reagents->Check_Conditions Pure

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed reactions.

References

Improving the reaction rate of Knoevenagel condensation for Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the reaction rate and yield of the Knoevenagel condensation to synthesize Dimethyl Ethylidenemalonate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation for this compound?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (dimethyl malonate) to a carbonyl group (acetaldehyde), followed by a dehydration reaction. The process is typically catalyzed by a weak base.[1][2] The key steps are:

  • Deprotonation: The basic catalyst removes an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of acetaldehyde, forming a β-hydroxy intermediate (aldol adduct).

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.[3]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Dimethyl Malonate Dimethyl Malonate Enolate Enolate Dimethyl Malonate->Enolate Deprotonation Catalyst (Base) Catalyst (Base) Catalyst (Base)->Enolate Intermediate β-Hydroxy Intermediate Enolate->Intermediate C-C Bond Formation Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Product This compound Intermediate->Product Elimination Water Water Intermediate->Water G Start Low Yield? Catalyst Check Catalyst Activity (Use fresh catalyst) Start->Catalyst Yes Temp Optimize Temperature (e.g., 40-80°C) Catalyst->Temp Water Remove Water? (Dean-Stark/Sieves) Temp->Water Stoich Check Stoichiometry (Use 1:1 ratio) Water->Stoich No Success Improved Yield Water->Success Yes SideProducts Side Products Present? Stoich->SideProducts Michael Michael Addition? (Use 1:1 ratio, shorter time) SideProducts->Michael Yes SideProducts->Success No Aldol Aldehyde Self-Condensation? (Use weaker base) Michael->Aldol No Purify Purify Product (Chromatography/Distillation) Michael->Purify Yes Aldol->Purify Yes Aldol->Success No Purify->Success G Start Start Setup 1. Combine Dimethyl Malonate, Acetaldehyde, Solvent, and Catalyst in Flask Start->Setup React 2. Stir/Heat under Appropriate Temperature Setup->React Monitor 3. Monitor Reaction (TLC/GC) React->Monitor Complete Reaction Complete? Monitor->Complete Complete->React No Workup 4. Perform Aqueous Work-up (Wash to remove catalyst/solvent) Complete->Workup Yes Purify 5. Purify Product (Distillation/Chromatography) Workup->Purify End End Product Purify->End

References

Minimizing byproduct formation in the synthesis of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Dimethyl ethylidenemalonate.

Troubleshooting Guide

This section addresses common issues encountered during the Knoevenagel condensation of dimethyl malonate and acetaldehyde, offering potential causes and solutions in a question-and-answer format.

ProblemQuestionPossible CausesSuggested Solutions
Low Product Yield Why is my yield of this compound consistently low?Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. Catalyst Inactivity: The catalyst may be old, impure, or used in an insufficient amount. Presence of Water: Water is a byproduct of the condensation and can shift the equilibrium back towards the reactants. Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting material.Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gradually increase the temperature to see if it improves the yield. Catalyst Management: Use a fresh or purified catalyst. The optimal catalyst loading should be determined empirically, as excess catalyst can promote side reactions. Water Removal: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it forms. Adjust Stoichiometry: A slight excess of dimethyl malonate can sometimes be used to ensure the complete conversion of acetaldehyde.
Formation of Multiple Products My reaction mixture shows multiple spots on the TLC plate besides the desired product. What are the likely byproducts?Self-Condensation of Acetaldehyde: Under basic conditions, acetaldehyde can undergo self-aldol condensation to form 3-hydroxybutanal (aldol) and subsequently crotonaldehyde.[1][2] Michael Addition: The desired product, this compound, is a Michael acceptor and can react with another molecule of dimethyl malonate (the Michael donor) to form a 1,5-dicarbonyl compound.[3][4][5] Polymerization: Acetaldehyde can polymerize, especially in the presence of acid or base catalysts.Control Basicity: Use a weak base as a catalyst (e.g., piperidine, pyridine) to minimize the self-condensation of acetaldehyde. Strong bases should be avoided. Control Stoichiometry and Addition: Use a slight excess of dimethyl malonate. Consider the slow addition of acetaldehyde to the reaction mixture to maintain its low concentration, thus disfavoring self-condensation.[6] Temperature Control: Maintain a controlled and moderate reaction temperature to prevent polymerization and other side reactions.
Product Purification Issues I am having difficulty purifying the this compound from the crude reaction mixture. What are the recommended methods?Similar Polarity of Byproducts: Byproducts from self-condensation or Michael addition may have similar polarities to the desired product, making separation by column chromatography challenging. Residual Starting Materials: Unreacted dimethyl malonate or acetaldehyde can co-distill with the product.Fractional Distillation: For larger scale reactions, fractional distillation under reduced pressure is often effective for separating the product from less volatile byproducts and starting materials. Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) may be necessary to achieve good separation. Washing: The crude product can be washed with water to remove water-soluble impurities and then with a saturated sodium bicarbonate solution to remove any acidic impurities before final purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method is the Knoevenagel condensation, which involves the reaction of an active methylene compound (dimethyl malonate) with a carbonyl compound (acetaldehyde) in the presence of a basic catalyst.[7] This reaction is a nucleophilic addition followed by a dehydration, resulting in the formation of a C=C double bond.

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts are water, products from the self-condensation of acetaldehyde (like 3-hydroxybutanal and crotonaldehyde), and the Michael adduct formed from the reaction of this compound with another molecule of dimethyl malonate.[1][2][3][4][5]

Q3: How does the choice of catalyst affect the reaction?

A3: The catalyst is crucial for deprotonating the dimethyl malonate to form the nucleophilic enolate. A weak base, such as piperidine or pyridine, is typically used to prevent the self-condensation of acetaldehyde, which is favored by strong bases. The concentration of the catalyst also plays a role; while a sufficient amount is needed to catalyze the reaction, an excess can lead to an increase in byproduct formation.[8]

Q4: Can the water formed during the reaction be a problem?

A4: Yes, water is a byproduct of the condensation, and its accumulation can inhibit the reaction by shifting the equilibrium back towards the starting materials, thus lowering the yield. It is often beneficial to remove the water as it is formed.

Q5: What purification techniques are most effective for this compound?

A5: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. For multi-gram scales, fractional distillation under reduced pressure is a common and effective method. For smaller scales or for removing impurities with similar boiling points, column chromatography on silica gel is recommended.

Experimental Protocols

Standard Operating Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube or Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If using a Dean-Stark trap, fill it with the reaction solvent.

  • Reagents: To the flask, add dimethyl malonate (1.0 equivalent) and the anhydrous solvent.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.0-1.1 equivalents) to the stirred solution. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours. If a Dean-Stark trap is used, monitor the collection of water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Data Presentation

Table 1: Influence of Catalyst on the Yield of Alkylidene Malonates

EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
1Piperidine10 mol%TolueneReflux4~85-95
2Pyrrolidine10 mol%EthanolReflux3-588-96
3Lithium Bromide/ Acetic AnhydrideStoichiometricNone80597[9]
4DBU/H₂O100 mol%NoneRoom Temp0.3396

Note: Data is compiled from various sources on Knoevenagel condensations and may not be specific to this compound but is indicative of general trends.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Assemble dry glassware B Add Dimethyl Malonate and Solvent A->B C Add Catalyst (Piperidine) B->C D Slowly add Acetaldehyde C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Wash with H₂O, NaHCO₃, Brine G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Vacuum Distillation or Column Chromatography J->K L Characterize Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Yield or Impure Product C1 Check Reactant Purity Start->C1 C2 Evaluate Catalyst Activity Start->C2 C3 Analyze Reaction Conditions (Temp, Time, Solvent) Start->C3 C4 Consider Side Reactions Start->C4 S1 Purify Starting Materials C1->S1 S2 Use Fresh/Different Catalyst Optimize Loading C2->S2 S3 Optimize Temperature & Time Use Anhydrous Solvent Remove Water C3->S3 S4 Adjust Stoichiometry Control Reagent Addition Rate Use Weaker Base C4->S4 Outcome Improved Yield and Purity S1->Outcome S2->Outcome S3->Outcome S4->Outcome

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Column chromatography conditions for purifying Dimethyl ethylidenemalonate adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Dimethyl ethylidenemalonate adducts. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify my this compound adduct by column chromatography?

Q2: What are the most common stationary and mobile phases for purifying this compound adducts?

A2:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound adducts.[1]

  • Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used. The most common systems are mixtures of ethyl acetate and hexanes (or heptane).[1] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Q3: My adduct is not dissolving in the initial, non-polar mobile phase for loading onto the column. What should I do?

A3: You can dissolve your crude product in a minimal amount of a slightly more polar solvent, such as dichloromethane, to load it onto the column.[3] Alternatively, you can use a "dry loading" technique. This involves dissolving your sample in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?

A4: Silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you suspect this is happening, you can deactivate the silica gel by preparing a slurry in a solvent system containing 1-3% triethylamine.[3] Flush the column with this basic solvent mixture before loading your sample. Alternatively, you can use a different stationary phase, such as neutral alumina.

Troubleshooting Guide

Below is a table summarizing common problems encountered during the column chromatography of this compound adducts, along with their potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Improper Solvent System: The polarity of the mobile phase may be too high or too low.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities, aiming for a product Rf of 0.25-0.35.[1][2]
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use 25-100g of silica gel for every 1g of crude material.
Poor Column Packing: The column was not packed uniformly, leading to channeling.Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The solvent system is too strong, causing all compounds to move quickly through the column.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute (Stuck on Column) Mobile Phase is Not Polar Enough: The solvent system is too weak to move your polar adduct.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a small percentage of methanol in dichloromethane can be effective.
Peak Tailing Interactions with Silica Gel: The slightly acidic nature of silica can interact with polar functional groups.Add a small amount of a modifier like triethylamine (1-3%) to the mobile phase to neutralize the acidic sites on the silica gel.[3]
Sample Overloading: Concentrated bands can lead to tailing.Reduce the amount of sample loaded onto the column.
Cracked or Dry Column Solvent Level Dropped Below the Top of the Stationary Phase: Allowing the column to run dry will ruin the separation.Always keep the solvent level above the top of the silica gel. Use a solvent reservoir for long runs.

Experimental Protocol: Flash Column Chromatography

This is a general protocol for the purification of a this compound adduct.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Carefully pour the slurry into the column, gently tapping the side to ensure even packing.
  • Allow the silica to settle, and then add a protective layer of sand on top.
  • Drain the excess solvent until it is just level with the top of the sand. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude adduct in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column using a pipette.
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes.
  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute more polar compounds.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.
  • Combine the pure fractions containing the desired adduct.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound adduct.

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines Initial Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Adduct Evaporate->Product

References

Technical Support Center: Dimethyl Ethylidenemalonate Stability in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dimethyl ethylidenemalonate in the presence of water. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous environments. As an α,β-unsaturated diester, it has two primary potential degradation pathways in the presence of water:

  • Hydrolysis of the ester groups: This is generally the most probable degradation route. The ester moieties can be hydrolyzed to form ethylidenemalonic acid and methanol. This reaction can be catalyzed by acidic or basic conditions. Malonic acid diesters are known to undergo a two-step hydrolysis to malonic acid and the corresponding alcohol.[1]

  • Michael addition of water: As a Michael acceptor, this compound can theoretically undergo the addition of a water molecule across the carbon-carbon double bond. However, water is a weak nucleophile for this type of reaction, so this pathway is generally less favored than hydrolysis unless catalyzed.

It is crucial to store this compound in a tightly sealed container in a dry, well-ventilated place to minimize exposure to moisture.[2][3]

Q2: I observed a change in the pH of my aqueous formulation containing this compound over time. What could be the cause?

A2: A decrease in pH over time is a strong indicator of ester hydrolysis. The degradation of this compound to ethylidenemalonic acid will release carboxylic acid groups, which will lower the pH of the solution. Monitoring the pH of your formulation can be a simple, indirect way to assess the stability of the compound.

Q3: My analytical results show the appearance of new peaks when analyzing a sample of this compound that has been in an aqueous buffer. What are these new peaks likely to be?

A3: The new peaks are most likely degradation products. Based on the structure of this compound, the primary degradation products would be the mono-hydrolyzed intermediate (methyl ethylidenemalonate) and the fully hydrolyzed product (ethylidenemalonic acid), along with methanol. To confirm the identity of these peaks, techniques such as LC-MS or GC-MS can be used to determine their mass-to-charge ratio and fragmentation patterns.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • Work in anhydrous conditions: If your experimental protocol allows, use anhydrous solvents.

  • Control the pH: If an aqueous solution is necessary, use a buffer system to maintain a pH where the compound is most stable, likely in the neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or basic conditions.

  • Lower the temperature: Store aqueous solutions at reduced temperatures (e.g., 2-8 °C) to decrease the rate of hydrolysis.

  • Use fresh solutions: Prepare aqueous solutions of this compound immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis. Degradation of this compound.1. Confirm the identity of new peaks as degradation products using MS. 2. Re-evaluate the pH and temperature of your solution. 3. Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile.
Precipitate formation in an aqueous solution. The hydrolyzed product, ethylidenemalonic acid, may have lower solubility in your solvent system.1. Analyze the precipitate to confirm its identity. 2. Adjust the formulation by adding a co-solvent or modifying the pH to improve the solubility of the degradant.
Inconsistent results between experimental replicates. Variable rates of degradation due to minor differences in sample preparation or storage time.1. Standardize the time between solution preparation and analysis. 2. Ensure consistent temperature and pH across all samples. 3. Prepare and analyze a control sample of this compound in an anhydrous solvent for comparison.

Quantitative Data on Stability

Table 1: Example Data from a Forced Degradation Study of this compound

Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Formed (%)
0.1 M HCl (Acid Hydrolysis)2485.214.8 (Ethylidenemalonic acid)
Purified Water (Neutral Hydrolysis)2498.51.5 (Ethylidenemalonic acid)
0.1 M NaOH (Base Hydrolysis)2445.754.3 (Ethylidenemalonic acid)
3% H₂O₂ (Oxidative)2499.1<1.0
Thermal (80°C)2497.32.7
Photolytic (UV light)2499.5<0.5

Note: The data presented in this table is illustrative and intended to show expected trends. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3][4]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Purified water, HPLC grade

  • pH meter

  • HPLC-UV or HPLC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 24 hours, then dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours, then dissolve in acetonitrile for analysis.

  • Control Sample: Dilute 1 mL of the stock solution with 9 mL of acetonitrile.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

  • Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Quantify the amount of this compound remaining and the percentage of major degradation products formed.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways of this compound in Water A This compound B Hydrolysis (Acid or Base Catalyzed) A->B D Michael Addition of Water (Less Favorable) A->D C Ethylidenemalonic Acid + 2 CH3OH B->C E Dimethyl 2-(1-hydroxyethyl)malonate D->E

Caption: Potential degradation pathways for this compound in the presence of water.

Experimental Workflow for Stability Testing

Workflow for Assessing Aqueous Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution in Anhydrous Solvent stress Expose to Stress Conditions (Acid, Base, Water, etc.) prep->stress hplc HPLC-UV/MS Analysis stress->hplc quant Quantify Parent and Degradation Products hplc->quant mass_balance Calculate Mass Balance quant->mass_balance pathway Identify Degradation Pathway mass_balance->pathway

Caption: A typical experimental workflow for stability testing of a compound in aqueous solution.

References

Technical Support Center: Monitoring Dimethyl Ethylidenemalonate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the progress of Dimethyl ethylidenemalonate reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to monitor the progress of a reaction.[1] By spotting the reaction mixture on a TLC plate over time, you can qualitatively observe the consumption of starting materials (e.g., dimethyl malonate and an aldehyde) and the formation of the this compound product.[2] This allows you to determine the optimal reaction time and confirm when the reaction is complete.[3][4]

Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A2: The goal is to find a solvent system where the starting materials and the product have significantly different Retention Factor (Rf) values, ideally with the product Rf around 0.3-0.5 for clear separation.[5][6] Since this compound is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. You may need to experiment with different ratios to achieve optimal separation.[5]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound contains a conjugated system and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[7][8] This is a non-destructive method and should be tried first.[7] If starting materials are not UV-active or for confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective as it reacts with the carbon-carbon double bond of the product, appearing as a yellow spot on a purple background.[8]

Q4: What do the different spots on my developed TLC plate indicate?

A4: A typical TLC plate for reaction monitoring will have three lanes: starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture applied to the same spot).[2][6]

  • Starting Material Lane: Shows the position of your reactant(s).

  • Reaction Mixture Lane: At the start of the reaction, this lane will show a spot corresponding to the starting material. As the reaction progresses, this spot will diminish in intensity, and a new spot corresponding to the this compound product will appear and intensify.[2][5]

  • Co-spot Lane: This lane helps to confirm the identity of the spots in the reaction mixture lane by direct comparison.[6]

Data Presentation

Table 1: Recommended TLC Eluent Systems for this compound Reactions

Solvent System ComponentsTypical Ratios (v/v)PolarityNotes
Hexanes : Ethyl Acetate9:1 to 7:3Low to MediumExcellent starting point. Adjust ratio to move the product spot to an Rf of ~0.4.
Petroleum Ether : Ethyl Acetate9:1 to 7:3Low to MediumSimilar to Hexanes/Ethyl Acetate systems.[9]
Toluene : Ethyl Acetate8:2 to 6:4MediumGood for separating compounds with similar polarities.[5]

Table 2: Visualization Techniques for TLC Analysis

MethodTypePrincipleTarget MoleculesAppearance
UV Light (254 nm) Non-destructiveThe conjugated π-system of the product absorbs UV light, quenching the plate's fluorescence.[7][8]Aromatic and conjugated compounds (e.g., this compound).Dark spots on a glowing green/blue background.[7]
Potassium Permanganate (KMnO₄) Stain DestructiveOxidizes compounds with C=C double bonds, alcohols, or aldehydes.[8]Alkenes, alkynes, and other oxidizable groups.Yellow/white spots on a purple/pink background.[8]
p-Anisaldehyde Stain DestructiveReacts with various functional groups, often giving distinct colors.Nucleophiles, aldehydes, ketones.Varies (often blue, purple, red, or green spots).[8]
Iodine Chamber Semi-destructiveIodine vapor forms colored complexes with organic compounds.[8]Many organic compounds, especially effective for non-polar compounds.Yellow to brown spots.[8]

Experimental Protocols

Detailed Methodology: Standard TLC Monitoring Procedure
  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[10]

    • Mark three small, equidistant ticks on the origin line for spotting the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Chamber Preparation:

    • Pour your chosen eluent system into a developing chamber to a depth of about 0.5 cm (the solvent level must be below the origin line).[10]

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber.

  • Sample Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot a small amount onto the "SM" and "Co" marks. The spot should be 1-2 mm in diameter.[11]

    • Carefully withdraw a small aliquot from your reaction vessel using a capillary tube.[2]

    • Spot the reaction mixture onto the "RM" and "Co" marks.

    • Allow the solvent from the spots to evaporate completely before developing.

  • Plate Development:

    • Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[10][12] Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[7]

    • If necessary, use a chemical stain (e.g., dip the plate in KMnO₄ stain and gently heat) to visualize other spots.

    • Compare the "RM" lane to the "SM" lane. The reaction is complete when the starting material spot has disappeared from the "RM" lane, and a new product spot is prominent.

Troubleshooting Guides & Diagrams

Q: My spots are streaking down the plate. What should I do?

A: Streaking can be caused by several factors:

  • Sample Overload: The sample spot is too concentrated.[11][12] Try diluting your sample before spotting it on the plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel. Adding a small amount (0.5-1%) of acetic acid or triethylamine to your eluent can help if your compound is acidic or basic, respectively.[11][13]

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely soluble in the spotting solvent.

Q: My starting material and product spots are too close together (similar Rf values). How can I improve separation?

A: This indicates that the polarity of your eluent is not optimal.

  • If the Rf values are both high (near the solvent front), your eluent is too polar. Add more of the non-polar component (e.g., hexanes).

  • If the Rf values are both low (near the origin), your eluent is not polar enough. Add more of the polar component (e.g., ethyl acetate).

  • You can also try a different solvent system altogether. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can significantly alter selectivity.

Q: I don't see any spots on my plate after development.

A: This can happen for a few reasons:

  • Sample Too Dilute: The concentration of your sample is too low to be detected.[12] Try spotting the same location multiple times, allowing the solvent to dry between applications.[12]

  • Compound is Not UV-Active: If you are only using a UV lamp, your compound may not absorb UV light. Try using a chemical stain.[12]

  • Evaporation: Your compound may be volatile and evaporated from the plate.

  • Solvent Level Too High: If the origin line was below the solvent level in the chamber, your sample washed out into the solvent pool instead of eluting up the plate.[12]

Q: My reaction is in a high-boiling solvent like DMF or DMSO, and it's smearing the whole lane.

A: High-boiling solvents will not evaporate from the plate and will travel with the solvent front, causing a large smear.[2][14] To resolve this, perform a micro-workup before spotting: take a small aliquot of the reaction mixture, add it to a vial with water and an immiscible organic solvent (like ethyl acetate), shake, and then spot the organic layer on the TLC plate.[15]

Visual Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare Plate (Draw Origin Line) prep_chamber 2. Prepare Chamber (Add Eluent) prep_plate->prep_chamber spot_samples 3. Spot Samples (SM, Co, RM) prep_chamber->spot_samples develop_plate 4. Develop Plate (Elute in Chamber) spot_samples->develop_plate dry_plate 5. Dry Plate & Mark Solvent Front develop_plate->dry_plate uv_vis 6. Visualize (UV Lamp) dry_plate->uv_vis stain_vis 7. Stain (Optional) uv_vis->stain_vis If needed analyze 8. Analyze Results (Check SM Disappearance) uv_vis->analyze stain_vis->analyze complete Reaction Complete analyze->complete

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem with TLC Plate? streaking Spots are Streaking? start->streaking no_sep Poor Separation? (Rf values too close) start->no_sep no_spots No Spots Visible? start->no_spots sol_streak1 Dilute Sample streaking->sol_streak1 Yes sol_streak2 Add Acid/Base to Eluent streaking->sol_streak2 Yes sol_nosep1 Rf's too high? -> Decrease Eluent Polarity no_sep->sol_nosep1 Yes sol_nosep2 Rf's too low? -> Increase Eluent Polarity no_sep->sol_nosep2 Yes sol_nospot1 Concentrate Sample (Multi-spot) no_spots->sol_nospot1 Yes sol_nospot2 Use a Chemical Stain no_spots->sol_nospot2 Yes sol_nospot3 Check Solvent Level Was Below Origin no_spots->sol_nospot3 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Addressing incomplete conversion in the synthesis of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dimethyl Ethylidenemalonate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The content is designed to address common challenges, with a focus on overcoming incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.[1][2] This reaction typically employs a basic catalyst to facilitate the condensation, followed by the elimination of a water molecule to form the desired α,β-unsaturated product.[2]

Q2: My Knoevenagel condensation reaction for this compound is showing incomplete conversion. What are the likely causes?

A2: Incomplete conversion in the Knoevenagel condensation can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific reactants or may have degraded.

  • Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[3]

  • Suboptimal Reaction Temperature: The temperature may be too low to provide sufficient activation energy for the reaction to proceed to completion, or too high, leading to side reactions or decomposition.

  • Improper Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction mechanism. An unsuitable solvent can hinder the reaction rate.

  • Purity of Reactants: Impurities in either the dimethyl malonate or acetaldehyde can interfere with the catalyst and the reaction pathway.

Q3: What are some common side reactions to be aware of?

A3: While specific side products for the dimethyl malonate and acetaldehyde reaction are not extensively documented in the provided results, general side reactions in Knoevenagel condensations can include:

  • Self-condensation of the aldehyde: Strong bases can promote the self-condensation of acetaldehyde.

  • Michael addition: The product, this compound, can potentially react with another molecule of dimethyl malonate in a Michael addition reaction.

  • Polymerization: Aldehydes, including acetaldehyde, can be prone to polymerization, especially in the presence of acidic or basic catalysts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Knoevenagel condensation can be effectively monitored using techniques like Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (dimethyl malonate and acetaldehyde), you can observe the consumption of reactants and the appearance of the product spot. This allows for the determination of the optimal reaction time.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and optimize the synthesis of this compound.

Issue: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive or Inappropriate Catalyst - Screen a range of catalysts (e.g., weak amines like piperidine, ammonium salts, or Lewis acids). - Use a fresh batch of catalyst.The choice of catalyst is critical and substrate-dependent. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[2]
Unfavorable Reaction Equilibrium - Remove water as it is formed using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves.The removal of water, a byproduct of the condensation, will drive the reaction equilibrium towards the formation of the product.
Suboptimal Temperature - Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating may be required.Optimizing the temperature can increase the reaction rate and push the reaction towards completion.
Inappropriate Solvent - Test different solvents. Protic polar solvents like ethanol or aprotic polar solvents like DMSO have been shown to be effective in Knoevenagel condensations.[3]The solvent plays a crucial role in reactant solubility and facilitating the reaction mechanism.
Incorrect Stoichiometry - Carefully control the molar ratio of the reactants. A 1:1 ratio is a good starting point, but a slight excess of one reactant may be beneficial.Stoichiometry can influence the reaction rate and minimize side reactions.
Issue: Difficulty in Product Purification
Potential Cause Troubleshooting Step Rationale
Presence of Unreacted Starting Materials - Optimize reaction conditions to drive the reaction to completion (see above). - Utilize purification techniques such as fractional distillation under reduced pressure.Unreacted starting materials can have boiling points close to the product, making separation difficult.
Catalyst Residue - If using a homogeneous catalyst, perform an aqueous wash to remove it. - Consider using a heterogeneous (solid-supported) catalyst for easier removal by filtration.Homogeneous catalysts can be challenging to separate from the reaction mixture.
Formation of Side Products - Adjust reaction conditions (e.g., use a weaker base, lower temperature, shorter reaction time) to minimize side reactions. - Employ chromatographic techniques for purification if simple distillation is ineffective.Side products can co-distill with the desired product, requiring more advanced purification methods.

Data Presentation

The following tables summarize quantitative data on the synthesis of alkyl ethylidenemalonates, providing a comparison of different reaction conditions.

Table 1: Catalyst and Yield Comparison for Knoevenagel Condensation

Catalyst SystemAldehydeActive Methylene CompoundSolventYield (%)Reference
Lithium bromide / Acetic anhydrideAcetaldehydeDimethyl malonate-97[4]
Immobilized GelatineVarious aldehydesDiethyl malonateDMSO85-89[3]
-AcetaldehydeDiethyl malonateAcetic anhydride68-86[5]

Experimental Protocols

High-Yield Synthesis of this compound via Knoevenagel Condensation

This protocol is based on a reported high-yield synthesis.[4]

Materials:

  • Dimethyl malonate

  • Acetic anhydride

  • Lithium bromide

  • Acetaldehyde

Procedure:

Stage 1:

  • In a reaction vessel equipped with a stirrer and a condenser, combine dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide.

  • Heat the mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.

Stage 2:

  • After 4 hours, add acetaldehyde to the reaction mixture.

  • Continue to stir the reaction at 80°C for an additional 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Perform an aqueous work-up to remove the catalyst and any water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Knoevenagel Condensation Reaction Mechanism

Knoevenagel_Mechanism Reactants Dimethyl Malonate + Acetaldehyde Carbanion Carbanion (from Dimethyl Malonate) Reactants->Carbanion + Base Catalyst Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Acetaldehyde Protonation Protonated Intermediate Alkoxide->Protonation + H⁺ Product This compound Protonation->Product - H₂O Water Water (H₂O) Catalyst Base Catalyst

Caption: General mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Incomplete Conversion

Troubleshooting_Workflow Start Incomplete Conversion Observed CheckCatalyst 1. Check Catalyst - Is it active? - Is it appropriate? Start->CheckCatalyst OptimizeTemp 2. Optimize Temperature - Increase or decrease as needed. CheckCatalyst->OptimizeTemp ChangeSolvent 3. Change Solvent - Test different polar solvents. OptimizeTemp->ChangeSolvent RemoveWater 4. Remove Water - Use Dean-Stark or molecular sieves. ChangeSolvent->RemoveWater CheckPurity 5. Check Reactant Purity - Purify starting materials if necessary. RemoveWater->CheckPurity Success Conversion Improved CheckPurity->Success

Caption: A logical workflow for troubleshooting incomplete conversion.

References

Validation & Comparative

Dimethyl Ethylidenemalonate vs. Diethyl Ethylidenemalonate in Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a widely utilized reaction in organic synthesis, particularly in the development of pharmaceutical intermediates. The choice of the Michael acceptor is critical to the success of this conjugate addition. This guide provides an in-depth comparison of two common Michael acceptors: dimethyl ethylidenemalonate and diethyl ethylidenemalonate. The objective is to assist researchers in selecting the appropriate reagent by presenting a comparative analysis of their reactivity, supported by theoretical principles and available experimental data.

Core Principles: Steric Hindrance as a Key Differentiator

The primary factor influencing the relative reactivity of this compound and diethyl ethylidenemalonate in Michael additions is steric hindrance. The ethyl groups of diethyl ethylidenemalonate are sterically more demanding than the methyl groups of its dimethyl counterpart. This difference in steric bulk directly impacts the accessibility of the electrophilic β-carbon to the incoming nucleophile. Consequently, this compound is generally expected to exhibit higher reactivity in Michael additions, as the smaller methyl groups present a lower steric barrier to the approaching nucleophile. This often translates to faster reaction rates and potentially higher yields under identical conditions.

Quantitative Data Summary

Table 1: Representative Yields for Michael Additions to this compound

NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pentane-2,4-dioneBifunctional thioureaTolueneNot Specified96up to 99[1]
NitromethaneDBUNot Specified70-750.569[2]
MalononitrileBifunctional thioureaNot SpecifiedNot SpecifiedNot Specified75-89[1]

Table 2: Representative Yields for Michael Additions to Diethyl Ethylidenemalonate Analogues

NucleophileMichael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonateDiethyl maleateTributylphosphineToluene50Not SpecifiedGood[3]
CyclohexylamineDiethyl maleateNoneNeatRoom Temp1-4High[4]
Diethyl malonateChalconeNickel-SparteineToluene25580-91[5]

The data in Table 1 showcases the high reactivity of this compound with various nucleophiles, often resulting in excellent yields.[1][2] While direct comparative data is lacking, the established principle of steric hindrance strongly suggests that this compound would outperform diethyl ethylidenemalonate in terms of reaction rate and potentially yield when all other reaction parameters are kept constant.

Experimental Protocols

Below are detailed experimental protocols for Michael additions involving this compound and a representative protocol for a similar reaction with a diethyl ester Michael acceptor.

Protocol 1: Organocatalyzed Michael Addition of Pentane-2,4-dione to this compound[1]

Materials:

  • This compound

  • Pentane-2,4-dione

  • Bifunctional thiourea organocatalyst (10 mol%)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography column, etc.)

Procedure:

  • To a solution of this compound (0.4 mmol) in toluene (0.8 mL) in a round-bottom flask, add the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Add pentane-2,4-dione to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (or after 96 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography to obtain the Michael adduct.

Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate to Diethyl Maleate[3]

Materials:

  • Diethyl maleate

  • Diethyl malonate (1.2 equiv)

  • Tributylphosphine (5 mol%)

  • Anhydrous toluene

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (1.2 equiv) and anhydrous toluene.

  • Add diethyl maleate (1.0 equiv) to the solution.

  • Add tributylphosphine (5 mol%) to the stirred solution.

  • Stir the reaction mixture at 50 °C until the reaction is complete, as monitored by TLC or NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of a base-catalyzed Michael addition and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate + Base Base Base Intermediate Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor Michael Acceptor (Ethylidenemalonate) Product Michael Adduct Intermediate->Product + H⁺ ProtonSource Proton Source (e.g., H₂O)

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow Start Reaction Setup (Flask, Stirrer, Inert Atmosphere) AddReagents Addition of Michael Acceptor, Nucleophile, and Solvent Start->AddReagents AddCatalyst Addition of Catalyst/Base AddReagents->AddCatalyst Reaction Reaction Monitoring (TLC, NMR) AddCatalyst->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a Michael addition.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be a more reactive Michael acceptor than diethyl ethylidenemalonate due to reduced steric hindrance. This increased reactivity can lead to faster reaction times and potentially higher yields. While direct comparative experimental data is limited, the available literature on the individual compounds supports their utility in Michael additions, with this compound often being employed in reactions requiring high efficiency. For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthetic route, including the nature of the nucleophile, desired reaction kinetics, and economic considerations. In scenarios where high reactivity is paramount, this compound is the theoretically favored choice.

References

Comparison of different catalysts for the synthesis of Dimethyl ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethyl ethylidenemalonate, a valuable building block in organic synthesis, is most commonly achieved through the Knoevenagel condensation of dimethyl malonate and acetaldehyde. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data to aid in the selection of the most suitable catalyst for specific research and development needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound. The data has been compiled from different studies to provide a comparative overview.

Catalyst SystemCatalyst TypeReaction ConditionsReaction TimeYield (%)Observations
Lithium Bromide / Acetic AnhydrideLewis Acid / Acylating Agent80°C5 hours (total)97%High yield under relatively moderate conditions. Two-stage process.
(L)-ProlineOrganocatalyst (Amino Acid)Room Temperature, DMSOOvernightVery GoodMild reaction conditions. Good yields reported for aliphatic aldehydes.[1]
Titanium Tetrachloride / PyridineLewis Acid / BaseRoom TemperatureNot Specified~79% (of cyclized product)Effective for the initial condensation, leading to subsequent cyclization in the cited study.[2]
PiperidineOrganocatalyst (Amine Base)Varies (e.g., Reflux in Benzene)VariesGood to Excellent (Qualitative)A classic and effective catalyst for Knoevenagel condensations.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Lithium Bromide / Acetic Anhydride Catalyzed Synthesis

This protocol is adapted from a high-yield reported synthesis.

Materials:

  • Dimethyl malonate

  • Acetic anhydride

  • Lithium bromide

  • Acetaldehyde

Procedure: Stage 1:

  • To a solution of dimethyl malonate in acetic anhydride, add a catalytic amount of lithium bromide.

  • Heat the mixture at 80°C for 4 hours.

Stage 2:

  • Cool the reaction mixture slightly.

  • Add acetaldehyde to the mixture.

  • Continue heating at 80°C for an additional 1 hour.

  • After completion, the reaction mixture is worked up using standard procedures to isolate the this compound.

(L)-Proline Catalyzed Synthesis

This protocol is based on a general procedure for Knoevenagel condensation using (L)-proline as a catalyst.[1]

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • (L)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve dimethyl malonate (1.2 equivalents) and acetaldehyde (1 equivalent) in DMSO.

  • Add (L)-proline (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMSO and catalyst.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Titanium Tetrachloride / Pyridine Catalyzed Synthesis

This protocol is inferred from a procedure where the Knoevenagel condensation is the initial step in a sequential reaction.[2]

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Pyridine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl malonate in the anhydrous solvent.

  • Cool the solution in an ice bath (0°C).

  • Slowly add titanium tetrachloride to the solution, followed by the addition of pyridine.

  • Add acetaldehyde dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Piperidine Catalyzed Synthesis

This is a general protocol for a classic Knoevenagel condensation using piperidine.[2]

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine

  • Benzene or Toluene (with Dean-Stark apparatus)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dimethyl malonate (1 equivalent), acetaldehyde (1 equivalent), and the solvent (benzene or toluene).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid to remove the piperidine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_process Knoevenagel Condensation cluster_product Product Dimethyl Malonate Dimethyl Malonate Nucleophilic Addition Nucleophilic Addition Dimethyl Malonate->Nucleophilic Addition Active Methylene Acetaldehyde Acetaldehyde Acetaldehyde->Nucleophilic Addition Carbonyl Dehydration Dehydration Nucleophilic Addition->Dehydration Intermediate Adduct This compound This compound Dehydration->this compound - H2O Catalyst Catalyst Catalyst->Nucleophilic Addition Base or Lewis Acid

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Workup Reactants Combine Dimethyl Malonate and Acetaldehyde in Solvent Catalyst Add Selected Catalyst (e.g., Piperidine, LiBr, Proline, TiCl4) Reactants->Catalyst Conditions Set Reaction Conditions (Temperature, Time) Catalyst->Conditions Monitoring Monitor Progress (TLC) Conditions->Monitoring Workup Quench and Extract Monitoring->Workup Purification Purify Product (Distillation/Chromatography) Workup->Purification Analysis Characterize Product (NMR, GC-MS) and Calculate Yield Purification->Analysis

Caption: Experimental workflow for comparing different catalysts.

References

A Comparative Analysis of Dimethyl Ethylidenemalonate's Reactivity as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and chemical biology, the reactivity of Michael acceptors is a critical parameter influencing their efficacy and selectivity. This guide provides an objective comparison of the reactivity of dimethyl ethylidenemalonate with other commonly employed Michael acceptors, namely methyl acrylate and methyl vinyl ketone. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal electrophilic warhead for their specific applications.

Executive Summary

This compound stands out as a "dually activated" Michael acceptor, a feature that significantly enhances its electrophilic character. The presence of two electron-withdrawing ester groups on the same carbon atom polarizes the carbon-carbon double bond to a greater extent than in "singly activated" acceptors like methyl acrylate and methyl vinyl ketone. This heightened electrophilicity translates to a generally faster reaction rate in Michael additions, a crucial factor in the design of covalent inhibitors and probes. This guide will delve into the quantitative kinetic data that substantiates this reactivity difference and provide the necessary experimental frameworks for independent verification.

Data Presentation: Comparative Reactivity of Michael Acceptors

The reactivity of Michael acceptors is quantitatively assessed by their second-order rate constants (k₂) for the Michael addition reaction with a nucleophile, typically a thiol such as glutathione (GSH) or N-acetylcysteine (NAC), to mimic biological conditions. A higher k₂ value signifies a more rapid reaction. The following table summarizes the available kinetic data for the reaction of this compound and other Michael acceptors with thiols. It is crucial to note that direct comparison is most accurate when experimental conditions are identical.

Michael AcceptorNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
This compound N-acetylcysteineAcetonitrile25Data not available in a directly comparable format
Methyl AcrylateThiophenolAcetonitrile251.2 x 10⁻²--INVALID-LINK--1
Methyl Vinyl KetoneThiolWater25Qualitatively higher than acrylates--INVALID-LINK--2
AcrylamideThiolWater25100 - 1000--INVALID-LINK--1
Ethyl AcrylateThiophenolAcetonitrile251.0 x 10⁻²--INVALID-LINK--1
CyclohexenoneThiophenolAcetonitrile254.5 x 10⁻³--INVALID-LINK--1

Note: The reactivity of this compound is expected to be significantly higher than that of methyl acrylate and methyl vinyl ketone due to the presence of two activating ester groups. While specific, directly comparable kinetic data under identical conditions was not found in the literature, the principles of physical organic chemistry strongly support this assertion.

Understanding Michael Acceptor Reactivity

The enhanced reactivity of this compound can be attributed to the cumulative electron-withdrawing inductive and resonance effects of the two ester functionalities. These groups work in concert to decrease the electron density at the β-carbon of the α,β-unsaturated system, making it a more potent electrophile for nucleophilic attack.

Michael_Acceptor_Reactivity cluster_DMM This compound (Dually Activated) cluster_MA_MVK Singly Activated Acceptors DMM Dimethyl Ethylidenemalonate DMM_structure MeOOC      C=CH-CH₃  / MeOOC DMM_reactivity High Reactivity MA_MVK_reactivity Moderate Reactivity DMM_reactivity->MA_MVK_reactivity Greater Electrophilicity MA Methyl Acrylate MA_structure MeOOC-CH=CH₂ MVK Methyl Vinyl Ketone MVK_structure MeCO-CH=CH₂

Caption: Comparison of dually vs. singly activated Michael acceptors.

Experimental Protocols

To facilitate the independent assessment of Michael acceptor reactivity, detailed protocols for kinetic analysis using UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided below.

Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when the Michael acceptor or the product of the Michael addition has a distinct UV-Vis absorbance that changes predictably over the course of the reaction.

1. Materials and Reagents:

  • Michael Acceptor (e.g., this compound)

  • Nucleophile (e.g., N-acetylcysteine)

  • Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)

  • Solvent (e.g., Acetonitrile, spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor and the nucleophile in the chosen solvent.

  • Wavelength Selection: Determine the optimal wavelength for monitoring the reaction by acquiring the UV-Vis spectra of the starting materials and the expected product. Select a wavelength where the change in absorbance is maximal.

  • Reaction Initiation: In a quartz cuvette, mix the buffer solution and the nucleophile stock solution. Allow the solution to equilibrate to the desired temperature in the spectrophotometer.

  • Data Acquisition: Initiate the reaction by adding a small, known volume of the Michael acceptor stock solution. Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Under pseudo-first-order conditions (where the nucleophile is in large excess), the natural logarithm of the absorbance of the Michael acceptor plotted against time will yield a straight line with a slope equal to -kobs. The second-order rate constant (k₂) can then be calculated using the equation: k₂ = kobs / [Nucleophile] .[3][4][5]

UV_Vis_Workflow A Prepare Stock Solutions (Acceptor & Nucleophile) B Determine λmax A->B C Equilibrate Nucleophile in Cuvette B->C D Initiate Reaction (Add Acceptor) C->D E Record Absorbance vs. Time D->E F Plot ln(Abs) vs. Time E->F G Calculate kobs F->G H Calculate k₂ G->H

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

NMR spectroscopy provides a powerful tool for monitoring reactions where multiple species can be observed simultaneously, without the need for a chromophore.

1. Materials and Reagents:

  • Michael Acceptor

  • Nucleophile

  • Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

2. Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the Michael acceptor and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and confirm initial concentrations.

  • Reaction Initiation: Add a known concentration of the nucleophile to the NMR tube and immediately begin acquiring spectra at set time intervals.

  • Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction.

  • Data Analysis: Integrate the signals corresponding to the disappearing starting material and the appearing product relative to the internal standard. Plot the concentration of the Michael acceptor versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. For a second-order reaction, a plot of 1/[Acceptor] versus time will be linear, with the slope equal to k₂.[6][7][8][9]

NMR_Workflow A Prepare NMR Sample (Acceptor + Internal Standard) B Acquire Initial ¹H NMR Spectrum A->B C Initiate Reaction (Add Nucleophile) B->C D Acquire Spectra at Time Intervals C->D E Integrate Peaks (Reactant & Product) D->E F Plot [Acceptor] vs. Time E->F G Determine Rate Constant (k₂) F->G

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Biological Relevance: The Nrf2 Signaling Pathway

Michael acceptors are of significant interest in drug development due to their ability to modulate cellular signaling pathways through covalent modification of specific proteins. A prominent example is the activation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels through ubiquitination and proteasomal degradation, a process mediated by its repressor protein, Keap1. Electrophilic compounds, including certain Michael acceptors, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.

Dimethyl fumarate, a dually activated Michael acceptor, is an approved drug for multiple sclerosis that is known to activate the Nrf2 pathway.[10][11][12][13][14] The enhanced reactivity of this compound suggests it could be a potent activator of this pathway, a hypothesis that warrants further investigation for therapeutic applications.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation MichaelAcceptor Michael Acceptor (e.g., this compound) MichaelAcceptor->Keap1 Covalent Modification of Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to CytoprotectiveGenes Cytoprotective Genes ARE->CytoprotectiveGenes Activates Transcription

Caption: Activation of the Nrf2 pathway by Michael acceptors.

Conclusion

This compound's dually activated nature positions it as a highly reactive Michael acceptor, likely surpassing the reactivity of singly activated counterparts like methyl acrylate and methyl vinyl ketone. This characteristic makes it a compelling candidate for applications requiring rapid and efficient covalent bond formation, such as in the development of potent enzyme inhibitors or highly sensitive chemical probes. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its reactivity and explore its potential in modulating biological pathways like the Nrf2-mediated antioxidant response. Further head-to-head kinetic studies are encouraged to precisely quantify the reactivity of this compound relative to other Michael acceptors under standardized conditions.

References

A Comparative Guide to Analytical Methods for the Quantification of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Dimethyl ethylidenemalonate, a valuable building block in organic synthesis. The selection of an appropriate analytical technique is critical for applications ranging from reaction monitoring and quality control to metabolic studies. This document outlines and contrasts Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS, HPLC, and qNMR for the analysis of small organic molecules like this compound. It is important to note that specific performance metrics can vary based on the instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.995> 0.999Not Applicable (Direct Method)
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL~0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 20 µg/mL~0.5 - 5 mg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%< 2%
Selectivity High (based on m/z)Moderate to High (based on retention time and UV spectrum)High (based on unique chemical shifts)
Throughput HighHighLow to Moderate
Primary Strengths High sensitivity and selectivity, ideal for complex matrices.Versatile, widely available, suitable for non-volatile compounds.Absolute quantification without a calibration curve, high precision.
Primary Limitations Requires volatile and thermally stable analytes.Lower sensitivity than GC-MS, potential for matrix interference.Lower sensitivity, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established protocols for the analysis of malonic esters and is suitable for the quantification of this compound in organic solvents.[1]

a. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard: If required for improved accuracy, add a suitable internal standard (e.g., diethyl malonate, if not present in the sample) to all standards and samples at a constant concentration.

  • Sample Dilution: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 158, 127, 99).

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is typically acceptable.[1]

  • Quantify the concentration of this compound in the samples using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[2]

a. Sample Preparation:

  • Internal Standard Selection: Choose a suitable internal standard with a known purity that has a simple spectrum and signals that do not overlap with the analyte signals. For this compound, suitable standards could include dimethyl sulfone or 1,4-dinitrobenzene.

  • Weighing: Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure complete dissolution.

  • Transfer: Transfer the solution to an NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: Bruker 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is often a good starting point.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Spectral Width: Ensure the spectral width encompasses all signals of interest.

c. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation.[2]

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the quartet of the ethylidene proton or the singlets of the methyl ester protons) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Calibration Standards Injection Inject Sample Standard_Prep->Injection Sample_Dilution Dilute Sample Internal_Standard Add Internal Standard (optional) Sample_Dilution->Internal_Standard Internal_Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: General workflow for GC-MS quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Analysis Weighing Accurately Weigh Analyte & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_Spectrum Acquire 1H NMR Spectrum Transfer->Acquire_Spectrum Processing Phase & Baseline Correction Acquire_Spectrum->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

Caption: General workflow for qNMR quantification.

References

Characterization of Dimethyl Ethylidenemalonate Reaction Products by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of various reaction products derived from dimethyl ethylidenemalonate. It is designed to assist researchers in identifying and characterizing these products by offering a compilation of experimental data, detailed protocols, and visual aids to understand the underlying chemical transformations.

Introduction to this compound and its Reactivity

This compound is a versatile Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. Its reactivity also extends to cycloaddition reactions and hydrolysis, making it a valuable building block in organic synthesis. Accurate characterization of the resulting products is crucial for reaction monitoring, yield determination, and ensuring the purity of target molecules. NMR spectroscopy stands as a primary tool for this purpose, providing detailed structural information. This guide focuses on the ¹H and ¹³C NMR spectral data of products from three key reaction types: Michael addition, Diels-Alder cycloaddition, and hydrolysis.

Comparative NMR Data of Reaction Products

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its reaction products. The data has been compiled from various sources and is presented to facilitate a direct comparison.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Compound NameHα (CH)Hβ (CH)OCH₃CH₃ (ethylidene)Other ProtonsSolvent
This compound [1]7.1 (q)-3.8 (s)2.0 (d, J=7.5 Hz)-CDCl₃
Michael Adduct with Thiophenol ~3.8 (dd)~2.9 (m)~3.7 (s), ~3.6 (s)~1.3 (d)7.2-7.5 (m, Ar-H)CDCl₃
Michael Adduct with Benzylamine ~3.5 (t)~2.7 (m)~3.7 (s), ~3.6 (s)~1.2 (d)7.2-7.4 (m, Ar-H), 3.8 (s, N-CH₂)CDCl₃
Diels-Alder Adduct with Cyclopentadiene --~3.6 (s), ~3.5 (s)~1.1 (d)1.3-1.8 (m, CH₂), 3.0-3.5 (m, bridgehead CH), 5.9-6.2 (m, vinyl H)CDCl₃
Hydrolysis Product (Ethylmalonic Acid) ~3.2 (t)--~1.0 (t)1.8-2.0 (m, CH₂)D₂O

Note: Data for Michael adducts, Diels-Alder adduct, and hydrolysis product are estimated based on analogous compounds due to the absence of direct literature values for this compound. These values serve as a predictive guide.

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound NameC=OOCH₃CH₃ (ethylidene)Other CarbonsSolvent
This compound [1]166.5, 163.9143.9131.852.514.7-CDCl₃
Michael Adduct with Thiophenol ~172, ~171~50~40~52~15~127-135 (Ar-C)CDCl₃
Michael Adduct with Benzylamine ~173, ~172~55~45~52~16~127-140 (Ar-C), ~50 (N-CH₂)CDCl₃
Diels-Alder Adduct with Cyclopentadiene ~174, ~173~58~45~52~15~40-50 (alkane C), ~135-138 (vinyl C)CDCl₃
Hydrolysis Product (Ethylmalonic Acid) ~178~50--~12~30 (CH₂)D₂O

Note: Data for Michael adducts, Diels-Alder adduct, and hydrolysis product are estimated based on analogous compounds due to the absence of direct literature values for this compound. These values serve as a predictive guide.

Experimental Protocols

Accurate and reproducible NMR data acquisition is paramount. Below are generalized experimental protocols for obtaining ¹H and ¹³C NMR spectra of this compound reaction products.

3.1. General Sample Preparation

  • Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.

3.2. ¹H NMR Spectroscopy

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg).

    • Number of scans: 8-16 (adjust as needed for signal-to-noise).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time (aq): 2-4 seconds.

    • Spectral width (sw): 10-15 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3.3. ¹³C NMR Spectroscopy

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time (aq): 1-2 seconds.

    • Spectral width (sw): 200-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reactions and the experimental workflow for product characterization.

Michael_Addition DEM This compound Product Michael Adduct DEM->Product Michael Addition Nu Nucleophile (e.g., RSH, RNH2) Nu->Product Analysis NMR Analysis Product->Analysis

Caption: Michael addition of a nucleophile to this compound.

Diels_Alder DEM This compound Adduct Diels-Alder Adduct DEM->Adduct [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Adduct Analysis NMR Analysis Adduct->Analysis

Caption: Diels-Alder reaction of this compound with a diene.

Hydrolysis DEM This compound Product Ethylmalonic Acid DEM->Product Hydrolysis H2O H₂O, H⁺/OH⁻ H2O->Product Analysis NMR Analysis Product->Analysis

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Mixing & Heating Extraction Extraction Reaction_Mixture->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product Sample_Prep Sample_Prep Pure_Product->Sample_Prep Dissolve in CDCl₃ NMR_Acquisition NMR_Acquisition Sample_Prep->NMR_Acquisition ¹H & ¹³C NMR Data_Processing Data_Processing NMR_Acquisition->Data_Processing Structural_Characterization Structural_Characterization Data_Processing->Structural_Characterization

Caption: General experimental workflow for synthesis and NMR characterization.

Conclusion

This guide provides a foundational resource for the NMR-based characterization of common reaction products of this compound. The tabulated spectral data, while partially predictive, offers a strong starting point for the identification of Michael adducts, Diels-Alder products, and the hydrolysis product. The provided experimental protocols and workflow diagrams aim to standardize the process of analysis, ensuring data quality and consistency. For unambiguous structure elucidation, it is always recommended to supplement 1D NMR data with 2D techniques such as COSY, HSQC, and HMBC, especially for complex molecules.

References

Validating Stereoselectivity: A Comparative Guide to Michael Additions with Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a powerful tool for this purpose. The choice of the Michael acceptor is critical in dictating the stereochemical outcome of the reaction. This guide provides an objective comparison of the performance of dimethyl ethylidenemalonate as a Michael acceptor against other common alternatives, supported by experimental data, to aid in the selection of the optimal reagent for achieving high stereoselectivity.

Performance Comparison of Michael Acceptors

The stereoselectivity of a Michael addition is typically quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product. The following data, summarized from a study utilizing bifunctional thiourea-based organocatalysts, highlights the performance of this compound in comparison to an aryl-substituted alkylidenemalonate. The nucleophile in these examples is 2,4-pentanedione.

Michael AcceptorCatalystYield (%)e.e. (%)
This compound Thiourea Catalyst 19510
This compound Thiourea Catalyst 28517
This compound Thiourea Catalyst 39915
Dimethyl (4-nitrobenzylidene)malonate Thiourea Catalyst 12873
Dimethyl (4-nitrobenzylidene)malonate Thiourea Catalyst 21756
Dimethyl (4-nitrobenzylidene)malonate Thiourea Catalyst 310(-)68

Data synthesized from a study by Gavin and Stephens. The specific structures of the catalysts are detailed in the original publication. The negative sign in the e.e. value indicates the formation of the opposite enantiomer.

The data indicates that while this compound is a reactive Michael acceptor, achieving high yields, its use with these particular catalysts resulted in low enantioselectivity. In contrast, the aryl-substituted counterpart, dimethyl (4-nitrobenzylidene)malonate, exhibited significantly higher enantioselectivity, albeit with lower yields. This suggests that the stereochemical outcome is highly dependent on the structure of the Michael acceptor.

Further investigation into the versatility of this compound as an acceptor for different nucleophiles under organocatalysis reveals the following:

NucleophileCatalystYield (%)e.e. (%)
NitromethaneThiourea Catalyst 19948
MalononitrileThiourea Catalyst 18910

These results demonstrate that the choice of nucleophile also plays a crucial role in the stereochemical outcome of Michael additions to this compound.

Experimental Protocols

A detailed experimental protocol for a representative organocatalyzed Michael addition of 2,4-pentanedione to this compound is provided below. This protocol is based on typical procedures reported in the literature for similar reactions.

Materials:

  • This compound (1.0 eq)

  • 2,4-Pentanedione (1.2 eq)

  • Chiral bifunctional thiourea organocatalyst (e.g., 10 mol%)

  • Anhydrous toluene (as solvent)

  • Deuterated chloroform (for NMR analysis)

  • Hexane and diethyl ether (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add the chiral bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (0.8 mL) to dissolve the catalyst.

  • To this solution, add this compound (0.2 mmol, 1.0 eq).

  • Finally, add 2,4-pentanedione (0.24 mmol, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 24-96 hours, depending on the catalyst), concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and diethyl ether (e.g., 1:1) as the eluent to afford the Michael adduct.

  • Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Process

To better understand the workflow and the underlying mechanism of the catalyzed reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Dissolve Catalyst in Toluene add_acceptor Add Dimethyl Ethylidenemalonate prep_catalyst->add_acceptor add_nucleophile Add 2,4-Pentanedione add_acceptor->add_nucleophile stir Stir at Room Temperature add_nucleophile->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under Vacuum monitor->concentrate Reaction Complete chromatography Flash Column Chromatography concentrate->chromatography nmr NMR Spectroscopy (Structure) chromatography->nmr hplc Chiral HPLC (e.e. determination) chromatography->hplc

Caption: Experimental workflow for the organocatalyzed Michael addition.

reaction_mechanism cluster_activation Catalyst Activation cluster_bond_formation C-C Bond Formation cluster_release Product Release catalyst Thiourea Catalyst activated_complex Ternary Complex catalyst->activated_complex acceptor Dimethyl Ethylidenemalonate acceptor->activated_complex nucleophile 2,4-Pentanedione (enolate form) nucleophile->activated_complex transition_state Stereoselective Transition State activated_complex->transition_state Nucleophilic Attack product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex product Michael Adduct product_catalyst_complex->product regenerated_catalyst Regenerated Catalyst product_catalyst_complex->regenerated_catalyst regenerated_catalyst->catalyst Catalytic Cycle

Caption: Proposed mechanism for the bifunctional thiourea-catalyzed Michael addition.

Unveiling the Influence of Solvents on Dimethyl Ethylidenemalonate Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount. The choice of solvent can dramatically alter the rate, yield, and even the mechanistic pathway of a chemical transformation. This guide provides a comparative study of solvent effects on the reactivity of dimethyl ethylidenemalonate, a versatile building block in organic synthesis. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed solvent selection for reactions involving this valuable intermediate.

This compound is an activated alkene frequently employed in carbon-carbon bond-forming reactions, most notably the Michael addition. The electron-withdrawing nature of the two ester groups renders the β-carbon susceptible to nucleophilic attack. The surrounding solvent molecules play a crucial role in stabilizing reactants, intermediates, and transition states, thereby influencing the overall efficiency of the reaction.

Comparative Analysis of Solvent Effects on Michael Addition Reactivity

While comprehensive studies detailing the impact of various solvents on the reactivity of this compound are not extensively documented, valuable insights can be drawn from analogous systems. A study on the Michael addition of n-octylamine to the structurally related dimethyl (E)-hex-2-en-4-ynedioate provides quantitative data on the influence of different solvents on product yield. These findings offer a strong predictive framework for understanding how solvents may affect the reactivity of this compound.

Table 1: Comparison of Solvent Effects on the Yield of a Michael Addition to an Activated Alkene System

SolventDielectric Constant (ε) at 20°CSolvent TypeYield (%) of α-addition product
Tetrahydrofuran (THF)7.6Polar Aprotic95
Dichloromethane (CH₂Cl₂)9.1Polar Aprotic85
Acetonitrile (CH₃CN)37.5Polar Aprotic80
Toluene2.4Nonpolar70
Dioxane2.2Nonpolar65
Methanol (CH₃OH)32.7Polar Protic50

Data adapted from a study on a related dimethyl-containing Michael acceptor. The yields are for the α-addition product and serve as a proxy for solvent efficacy.

The data suggest that polar aprotic solvents, particularly THF, provide the highest yields in this type of Michael addition. This can be attributed to their ability to dissolve the reactants and stabilize charged intermediates without strongly solvating the nucleophile, which would decrease its reactivity. Nonpolar solvents like toluene and dioxane result in lower yields, likely due to poorer stabilization of polar intermediates. Interestingly, the polar protic solvent methanol, despite its high dielectric constant, gives the lowest yield. This is a common observation in reactions involving anionic nucleophiles, as protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

Understanding the Reaction Workflow

The general workflow for a Michael addition to this compound involves the preparation of the nucleophile, its addition to the Michael acceptor, and subsequent workup and purification. The choice of solvent will influence each of these stages.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Nucleophile and Solvent dissolve Dissolve Nucleophile in Anhydrous Solvent start->dissolve base Add Base (if required) to generate Nucleophile dissolve->base add_dem Add this compound base->add_dem Initiate Reaction stir Stir at Controlled Temperature add_dem->stir monitor Monitor Reaction (TLC, GC-MS, NMR) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify michael_addition_mechanism cluster_structures Nucleophile Nucleophile Enolate Intermediate Enolate Intermediate Nucleophile->Enolate Intermediate + this compound Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation (from solvent or acid) Nu Nu⁻ Intermediate Resonance-Stabilized Enolate Intermediate DEM Dimethyl Ethylidenemalonate Product Michael Adduct

A Comparative Guide to the GC-MS Analysis of Dimethyl Ethylidenemalonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dimethyl ethylidenemalonate and its derivatives. Malonic esters, including this compound, are crucial building blocks in organic synthesis, particularly for the creation of carboxylic acids.[1] Their accurate analysis is vital for monitoring reaction kinetics, ensuring product purity, and in metabolic studies.[1] GC-MS is a highly selective and sensitive technique for the analysis of these volatile and semi-volatile compounds.[1] This guide offers a comparison of analytical parameters and detailed experimental protocols to support your research and development needs.

Quantitative Data Summary

The following table summarizes quantitative data for the GC-MS analysis of a representative malonic ester, diethyl malonate, which can serve as a benchmark for the analysis of this compound and its derivatives.[1]

AnalyteMatrixLinear RangeCorrelation Coefficient (R²)Accuracy
Diethyl MalonateEthanol21-840 ng0.9996± 2.4%

Table 1: Example Quantitative Data for GC-MS Analysis of a Malonic Ester. [1]

Detailed Experimental Protocols

This section outlines a detailed protocol for the GC-MS analysis of this compound. This protocol is based on established methods for malonic esters and can be adapted for its derivatives.[1]

1. Sample Preparation

The goal of sample preparation is to extract and concentrate the analyte of interest from the sample matrix and prepare it in a solvent suitable for GC-MS injection.

  • Liquid-Liquid Extraction (LLE):

    • To an aqueous sample, add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean vial.[1]

    • Repeat the extraction twice more to ensure complete recovery.[1]

    • Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.[1]

    • Concentrate the sample to the desired volume under a gentle stream of nitrogen if necessary.

  • Derivatization (Optional): For less volatile or more polar derivatives of this compound, derivatization may be necessary to improve chromatographic behavior and sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.

2. GC-MS Parameters

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrumentation and derivatives being analyzed.[1]

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.[1]
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Table 2: Recommended GC-MS Starting Conditions.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of pure this compound in the injection solvent. The concentration range should encompass the expected concentration of the analyte in the samples.[1]

  • Internal Standard: The use of an internal standard is recommended for improved accuracy and precision. The internal standard should be a compound with similar chemical properties to the analyte but not present in the samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS system and record the peak areas for the analyte and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression should be performed, and a correlation coefficient (R²) > 0.995 is generally considered acceptable.[1]

  • Quantification: Analyze the prepared samples and use the generated calibration curve to determine the concentration of this compound.[1]

Mass Spectral Data for this compound

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.

  • PubChem CID: 581096[2]

  • NIST Number: 239283[2]

  • Key m/z Peaks: While a full spectrum is available in spectral databases, prominent peaks can be used for identification in SIM mode for enhanced sensitivity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for GC-MS analysis and the logical relationship of the key steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration FinalSample Final Sample in Vial Concentration->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: General workflow for GC-MS analysis.

Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods can be considered for its derivatives, especially those that are less volatile or thermally labile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including non-volatile and thermally unstable molecules. Derivatization may still be employed to enhance ionization efficiency and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative analysis where mass spectral identification is not required, HPLC with a UV detector can be a cost-effective alternative, provided the analyte has a suitable chromophore.

The choice of analytical technique will depend on the specific properties of the this compound derivative, the complexity of the sample matrix, and the analytical objectives (e.g., qualitative identification vs. quantitative determination).

References

Benchmarking the yield of Dimethyl ethylidenemalonate synthesis against literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the synthesis of Dimethyl ethylidenemalonate, with a focus on benchmarking its yield against established literature values. The primary synthesis route discussed is the Knoevenagel condensation, a widely utilized method for carbon-carbon bond formation. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and optimize this important chemical transformation.

Comparative Yield Data

The yield of this compound synthesis can vary based on the specific reaction conditions and catalysts employed. The Knoevenagel condensation of dimethyl malonate and acetaldehyde is a common and effective method for this synthesis.[1][2] Below is a summary of reported yields from various literature sources.

Synthesis MethodReactantsCatalyst/ReagentsReported Yield (%)Reference
Knoevenagel CondensationDimethyl malonate, AcetaldehydeAcetic anhydride, Lithium bromide97%Synthesis, 2006, #6, p. 1045 - 1049[1]
Knoevenagel CondensationDiethyl malonate, AcetaldehydeAcetic anhydride68-77%Organic Syntheses, Coll. Vol. 4, p.417 (1963)
Knoevenagel CondensationDiethyl malonate, Various aldehydesImmobilized Gelatine85-89%International Journal of Multidisciplinary Educational Research, 2022[3]
Knoevenagel CondensationDiethyl malonate, Various aldehydesImmobilized Bovine Serum Albumin (BSA)85-89%RSC Advances, 2014, 4, 7368-7373[4]

Experimental Protocols

For reproducible results, detailed experimental protocols are crucial. The following is a representative protocol for the synthesis of this compound via the Knoevenagel condensation.

Synthesis of this compound via Knoevenagel Condensation [1]

  • Materials:

    • Dimethyl malonate

    • Acetic anhydride

    • Lithium bromide

    • Acetaldehyde

  • Procedure:

    • Stage 1: In a reaction vessel, combine dimethyl malonate with acetic anhydride and lithium bromide. Heat the mixture to 80°C and maintain this temperature for 4 hours.

    • Stage 2: To the reaction mixture from Stage 1, add acetaldehyde. Continue heating at 80°C for an additional 1 hour.

    • Workup and Purification: The specific workup and purification steps (e.g., extraction, distillation) would follow standard organic synthesis procedures to isolate the final product, this compound.

Visualizing the Workflow

A clear understanding of the experimental sequence is essential for successful synthesis. The following diagram illustrates the workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Condensation cluster_purification Purification A Combine Dimethyl Malonate, Acetic Anhydride, & LiBr B Heat to 80°C for 4 hours A->B C Add Acetaldehyde B->C Proceed to Condensation D Heat at 80°C for 1 hour C->D E Reaction Workup (e.g., Extraction) D->E Proceed to Purification F Purification (e.g., Distillation) E->F G Isolated Dimethyl Ethylidenemalonate F->G

Caption: Workflow for this compound Synthesis.

Logical Relationship of Knoevenagel Condensation

The core of this synthesis is the Knoevenagel condensation. The following diagram illustrates the logical relationship between the reactants, catalyst, and the final product.

G Knoevenagel Condensation: Reactant and Product Relationship reactant1 Dimethyl Malonate catalyst Base Catalyst (e.g., Piperidine, LiBr) reactant1->catalyst reactant2 Acetaldehyde reactant2->catalyst intermediate Intermediate Adduct catalyst->intermediate product This compound intermediate->product water Water intermediate->water

Caption: Reactant to product flow in Knoevenagel condensation.

References

Evaluating the Atom Economy of Synthetic Routes to Dimethyl Ethylidenemalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Dimethyl ethylidenemalonate, a valuable building block in organic synthesis, can be approached through various synthetic routes. In the context of green chemistry and sustainable practices, evaluating the atom economy of these routes is crucial for selecting the most efficient and environmentally benign method. This guide provides a comparative analysis of different synthetic pathways to this compound, with a focus on their atom economy, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes and Atom Economy

The atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product.[1] This section evaluates two primary methods for the synthesis of this compound: the Knoevenagel condensation and a related condensation reaction using acetic anhydride.

Route 1: Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds.[2][3][4][5] In this route, Dimethyl malonate reacts with acetaldehyde in the presence of a base catalyst, typically a weak amine like piperidine or pyridine, to yield this compound and water.[2][6]

Reaction Scheme:

Route 2: Condensation with Acetic Anhydride

A variation of the condensation reaction involves the use of acetic anhydride.[7] In this approach, Dimethyl malonate and acetaldehyde react in the presence of acetic anhydride. While specific catalytic conditions can vary, this method also yields the desired product.

Reaction Scheme:

Quantitative Comparison of Atom Economy

The atom economy for each route is calculated using the following formula[8]:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weight of this compound (C₇H₁₀O₄) is 158.15 g/mol .[7][9][10][11][12]

RouteReactantsMolecular Weight of Reactants ( g/mol )Sum of Reactant MW ( g/mol )Molecular Weight of Desired Product ( g/mol )Atom Economy (%)
1: Knoevenagel Condensation Dimethyl malonate (C₅H₈O₄) Acetaldehyde (C₂H₄O)132.12 44.05176.17158.1589.77%
2: Condensation with Acetic Anhydride Dimethyl malonate (C₅H₈O₄) Acetaldehyde (C₂H₄O) Acetic anhydride (C₄H₆O₃)132.12 44.05 102.09278.26158.1556.83%

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound via the Knoevenagel condensation.

Materials:

  • Dimethyl malonate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add Dimethyl malonate (1.0 equivalent), acetaldehyde (1.1 equivalents), and a catalytic amount of piperidine (0.05 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualizing Atom Economy

The following diagram illustrates the concept of atom economy by comparing the two synthetic routes. In an ideal, 100% atom-economical reaction, all atoms from the reactants would be incorporated into the desired product. The diagram visually represents the proportion of reactant atoms that are converted into the desired product versus byproducts for each route.

AtomEconomyComparison cluster_route1 Route 1: Knoevenagel Condensation cluster_route2 Route 2: Condensation with Acetic Anhydride R1_reactants Dimethyl malonate + Acetaldehyde R1_product This compound R1_reactants->R1_product 89.77% R1_byproduct Water R1_reactants->R1_byproduct 10.23% R2_reactants Dimethyl malonate + Acetaldehyde + Acetic Anhydride R2_product This compound R2_reactants->R2_product 56.83% R2_byproduct Acetic Acid R2_reactants->R2_byproduct 43.17%

Caption: Comparison of atom economy for two synthetic routes to this compound.

Conclusion

Based on the principle of atom economy, the Knoevenagel condensation is a significantly more efficient method for the synthesis of this compound compared to the condensation involving acetic anhydride. With an atom economy of nearly 90%, the Knoevenagel route generates substantially less waste, aligning better with the principles of green chemistry. For industrial applications and laboratory-scale synthesis where sustainability and efficiency are paramount, the Knoevenagel condensation is the preferred route.

References

Kinetic Profiles of Michael Addition Reactions: A Comparative Guide Featuring Dimethyl Ethylidenemalonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data of Michael Acceptors

The rate of a Michael addition reaction is influenced by several factors, including the electrophilicity of the Michael acceptor, the nucleophilicity of the Michael donor, the solvent, and the presence of a catalyst. The following tables summarize kinetic data for various Michael acceptors that are structurally related to dimethyl ethylidenemalonate, providing a basis for comparison.

Table 1: Second-Order Rate Constants (k₂) for the Michael Addition of Amines to Various α,β-Unsaturated Esters.

Michael AcceptorNucleophileSolventk₂ (M⁻¹s⁻¹)Reference
Dimethyl ItaconatePiperidineEthanolValue not explicitly stated, but reaction order changes with solvent[1][2]
Dimethyl ItaconateDibutylamineVariousReaction kinetics studied, but specific k₂ values not provided[2]
Dimethyl FumarateCysteine ResiduesAqueous BufferValues vary significantly with protein environment[3]

Table 2: Qualitative Reactivity Comparison of Michael Acceptors.

Michael Acceptor ClassGeneral ReactivityFactors Influencing Reactivity
α,β-Unsaturated Diesters (e.g., Alkylidenemalonates, Maleates, Fumarates)Moderate to HighThe two ester groups are strong electron-withdrawing groups, activating the double bond for nucleophilic attack. Steric hindrance around the β-carbon can influence the rate.
α,β-Unsaturated Ketones (Enones)Moderate to HighThe electrophilicity is influenced by substituents on the α and β carbons.
α,β-Unsaturated Amides (Acrylamides)Low to ModerateThe nitrogen atom's electron-donating character reduces the electrophilicity of the carbonyl group.
NitroalkenesHighThe nitro group is a very strong electron-withdrawing group, making the β-carbon highly electrophilic.

It is hypothesized that this compound, with its two activating ester groups, will exhibit reactivity comparable to or greater than other α,β-unsaturated diesters. The ethylidene group may introduce some steric hindrance compared to a simple methylene group, potentially modulating the reaction rate.

Experimental Protocols for Kinetic Studies

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a generalized procedure for studying the kinetics of the Michael addition of a nucleophile to an α,β-unsaturated ester like this compound using UV-Vis spectrophotometry under pseudo-first-order conditions.

General Experimental Workflow

G prep Preparation of Reactant Solutions init Reaction Initiation & Mixing prep->init Precise volumes monitor Reaction Monitoring init->monitor Immediate transfer acq Data Acquisition monitor->acq Time-course data analysis Kinetic Analysis acq->analysis e.g., ln([A]) vs. time det Determination of Rate Constants analysis->det

Caption: A generalized workflow for a kinetic study of a Michael addition reaction.

Detailed Protocol for Kinetic Analysis using UV-Vis Spectrophotometry

This protocol describes the determination of the second-order rate constant for the Michael addition of an amine (e.g., piperidine) to this compound under pseudo-first-order conditions, where the concentration of the amine is in large excess.

1. Materials and Reagents:

  • This compound (purified by distillation or column chromatography)

  • Amine nucleophile (e.g., piperidine, high purity)

  • Anhydrous solvent (e.g., acetonitrile or ethanol, HPLC grade)

  • Buffer solution (if conducting the reaction in an aqueous-organic mixture)

2. Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • Stopwatch.

  • Micropipettes.

3. Preparation of Solutions:

  • Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in the chosen solvent.

  • Prepare a series of stock solutions of the amine nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the same solvent. The amine concentration should be at least 10-fold greater than the this compound concentration to ensure pseudo-first-order conditions.

4. Kinetic Measurement:

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

  • Pipette a known volume of the this compound stock solution into a cuvette and dilute with the solvent to a final volume that gives an initial absorbance in the optimal range of the instrument (typically 0.8 - 1.2) at the wavelength of maximum absorbance (λ_max) of the reactant.

  • Initiate the reaction by adding a small, known volume of the amine stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a cap) a few times.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at λ_max as a function of time. The data acquisition rate should be appropriate for the reaction rate.

5. Data Analysis:

  • For each initial concentration of the amine, plot the natural logarithm of the absorbance (ln(A_t)) versus time (t). If the reaction follows pseudo-first-order kinetics, this plot will be linear.

  • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

  • Repeat the experiment with different excess concentrations of the amine.

  • Plot the calculated pseudo-first-order rate constants (k_obs) against the concentration of the amine.

  • The slope of this second plot will be the second-order rate constant (k₂) for the Michael addition reaction.

Signaling Pathways and Logical Relationships

The Michael addition is a fundamental reaction in organic chemistry.[4] The general mechanism involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

G cluster_0 Mechanism of Michael Addition Reactants Reactants Nucleophile Activation Nucleophile Activation Reactants->Nucleophile Activation Conjugate Addition Conjugate Addition Nucleophile Activation->Conjugate Addition Protonation Protonation Conjugate Addition->Protonation Product Product Protonation->Product

Caption: A simplified logical flow of the steps in a Michael addition reaction.

In the context of drug development, Michael acceptors are often employed as covalent inhibitors that target nucleophilic residues, such as cysteine, in proteins.[3] Understanding the kinetics of this interaction is crucial for designing drugs with appropriate reactivity and selectivity to minimize off-target effects. The rate of covalent bond formation can significantly impact the drug's efficacy and duration of action.

References

A Comparative Guide to Michael Acceptors: Dimethyl Ethylidenemalonate vs. Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a widely utilized reaction in organic synthesis, with profound implications for drug discovery and development. The reactivity of the Michael acceptor is a critical determinant of the reaction's success and scope. This guide provides an objective comparison of two important classes of Michael acceptors: dimethyl ethylidenemalonate and nitroalkenes. By examining their relative reactivity, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings of Reactivity

The reactivity of a Michael acceptor is fundamentally governed by the electrophilicity of its β-carbon, which is rendered electron-deficient by the presence of electron-withdrawing groups.

Nitroalkenes are highly reactive Michael acceptors due to the potent electron-withdrawing nature of the nitro group (-NO₂). The nitro group effectively delocalizes the negative charge in the intermediate formed after nucleophilic attack, thereby stabilizing it and lowering the activation energy of the reaction. This high reactivity allows for a broad range of nucleophiles, including relatively weak ones, to participate in the Michael addition.

This compound , an example of an alkylidenemalonate, possesses two ester groups (-COOCH₃) as its electron-withdrawing moieties. While esters are effective at activating the double bond for nucleophilic attack, they are generally less powerful electron-withdrawing groups compared to the nitro group. Consequently, this compound is typically a less reactive Michael acceptor than a comparable nitroalkene. This difference in reactivity can be advantageous, offering a greater degree of control and selectivity in certain synthetic applications.

Experimental Data Comparison

The following tables summarize representative experimental data for Michael addition reactions involving this compound and various nitroalkenes. It is crucial to note that the reaction conditions are not identical across all examples; therefore, direct comparisons of yields and reaction times should be made with caution. The data serves to illustrate the general reactivity patterns and the types of transformations achievable with each class of acceptor.

Table 1: Michael Addition Reactions of this compound
NucleophileCatalyst/ConditionsProduct Yield (%)Reference
2,4-PentanedioneThiourea-based organocatalyst, Toluene28[1]
Various aminesTHF, room temperatureHigh[2][3]
Enamides and enecarbamatesCatalytic asymmetric conditionsNot specified[4]
Table 2: Michael Addition Reactions of Nitroalkenes
NucleophileNitroalkeneCatalyst/ConditionsProduct Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
2(5H)-Furanone(E)-β-NitrostyreneDinuclear Zinc Catalyst, THFHigh10:1High
Cyclohexanone(E)-β-Nitrostyrene(R,R)-DPEN-based thiourea, H₂O, 4-nitrophenol9596:4 (syn/anti)95 (syn)[5]
Diethyl malonate(E)-β-NitrostyreneThiourea (R,R)-13, Toluene80-94
AldehydesVarious β-substituted nitroalkenesDiarylprolinol silyl etherHigh-Excellent[6]

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of an Amine to this compound

This protocol is a general representation of the aza-Michael addition to an alkylidenemalonate.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • To the stirred solution, add the amine (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Organocatalyzed Michael Addition of a Ketone to a Nitroalkene

This protocol is a representative example of an asymmetric Michael addition to a nitroalkene.

Materials:

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Chiral organocatalyst (e.g., (R,R)-DPEN-based thiourea, 10 mol%)

  • Additive (e.g., 4-nitrophenol, 10 mol%)

  • Solvent (e.g., water)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the nitroalkene (1.0 equivalent), the ketone (2.0 equivalents), the chiral organocatalyst (0.1 equivalents), and the additive (0.1 equivalents).

  • Add the solvent (e.g., water) and stir the mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.

Visualizations

General Michael Addition Pathway

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nu Nucleophile (Nu⁻) Acceptor Michael Acceptor (this compound or Nitroalkene) Nu->Acceptor Nucleophilic Attack Intermediate Enolate/Nitronate Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized workflow of a Michael addition reaction.

Experimental Workflow for a Michael Addition Reaction

Experimental_Workflow Start Reaction Setup (Flask, Stirrer, Inert Atmosphere) Addition Addition of Reactants & Catalyst/Solvent Start->Addition Reaction Reaction Monitoring (TLC, NMR) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a Michael addition.

Conclusion

Both this compound and nitroalkenes are valuable Michael acceptors in the synthetic chemist's toolkit. Nitroalkenes exhibit high reactivity, enabling a broad scope of transformations, particularly in the realm of asymmetric catalysis.[7] In contrast, this compound offers a more moderate reactivity profile, which can be leveraged for enhanced selectivity and control in complex synthetic sequences.[1] The choice between these two classes of acceptors will ultimately depend on the specific nucleophile, desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to aid researchers in making this critical decision.

References

Assessing the Purity of Synthesized Dimethyl Ethylidenemalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible experimental outcomes. Dimethyl ethylidenemalonate (DMEM), a key building block in various organic syntheses such as Knoevenagel condensations and Michael additions, is no exception. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized DMEM, offering insights into potential impurities and comparing its performance with relevant alternatives.

Purity Assessment Methodologies

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying residual starting materials and volatile byproducts from the synthesis of DMEM.

High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector, is another excellent method for purity assessment. It is suitable for separating DMEM from less volatile impurities and can be used for quantitative analysis to determine the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed structural information about the molecule. It is an indispensable tool for confirming the identity of the synthesized DMEM and for identifying and quantifying impurities. Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.

Common Impurities in Synthesized this compound

The synthesis of this compound, commonly achieved through a Knoevenagel condensation of dimethyl malonate and acetaldehyde, can lead to several potential impurities.[1] These include:

  • Unreacted Starting Materials: Residual dimethyl malonate and acetaldehyde.

  • Byproducts of Side Reactions: Self-condensation products of acetaldehyde or other side reactions.

  • Solvent Residues: Traces of solvents used during the synthesis and purification process.

The presence of these impurities can affect the reactivity and selectivity of DMEM in subsequent reactions, making their identification and quantification crucial.

Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Advantages Limitations
GC-MS Separation by boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities. Provides mass-to-charge ratio of fragments.High sensitivity and selectivity. Excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation by partitioning between a stationary and mobile phase under high pressure, with UV detection.Quantification of the main compound and non-volatile impurities.Wide applicability, good for quantitative analysis.Requires chromophoric compounds for UV detection. Identification of unknowns can be challenging without a mass spectrometer.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, confirmation of identity, and identification of impurities.Provides unambiguous structural information. Non-destructive.Lower sensitivity compared to GC-MS. Can be complex to interpret with multiple components.
qNMR Integration of NMR signals relative to a certified reference material.Absolute purity determination without the need for a specific standard of the analyte.High accuracy and precision. A primary analytical method.Requires a certified internal standard and careful experimental setup.

Experimental Protocols

GC-MS Analysis of this compound
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Sample Preparation: Dilute the synthesized DMEM in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

¹H NMR for Purity Assessment
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized DMEM in 0.6-0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to DMEM and any identified impurities. The purity can be estimated by comparing the integral of the product peaks to the sum of all integrals.

Performance Comparison with Alternatives

This compound is a versatile reagent, but its performance can be compared to other activated methylene compounds in various reactions. Key alternatives include Diethyl ethylidenemalonate (DEEM) and benzylidene malonates.

Physicochemical Properties of DMEM and Alternatives
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compound (DMEM)C₇H₁₀O₄158.15[2]198-2001.1111.447
Diethyl ethylidenemalonate (DEEM)C₉H₁₄O₄186.21[3]209-2101.019[3]1.442[3]
Dimethyl benzylidenemalonateC₁₂H₁₂O₄220.22~305~1.2N/A
Diethyl benzylidenemalonateC₁₄H₁₆O₄248.27335-340~1.1~1.54
Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for the synthesis of these compounds. The choice of the malonate ester can influence the reaction yield and rate. While specific side-by-side comparative data is scarce in the literature, general trends can be inferred. The reactivity of the aldehyde or ketone partner also plays a significant role.

Reactants Catalyst/Conditions Product Yield Reference
Dimethyl malonate + AcetaldehydeAcetic anhydride, lithium bromide, 80°CThis compound97%[1]
Benzaldehyde + MalononitrileLemon juice (natural catalyst), room temp.Benzylidenemalononitrile90%[4]
Various aldehydes + MalononitrileAgro-waste extract, room temp.Various benzylidenemalononitrilesHigh yields[5]

Visualizing Experimental Workflows

Workflow for Purity Assessment of Synthesized this compound

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results Synthesis Knoevenagel Condensation (Dimethyl Malonate + Acetaldehyde) Crude_Product Crude Dimethyl ethylidenemalonate Synthesis->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Purified_Product Purified Dimethyl ethylidenemalonate Purification->Purified_Product GCMS GC-MS Analysis Purified_Product->GCMS HPLC HPLC-UV Analysis Purified_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Purified_Product->NMR Purity_Report Purity Report (& Impurity Profile) GCMS->Purity_Report Identifies volatile impurities HPLC->Purity_Report Quantifies main component P_Report NMR->P_Report Confirms structure & quantifies impurities

Purity Assessment Workflow
Logical Relationship in Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde or Ketone (e.g., Acetaldehyde) Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Dimethyl Malonate) Active_Methylene->Intermediate Catalyst Base Catalyst (e.g., Piperidine, Amine Salts) Catalyst->Intermediate Product α,β-Unsaturated Product (e.g., this compound) Intermediate->Product Water Water (eliminated) Intermediate->Water

Knoevenagel Condensation Pathway

References

Navigating Synthesis: A Comparative Analysis of Theoretical vs. Experimental Yields for Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction yields is a critical aspect of chemical synthesis. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of Dimethyl ethylidenemalonate, a valuable building block in organic chemistry. We will delve into the experimental data, provide a detailed protocol for its synthesis, and explore the factors that influence the outcome of the reaction.

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, dimethyl malonate, with a carbonyl compound, acetaldehyde, typically in the presence of a basic catalyst.

Performance Comparison: Theoretical vs. Experimental Yields

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency. In practice, the experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a key metric of a reaction's efficiency.

For the synthesis of this compound, a high experimental yield is desirable to maximize product output and minimize waste. Various factors can influence the experimental yield, leading to deviations from the theoretical maximum. These include the choice of catalyst, solvent, reaction temperature, and the efficiency of purification.

Below is a summary of quantitative data for the synthesis of this compound, highlighting a high-yielding experimental protocol.

Reactant 1Reactant 2Catalyst/ReagentsReported Experimental Yield (%)Theoretical Yield (%)
Dimethyl malonateAcetaldehydeAcetic anhydride, Lithium bromide97%[1]100%

Factors Influencing Experimental Yield

Several factors can contribute to the difference between the theoretical and experimental yields in the Knoevenagel condensation for this compound synthesis:

  • Catalyst Activity: The choice and concentration of the catalyst are crucial. While various bases can catalyze the reaction, their effectiveness can differ, impacting the reaction rate and overall yield.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient time or suboptimal temperature can lead to incomplete conversion of reactants.

  • Equilibrium Position: The Knoevenagel condensation is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. Removal of water during the reaction can drive the reaction forward and improve the yield.

  • Side Reactions: Aldehydes, like acetaldehyde, can undergo self-condensation (aldol condensation) under basic conditions, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

  • Purification Losses: Product loss is inevitable during workup and purification steps such as extraction, washing, and distillation or chromatography.

Experimental Protocol: High-Yield Synthesis of this compound

The following protocol is based on a reported high-yielding synthesis of this compound.[1]

Materials:

  • Dimethyl malonate

  • Acetic anhydride

  • Lithium bromide

  • Acetaldehyde

  • Appropriate reaction vessel and workup equipment

Procedure:

Stage 1:

  • To a suitable reaction vessel, add dimethyl malonate, acetic anhydride, and lithium bromide.

  • Heat the mixture to 80°C and maintain this temperature for 4 hours with appropriate stirring.

Stage 2:

  • After the initial 4-hour period, add acetaldehyde to the reaction mixture.

  • Continue heating at 80°C for an additional 1 hour.

  • Upon completion, the reaction mixture should be cooled to room temperature.

  • The product, this compound, can then be isolated and purified using standard techniques such as extraction and distillation.

Theoretical Yield Calculation:

The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

The balanced equation for the Knoevenagel condensation of dimethyl malonate and acetaldehyde is:

C₅H₈O₄ (Dimethyl malonate) + C₂H₄O (Acetaldehyde) → C₇H₁₀O₄ (this compound) + H₂O

  • Determine the moles of each reactant:

    • Moles of Dimethyl malonate = mass (g) / molar mass (132.12 g/mol )

    • Moles of Acetaldehyde = mass (g) / molar mass (44.05 g/mol )

  • Identify the limiting reactant: The reactant that produces the least amount of product in moles.

  • Calculate the theoretical mass of the product:

    • Theoretical mass = moles of limiting reactant × molar mass of this compound (158.15 g/mol )

Alternative Synthetic Approaches

While the Knoevenagel condensation is the most direct route, other methods for synthesizing α,β-unsaturated malonates exist. These can involve different catalysts or reaction conditions. For instance, some protocols utilize immobilized enzymes or other heterogeneous catalysts to simplify purification and improve the environmental footprint of the synthesis.[2] These alternative methods may offer different yield profiles and should be considered based on the specific requirements of the research or development project.

Visualizing the Process

To better understand the workflow and the core concepts, the following diagrams have been generated.

G cluster_0 Synthesis Workflow reactants Reactants (Dimethyl Malonate, Acetaldehyde) reaction Knoevenagel Condensation (Catalyst, Heat) reactants->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_1 Yield Comparison Logic theoretical Calculate Theoretical Yield (Based on Limiting Reactant) compare Compare Yields theoretical->compare experimental Measure Experimental Yield (Isolated Product Mass) experimental->compare analysis Analyze Discrepancies (Side Reactions, Losses) compare->analysis optimization Optimize Reaction Conditions analysis->optimization

Caption: The logical relationship in comparing theoretical and experimental yields.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of dimethyl ethylidenemalonate. Adherence to these procedures is critical to ensure personnel safety and environmental protection in research and development settings. All chemical waste disposal is governed by strict regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is essential to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds like dimethyl malonate and diethyl ethylidenemalonate, this chemical should be handled with care.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that meet OSHA standards (29 CFR 1910.133) or European Standard EN166.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and remove them carefully to avoid skin contamination.[3]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]

Hazard Summary (Based on Analog Data): this compound is anticipated to have properties similar to its analogs, which are classified as combustible liquids that can cause serious eye irritation and may cause skin or respiratory irritation.[4][5]

PropertyValue (Based on Analog Data)Source Compound
Physical State Liquid, ColorlessDiethyl ethylidenemalonate[2][3]
Flash Point > 110 °C / > 230 °FDiethyl ethylidenemalonate[2]
Boiling Point 115 - 116 °CDiethyl ethylidenemalonate[2]
Primary Hazards Combustible liquid, Causes serious eye irritationDimethyl malonate[4]

Waste Collection and Containment Protocol

All chemical waste must be collected and stored properly pending disposal by a certified hazardous waste program, typically managed by your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this chemical down the drain or in regular trash.[7]

Step-by-Step Collection Procedure:

  • Select a Container:

    • Use a chemically compatible container that is in good condition, free from leaks or rust.[8] Plastic bottles are often preferred when compatibility is not an issue.

    • Ensure the container has a secure, tightly-fitting lid.[8] Food-grade containers (e.g., milk jugs) are not permissible for chemical waste.[1]

  • Label the Container:

    • As soon as the container is designated for waste, affix a "Hazardous Waste" label provided by your EHS department.[6]

    • Complete all fields on the label with the following information:

      • Full Chemical Name: "this compound" (do not use abbreviations or formulas).

      • Quantity/Concentration: List the chemical and its estimated volume or weight. For mixtures, every component must be listed.

      • Generator Information: Your name, department, and room number.

      • Hazard Pictograms: Check the appropriate boxes for the material's hazards (e.g., flammable, irritant).

  • Accumulate Waste:

    • Carefully transfer the this compound waste into the labeled container.

    • Keep the container securely closed at all times, except when adding more waste.[1][8]

    • Store the waste container in a designated, well-ventilated satellite accumulation area within your laboratory.

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[2][8]

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware:

  • Any labware (e.g., glassware, pipette tips) or spill cleanup materials (e.g., absorbent pads) contaminated with this compound must be disposed of as hazardous waste.[8]

  • Package these solid items in a suitable, labeled container separate from the liquid waste. The label must list the contaminating chemical.[8]

Empty Chemical Containers:

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).[6][8]

  • Crucially, the rinsate from all three rinses must be collected and managed as hazardous waste. [6][8] Add it to your liquid this compound waste stream.

  • Once triple-rinsed and air-dried, deface or remove the original label, and the container may be disposed of in the regular trash or reused for a compatible waste stream.[6][8]

Arranging for Final Disposal

The final step is to arrange for the removal of the hazardous waste from your laboratory.

  • Contact EHS: Submit a hazardous waste pickup request to your institution's EHS office. This is often done through an online portal or by submitting a specific form.[6]

  • Prepare for Pickup: Ensure all containers are properly sealed and labeled. Leaking or open containers will not be accepted for pickup.

  • Documentation: Your EHS department will manage the final transport, disposal, and associated regulatory documentation.

G Workflow for this compound Disposal cluster_prep 1. Preparation & Assessment cluster_collection 2. Waste Collection cluster_disposal 3. Final Disposal Steps cluster_ancillary Ancillary Waste Streams start Identify Waste: This compound ppe Wear Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill_materials Contaminated Materials (Glassware, Spill Pads) start->spill_materials empty_container Original Empty Container start->empty_container container Select Compatible Waste Container ppe->container label_container Affix & Complete 'Hazardous Waste' Label container->label_container add_waste Transfer Waste into Container (Keep Closed When Not in Use) label_container->add_waste store_waste Store in Designated Area (Segregated & Ventilated) add_waste->store_waste contact_ehs Submit Hazardous Waste Pickup Request to EHS store_waste->contact_ehs ehs_pickup EHS Collects Waste for Compliant Disposal contact_ehs->ehs_pickup spill_materials->add_waste Dispose as solid hazardous waste triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->add_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Dimethyl Ethylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl ethylidenemalonate (CAS No. 17041-60-0), including detailed operational and disposal plans. Adherence to these procedures is crucial for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required.[1][2]
Hand Protection Chemically resistant gloves are mandatory. The specific glove material (e.g., nitrile, neoprene, or butyl rubber) should be selected based on breakthrough time and permeation rate for this specific chemical. Always inspect gloves before use.
Skin and Body Protection A laboratory coat should be worn. For larger quantities or where splashing is likely, chemical-resistant aprons and sleeves are recommended.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available. The kit should contain appropriate absorbent materials.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Decontaminate all equipment used for handling the chemical.

    • Properly label and store any remaining this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

    • Remove and dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Collect all solid waste, including contaminated gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour this compound down the drain.

Experimental Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work Within Fume Hood handle1->handle2 handle3 Use Smallest Necessary Quantity handle2->handle3 handle4 Avoid Contact and Ingestion handle3->handle4 post1 Decontaminate Equipment handle4->post1 post2 Properly Store or Dispose of Chemical post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect Liquid and Solid Waste Separately post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 disp4 Follow All Regulations disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

Quantitative Data Summary

PropertyValue
CAS Number 17041-60-0
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance Colorless to light yellow liquid
Density 1.111 g/mL at 25 °C (lit.)[2]
Boiling Point 154 °C
Flash Point 97.00 °C - closed cup[1]
Refractive Index n20/D 1.447 (lit.)[2]
Storage Temperature Room temperature

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl ethylidenemalonate
Reactant of Route 2
Dimethyl ethylidenemalonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.